Methyl 3-hydroxycyclopentanecarboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-hydroxycyclopentane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-10-7(9)5-2-3-6(8)4-5/h5-6,8H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASZRODBLMORHAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601215959 | |
| Record name | Cyclopentanecarboxylic acid, 3-hydroxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601215959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32811-76-0 | |
| Record name | Cyclopentanecarboxylic acid, 3-hydroxy-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32811-76-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopentanecarboxylic acid, 3-hydroxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601215959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3-hydroxycyclopentane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 3-hydroxycyclopentanecarboxylate: Synthesis, Stereochemistry, and Applications in Drug Development
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of chiral building blocks is a cornerstone of successful and innovative synthesis. Among these, methyl 3-hydroxycyclopentanecarboxylate stands out as a versatile and highly valuable intermediate. Its stereochemically rich cyclopentane core, adorned with strategically placed hydroxyl and methyl ester functionalities, serves as a pivotal scaffold for the synthesis of a wide array of complex and biologically active molecules, most notably the prostaglandins. This guide provides a comprehensive technical overview of this compound, delving into its chemical properties, stereoselective synthesis, detailed characterization, and its crucial role in the development of therapeutic agents.
Core Chemical and Physical Properties
This compound is a cycloaliphatic ester with the chemical formula C₇H₁₂O₃ and a molecular weight of approximately 144.17 g/mol . The presence of two stereocenters at the C1 and C3 positions of the cyclopentane ring gives rise to four possible stereoisomers: (1R,3S)-cis, (1S,3R)-cis, (1R,3R)-trans, and (1S,3S)-trans. The cis and trans diastereomers, and their respective enantiomers, exhibit distinct physical properties and, more importantly, lead to different stereochemical outcomes in subsequent synthetic transformations.
A clear understanding of the nomenclature and corresponding identifiers is critical for sourcing and utilizing the correct isomer.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂O₃ | |
| Molecular Weight | 144.17 g/mol | |
| General CAS Number | 32811-76-0 | |
| cis-Isomer CAS | 79598-73-5 | |
| trans-Isomer IUPAC Name | methyl (1R,3R)-3-hydroxycyclopentane-1-carboxylate | |
| cis-Isomer IUPAC Name | methyl (1R,3S)-3-hydroxycyclopentane-1-carboxylate |
Stereoselective Synthesis: A Methodological Deep Dive
The therapeutic efficacy of many pharmaceuticals is intrinsically linked to their stereochemistry. Consequently, the ability to selectively synthesize a specific stereoisomer of this compound is of paramount importance. The most prevalent and well-established strategy for achieving this is the stereoselective reduction of the readily available precursor, methyl 3-oxocyclopentanecarboxylate.
Synthesis of trans-Methyl 3-hydroxycyclopentanecarboxylate
The trans isomer is often the desired building block for the synthesis of prostaglandins like Carboprost. Its synthesis is typically achieved through a diastereoselective reduction of the ketone precursor.
Workflow for the Synthesis of trans-Methyl 3-hydroxycyclopentanecarboxylate
Caption: A typical workflow for the synthesis of trans-methyl 3-hydroxycyclopentanecarboxylate.
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve methyl 3-oxocyclopentanecarboxylate (1 equivalent) in anhydrous methanol. Cool the flask to 0°C using an ice bath.
-
Reduction: Slowly add sodium borohydride (NaBH₄, 1.1 equivalents) in small portions to the stirred solution, maintaining the temperature at 0°C. The use of NaBH₄ is a cost-effective and highly efficient choice for this reduction. The hydride attacks the carbonyl group, and the steric hindrance of the ester group directs the hydride to the opposite face, favoring the formation of the trans isomer.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by the slow addition of acetone to consume excess NaBH₄. Carefully neutralize the mixture with dilute hydrochloric acid. Remove the methanol under reduced pressure.
-
Extraction: Extract the aqueous residue with ethyl acetate. The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.
-
Purification: After filtering off the drying agent, the solvent is evaporated to yield the crude product. Purification is achieved by flash column chromatography on silica gel, typically using a hexane-ethyl acetate gradient, to afford the pure trans-methyl 3-hydroxycyclopentanecarboxylate.
Synthesis of cis-Methyl 3-hydroxycyclopentanecarboxylate
The synthesis of the cis isomer often requires a different strategic approach. While direct reduction of the keto-ester can yield a mixture of isomers, enzymatic resolutions or the use of bulkier reducing agents can favor the formation of the cis product.
Workflow for Enzymatic Resolution to Obtain cis-Isomer
Caption: A general workflow for the enzymatic resolution of racemic this compound.
Spectroscopic Characterization: A Guide to Identification
Accurate characterization of the synthesized this compound isomers is crucial for quality control and for ensuring the desired stereochemistry for subsequent reactions. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are indispensable tools for the structural elucidation of organic molecules. The chemical shifts and coupling constants of the protons and carbons in the cyclopentane ring are highly sensitive to their stereochemical environment.
¹H NMR:
-
Methyl Ester Protons (-OCH₃): A sharp singlet is typically observed around 3.7 ppm.
-
Hydroxyl Proton (-OH): A broad singlet whose chemical shift is concentration-dependent.
-
Cyclopentane Ring Protons: A complex series of multiplets in the region of 1.5-2.5 ppm. The precise chemical shifts and coupling patterns of the protons on C1 and C3 can help distinguish between the cis and trans isomers.
¹³C NMR:
-
Carbonyl Carbon (C=O): A signal in the downfield region, typically around 175 ppm.
-
Methyl Ester Carbon (-OCH₃): A signal around 51 ppm.
-
Carbons of the Cyclopentane Ring: Signals in the aliphatic region (20-80 ppm). The chemical shift of the carbon bearing the hydroxyl group (C3) is particularly informative.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.
-
O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.
-
C=O Stretch: A strong, sharp absorption band around 1730 cm⁻¹, indicative of the ester carbonyl group.
-
C-O Stretch: An absorption band in the region of 1000-1300 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.
-
Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 144.17).
-
Fragmentation Pattern: Common fragmentation patterns include the loss of a methoxy group (-OCH₃) or a water molecule (-H₂O).
The Pivotal Role in Prostaglandin Synthesis
This compound is a cornerstone in the synthesis of prostaglandins, a class of lipid compounds with diverse physiological effects. It serves as a key precursor to the "Corey lactone," a versatile intermediate in the widely adopted Corey synthesis of prostaglandins.
The Corey Pathway for Prostaglandin Synthesis
Caption: A simplified schematic of the Corey pathway for prostaglandin synthesis, starting from this compound.
The synthesis begins with the protection of the hydroxyl group of this compound. The ester group is then selectively reduced to an aldehyde. A subsequent Wittig reaction introduces the alpha-side chain of the prostaglandin. The key step of iodolactonization then constructs the bicyclic Corey lactone. This versatile intermediate can then be elaborated through a series of well-established chemical transformations to yield a variety of prostaglandins, including the clinically significant Carboprost. Carboprost, a synthetic prostaglandin analogue, is used to treat postpartum hemorrhage.
Broader Applications in Drug Development
The utility of this compound and its derivatives extends beyond the synthesis of prostaglandins. The chiral cyclopentane scaffold is a privileged structure in medicinal chemistry, appearing in a range of therapeutic agents. The hydroxyl and ester functionalities provide convenient handles for further chemical modifications, allowing for the exploration of structure-activity relationships and the optimization of pharmacokinetic properties.
Derivatives of this compound have been investigated for their potential in various therapeutic areas, including:
-
Ophthalmology: As key intermediates in the synthesis of prostaglandin F₂α analogues like Latanoprost and Travoprost, which are used to treat glaucoma.
-
Cardiovascular Disease: In the development of novel antiplatelet and vasodilatory agents.
-
Inflammation and Pain: As building blocks for the synthesis of anti-inflammatory compounds.
The ability to synthesize all four stereoisomers of this compound allows for the systematic investigation of stereochemistry on biological activity, a critical aspect of modern drug discovery.
Conclusion
This compound is a deceptively simple molecule that holds immense strategic value for the synthesis of complex and biologically important molecules. Its well-defined stereochemistry, coupled with the versatility of its functional groups, makes it an indispensable tool for medicinal chemists and drug development professionals. A thorough understanding of its properties, stereoselective synthesis, and its role in established synthetic pathways, such as the Corey synthesis of prostaglandins, empowers researchers to leverage this chiral building block to its full potential in the quest for novel and effective therapeutics.
An In-Depth Technical Guide to Methyl 3-hydroxycyclopentanecarboxylate: A Cornerstone for Complex Syntheses
This guide provides an in-depth exploration of Methyl 3-hydroxycyclopentanecarboxylate, a versatile bifunctional molecule that serves as a critical building block for researchers and drug development professionals. Its inherent stereochemistry and dual reactivity make it a valuable chiral synthon in the construction of complex molecular architectures, most notably in the field of prostaglandin analogues and other biologically active compounds. This document moves beyond a simple recitation of facts to provide a foundational understanding of the compound's properties, synthesis, and strategic application, grounded in established chemical principles.
Core Molecular Profile and Physicochemical Properties
This compound is a cycloalkane bearing both a hydroxyl and a methyl ester functional group. The relative orientation of these two groups (cis or trans) and the absolute stereochemistry at the two chiral centers (C1 and C3) define the specific isomer and are of paramount importance for its utility in asymmetric synthesis.
The molecule's structure dictates its physical behavior. The polar hydroxyl and ester groups allow for hydrogen bonding and dipole-dipole interactions, while the cyclopentyl ring provides a nonpolar hydrocarbon backbone. This duality governs its solubility and chromatographic behavior.
Table 1: Physicochemical and Identification Properties
| Property | Value / Information | Source(s) |
| Molecular Formula | C₇H₁₂O₃ | [1][2][3][4] |
| Molecular Weight | 144.17 g/mol | [1][2][5] |
| Appearance | Colorless oil to brown liquid | [1] |
| Boiling Point | 212.1 ± 33.0 °C (Predicted) | [1] |
| Density | 1.169 ± 0.06 g/cm³ (Predicted) | [1] |
| CAS Numbers | 32811-76-0 (Stereochemistry undefined) 79598-73-5 (cis-racemate) 174292-59-2 ((1R,3S)-cis) 1124175-25-2 ((1R,3R)-trans) | [2][3][4] |
| Storage Conditions | Store at 0-8 °C or -20°C, sealed and dry | [1][6] |
Strategic Synthesis and Stereochemical Control
The synthesis of this compound is a foundational exercise in stereoselective reduction. The most common and industrially relevant approach begins with the readily available precursor, methyl 3-oxocyclopentanecarboxylate. The choice of reducing agent is the critical determinant of the final product's stereochemistry.
The Causality of Stereoselective Reduction
The planar nature of the ketone at C3 in the starting material allows for hydride attack from either the top or bottom face.
-
Small, unhindered reducing agents (e.g., sodium borohydride, NaBH₄) can attack from either face with less selectivity, often resulting in a mixture of cis and trans isomers.
-
Bulky, sterically demanding reducing agents (e.g., lithium tri-tert-butoxyaluminum hydride, LiAlH(Ot-Bu)₃) exhibit a significant facial bias.[1] The large size of the reagent favors attack from the less sterically hindered face of the cyclopentanone ring, which is typically trans to the ester group at C1. This strategic choice leads to a high diastereomeric excess of the trans product.[1]
Representative Protocol: Synthesis of trans-Methyl 3-hydroxycyclopentanecarboxylate
This protocol is a self-validating system; successful synthesis can be confirmed by spectroscopic analysis (NMR, IR) and chromatographic comparison (TLC, GC) against a known standard.
-
Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with methyl 3-oxocyclopentanecarboxylate (1.0 eq) and anhydrous methanol.
-
Inert Atmosphere: The flask is purged with dry nitrogen and cooled to 0 °C in an ice-water bath. Maintaining an inert atmosphere is crucial as reducing agents can react with atmospheric moisture.
-
Reagent Addition: Sodium borohydride (NaBH₄) (1.2 eq) is added portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.[1] The exothermic nature of the reduction requires slow addition to maintain control.
-
Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) using an ethyl acetate/hexane eluent system. The disappearance of the starting ketone spot indicates reaction completion (typically 2-4 hours).
-
Quenching: The reaction is carefully quenched by the slow, dropwise addition of acetone, followed by 1M hydrochloric acid until the pH is ~5-6 to neutralize the reaction and decompose any remaining borohydride.
-
Extraction: The methanol is removed under reduced pressure. The aqueous residue is then extracted three times with ethyl acetate. The organic layers are combined.
-
Washing and Drying: The combined organic phase is washed sequentially with saturated sodium bicarbonate solution and brine. It is then dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired product, typically favoring the trans isomer with a yield of over 78%.[1]
Enantioselective Resolution via Enzymatic Methods
For applications requiring a single enantiomer, racemic mixtures can be resolved. Lipases, such as Candida antarctica lipase B (CAL-B), are highly effective for this purpose. These enzymes can selectively hydrolyze one ester enantiomer (e.g., the cis isomer) to its corresponding carboxylic acid, leaving the desired unreacted ester enantiomer in high enantiomeric excess.[1] This bio-catalytic approach is a powerful tool for accessing chirally pure building blocks.
Spectral Characterization
Spectroscopic data provides the definitive structural confirmation of this compound.
Table 2: Key Spectroscopic Signatures
| Technique | Feature | Typical Chemical Shift / Frequency | Rationale |
| ¹H NMR | -OH | Broad singlet, δ 1.5-3.5 ppm (concentration dependent) | Exchangeable proton of the secondary alcohol. |
| -OCH ₃ | Singlet, δ ~3.7 ppm | Three equivalent protons of the methyl ester. | |
| H -C-OH (C3) | Multiplet, δ ~4.0-4.4 ppm | Proton attached to the carbon bearing the hydroxyl group, deshielded by oxygen. | |
| H -C-CO₂Me (C1) | Multiplet, δ ~2.7-3.0 ppm | Proton attached to the carbon bearing the ester group. | |
| Cyclopentyl -CH ₂- | Multiplets, δ ~1.5-2.2 ppm | Diastereotopic methylene protons of the cyclopentane ring. | |
| ¹³C NMR | C =O (Ester) | δ ~175 ppm | Carbonyl carbon of the ester functional group. |
| C -OH (C3) | δ ~70-75 ppm | Carbon bearing the hydroxyl group. | |
| -OC H₃ | δ ~52 ppm | Methyl carbon of the ester. | |
| C -CO₂Me (C1) | δ ~45-50 ppm | Carbon bearing the ester group. | |
| Cyclopentyl -C H₂- | δ ~25-40 ppm | Methylene carbons of the ring. | |
| FT-IR | O-H stretch | Broad, ~3400 cm⁻¹ | Stretching vibration of the hydroxyl group. |
| C-H stretch (sp³) | ~2850-3000 cm⁻¹ | Aliphatic C-H bonds. | |
| C=O stretch (Ester) | Strong, sharp, ~1730 cm⁻¹ | Carbonyl stretching of the saturated ester. | |
| C-O stretch | ~1100-1250 cm⁻¹ | C-O single bond stretching vibrations. |
Note: Exact chemical shifts and coupling constants are dependent on the specific isomer, solvent, and instrument used. Researchers should consult spectral databases for precise data of the desired isomer.[7][8]
Reactivity and Application in Drug Development
The synthetic value of this compound lies in the orthogonal reactivity of its two functional groups. The hydroxyl group can undergo oxidation, substitution, or protection, while the ester can be hydrolyzed, reduced, or converted to other functionalities. This allows for a stepwise and controlled elaboration of the molecular scaffold.
Core Utility as a Chiral Building Block
Its most significant application is in the synthesis of prostaglandins and their analogues, which are potent lipid compounds with diverse physiological roles.[9][10] The cyclopentane core of the molecule serves as the "A ring" of the prostaglandin framework. The stereochemistry at C3 is crucial as it translates directly into the stereochemistry of the final drug product, profoundly impacting its biological activity.
This generalized pathway illustrates the strategic importance of the starting material. The defined stereocenter at C3 dictates the orientation of the ω-chain, while the ester at C1 serves as a synthetic handle for introducing the α-chain. This makes chirally pure this compound a highly sought-after intermediate in pharmaceutical synthesis.[11]
Safety and Handling
As a laboratory chemical, this compound requires careful handling to minimize exposure and risk.
-
GHS Hazard Classification: The compound is classified as an irritant.[2]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.
-
Handling Procedures: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal. Ensure adequate ventilation.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is more than a simple chemical reagent; it is an enabling tool for the stereocontrolled synthesis of complex and biologically significant molecules. A thorough understanding of its properties, the causality behind its synthetic routes, and its strategic application empowers researchers to leverage this versatile building block to its full potential. The principles of stereoselective reduction and orthogonal functional group manipulation demonstrated here are central to modern organic synthesis and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Methyl cis-3-hydroxycyclopentane-1-carboxylate | C7H12O3 | CID 239213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS#:32811-76-0 | methyl 3-hydroxycyclopentane-1-carboxylate | Chemsrc [chemsrc.com]
- 4. methyl 3-hydroxycyclopentane-1-carboxylate 97% | CAS: 32811-76-0 | AChemBlock [achemblock.com]
- 5. 3-Hydroxy-1-methylcyclopentane-1-carboxylic acid | C7H12O3 | CID 57485362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 32811-76-0 [chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. Methyl 3-cyclopentenecarboxylate(58101-60-3) 1H NMR [m.chemicalbook.com]
- 9. BJOC - Asymmetric total synthesis of tricyclic prostaglandin D2 metabolite methyl ester via oxidative radical cyclization [beilstein-journals.org]
- 10. The synthesis of prostaglandin analogs containing hydroxycyclohexenyl rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
A Comprehensive Technical Guide to Methyl 3-Hydroxycyclopentanecarboxylate: Stereochemistry, Synthesis, and Applications in Drug Discovery
Abstract
Methyl 3-hydroxycyclopentanecarboxylate is a pivotal functionalized carbocyclic compound that serves as a high-value chiral building block in modern organic synthesis and medicinal chemistry. The presence of two stereocenters gives rise to a family of four stereoisomers, each offering a unique three-dimensional scaffold for the construction of complex molecular architectures. This guide provides an in-depth technical examination of the nomenclature, stereochemical relationships, and physicochemical properties of these isomers. We present validated, step-by-step synthetic protocols for the stereoselective preparation of both cis and trans diastereomers, explaining the mechanistic basis for stereocontrol. Furthermore, we explore the compound's key chemical transformations and its instrumental role in the development of therapeutic agents, including antiviral and anticancer drugs. This document is intended as a comprehensive resource for researchers, chemists, and drug development professionals engaged in the synthesis and application of advanced pharmaceutical intermediates.
Introduction: The Cyclopentane Scaffold in Medicinal Chemistry
The cyclopentane ring is a recurring and valuable motif in medicinal chemistry, prized for the conformational balance it strikes between rigidity and flexibility, which is crucial for optimizing binding affinity to biological targets.[1] Its non-planar, puckered conformations allow for precise spatial orientation of substituents, making it a "privileged scaffold" in the design of novel therapeutics. When functionalized with reactive handles like hydroxyl and ester groups, as in this compound, the scaffold transforms into a versatile synthetic intermediate, enabling the construction of a wide array of pharmacologically active molecules.[2][3] This guide focuses on this specific building block, elucidating the technical details essential for its effective utilization in a research and development setting.
Nomenclature and Stereochemistry: A Tale of Four Isomers
The IUPAC name methyl 3-hydroxycyclopentane-1-carboxylate describes a methyl ester derivative of 3-hydroxycyclopentanecarboxylic acid.[4][5] The structure contains two chiral centers at carbons C1 (bearing the methoxycarbonyl group) and C3 (bearing the hydroxyl group). This stereochemical complexity gives rise to four distinct stereoisomers, comprising two pairs of enantiomers.
The relative orientation of the two functional groups defines them as either cis (on the same face of the ring) or trans (on opposite faces).
-
cis-Isomers : The (1R, 3S) and (1S, 3R) configurations.[6][7]
-
trans-Isomers : The (1R, 3R) and (1S, 3S) configurations.[2][3]
The relationship between these isomers is critical for synthesis and application, as enantiomers often exhibit identical physical properties but vastly different pharmacological activities, while diastereomers have distinct physical and biological properties.
Table 1: Isomer Identification and CAS Numbers
| Stereoisomer Description | Specific IUPAC Name | CAS Number |
|---|---|---|
| cis (specific enantiomer) | methyl (1R,3S)-3-hydroxycyclopentane-1-carboxylate | 174292-59-2 |
| cis (specific enantiomer) | methyl (1S,3R)-3-hydroxycyclopentane-1-carboxylate | 1292307-06-2[7][8] |
| cis (racemic mixture) | rac-methyl (1R,3S)-3-hydroxycyclopentane-1-carboxylate | 79598-73-5[6][9] |
| trans (specific enantiomer) | methyl (1R,3R)-3-hydroxycyclopentane-1-carboxylate | 1124175-25-2[2] |
| Unspecified/Mixture | methyl 3-hydroxycyclopentane-1-carboxylate | 32811-76-0[4][5][10] |
Physicochemical Properties
The physicochemical properties are essential for designing reaction conditions, purification protocols, and formulation strategies. While experimental data for each pure isomer is sparse, computed properties provide reliable estimates for process development.
Table 2: Key Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₂O₃ | PubChem[6] |
| Molecular Weight | 144.17 g/mol | PubChem[6] |
| Exact Mass | 144.078644 Da | PubChem[6] |
| Appearance | Brown or yellowish liquid (predicted/reported) | ChemicalBook[9] |
| Boiling Point (Predicted) | 212.1 ± 33.0 °C | ChemicalBook[9] |
| Density (Predicted) | 1.169 ± 0.06 g/cm³ | ChemicalBook[9] |
| XLogP3 (Lipophilicity) | 0.3 | PubChem[6] |
| Topological Polar Surface Area | 46.5 Ų | PubChem[6] |
| Hydrogen Bond Donor Count | 1 | PubChem[6] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[6] |
Synthesis and Manufacturing
The most direct and controllable route to this compound involves the stereoselective reduction of methyl 3-oxocyclopentanecarboxylate . The choice of reducing agent is the critical determinant of the diastereomeric outcome (cis vs. trans), based on the principles of steric approach control.
Experimental Protocol 4.1: Synthesis of cis-Methyl 3-hydroxycyclopentanecarboxylate
-
Causality & Expertise: This protocol leverages a sterically hindered hydride source, lithium tri-sec-butylborohydride (L-Selectride®). The bulky sec-butyl groups obstruct the hydride's approach from the same face as the ester group (C1). Consequently, the hydride is forced to attack the carbonyl (C3) from the opposite, less hindered face, resulting in the hydroxyl group being on the same side as the ester, yielding the cis product with high diastereoselectivity.
-
Methodology:
-
Inert Atmosphere Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet is charged with methyl 3-oxocyclopentanecarboxylate (1.0 eq).
-
Solvent & Cooling: Anhydrous tetrahydrofuran (THF) is added to dissolve the substrate, and the solution is cooled to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: L-Selectride® (1.1 eq, 1.0 M solution in THF) is added dropwise via syringe over 30 minutes, ensuring the internal temperature remains below -70 °C.
-
Reaction Monitoring: The reaction is stirred at -78 °C for 3-4 hours. Progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: The reaction is cautiously quenched by the slow, dropwise addition of 3 M aqueous sodium hydroxide (NaOH), followed by the slow addition of 30% hydrogen peroxide (H₂O₂), keeping the temperature below 0 °C. This step is crucial for decomposing the borane intermediates.
-
Work-up: The mixture is allowed to warm to room temperature and stirred for 1 hour. The layers are separated, and the aqueous phase is extracted three times with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the pure cis isomer.
-
Experimental Protocol 4.2: Synthesis of trans-Methyl 3-hydroxycyclopentanecarboxylate
-
Causality & Expertise: This protocol employs sodium borohydride (NaBH₄), a much smaller and less sterically demanding reducing agent.[3] While it can attack from either face of the cyclopentanone ring, the formation of the thermodynamically more stable trans product is often favored, where the two bulky substituents are on opposite faces, minimizing steric strain. The stereoselectivity is typically lower than with bulky reagents.
-
Methodology:
-
Reaction Setup: A round-bottom flask is charged with methyl 3-oxocyclopentanecarboxylate (1.0 eq) and dissolved in methanol (MeOH).
-
Cooling: The solution is cooled to 0 °C in an ice-water bath.
-
Reagent Addition: Sodium borohydride (NaBH₄, 1.2 eq) is added portion-wise over 20 minutes, controlling the exothermic reaction and gas evolution.
-
Reaction Monitoring: The mixture is stirred at 0 °C and allowed to slowly warm to room temperature over 2 hours. Reaction completion is verified by TLC.
-
Quenching: The reaction is quenched by the dropwise addition of acetone to consume excess NaBH₄, followed by acidification to pH ~5-6 with 1 M hydrochloric acid (HCl).
-
Work-up: The methanol is removed under reduced pressure. The remaining aqueous residue is extracted three times with ethyl acetate.
-
Purification: The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The resulting crude product, often a mixture of diastereomers, is purified by flash column chromatography to isolate the trans isomer.
-
Chemical Reactivity and Spectroscopic Analysis
The bifunctional nature of this compound allows for a range of selective chemical transformations, making it a versatile synthetic hub.
-
Oxidation: The secondary hydroxyl group can be readily oxidized back to a ketone using standard reagents like pyridinium chlorochromate (PCC), Dess-Martin periodinane, or Swern oxidation conditions.[3]
-
Ester Reduction: The ester functionality can be selectively reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄), yielding a cyclopentane-1,3-diol derivative.[3]
-
Hydroxyl Group Substitution: The hydroxyl group can be converted into a good leaving group (e.g., tosylate, mesylate) and subsequently displaced by various nucleophiles (e.g., azides, halides, cyanides) to introduce new functionalities at the C3 position.[3]
Spectroscopic Characterization
-
¹H NMR: Key diagnostic signals include a singlet around 3.7 ppm for the methoxy (-OCH₃) protons, a multiplet for the proton on the hydroxyl-bearing carbon (CH-OH) around 4.0-4.5 ppm, and a broad singlet for the hydroxyl proton (-OH) which is D₂O exchangeable.
-
¹³C NMR: Expect signals for the ester carbonyl (~175 ppm), the carbon bearing the hydroxyl group (~70-75 ppm), and the methoxy carbon (~52 ppm).
-
IR Spectroscopy: Characteristic absorption bands include a strong C=O stretch for the ester at ~1730 cm⁻¹, and a broad O-H stretch for the alcohol at ~3400 cm⁻¹.
Applications in Research and Drug Development
The primary value of this compound lies in its role as a chiral intermediate for synthesizing complex, high-value molecules.[2][3]
-
Antiviral Agents: The cyclopentane core is central to a class of potent neuraminidase inhibitors used to treat influenza.[11] Compounds like BCX-1812 (RWJ-270201) feature a functionalized cyclopentane ring, and building blocks like this compound are ideal starting points for the synthesis of such analogs, allowing for the introduction of required stereochemistry and functionality.[1][11]
-
Prostaglandin Analogs: Prostaglandins are potent lipid autacoids with a cyclopentane ring at their core that mediate inflammation and other physiological processes.[12] Synthetic intermediates for prostaglandin manufacturing, such as the key intermediate for Misoprostol (a drug used to prevent stomach ulcers), are substituted cyclopentanone or cyclopentenone structures.[13] The title compound serves as a precursor to these structures through straightforward chemical transformations.
-
Anticancer Therapeutics: Novel cyclopentane-fused anthraquinone derivatives have been synthesized and shown to possess remarkable antiproliferative activity against various tumor cell lines.[14] These complex structures rely on the strategic use of functionalized cyclic building blocks to construct the final pharmacophore. The hydroxyl and ester groups on this compound provide the necessary handles to build such fused-ring systems.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:
-
H315: Causes skin irritation.[6]
-
H319: Causes serious eye irritation.[6]
-
H335: May cause respiratory irritation.[6]
Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of vapors and direct contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is more than a simple chemical reagent; it is a sophisticated molecular tool whose true value is realized through its stereochemical diversity and synthetic versatility. A thorough understanding of its isomeric forms, coupled with robust, stereocontrolled synthetic methods, unlocks its potential as a critical intermediate in the construction of complex and pharmacologically significant molecules. For drug development professionals, mastery of this building block's chemistry is a key step in the rational design and efficient synthesis of next-generation therapeutics.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. CAS#:32811-76-0 | methyl 3-hydroxycyclopentane-1-carboxylate | Chemsrc [chemsrc.com]
- 5. methyl 3-hydroxycyclopentane-1-carboxylate 97% | CAS: 32811-76-0 | AChemBlock [achemblock.com]
- 6. Methyl cis-3-hydroxycyclopentane-1-carboxylate | C7H12O3 | CID 239213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Methyl (1S,3R)-3-hydroxycyclopentane-1-carboxylate | C7H12O3 | CID 58928079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. calpaclab.com [calpaclab.com]
- 9. (cis)-3-Hydroxy-cyclopentanecarboxylic ac id Methyl ester CAS#: 79598-73-5 [amp.chemicalbook.com]
- 10. This compound | 32811-76-0 [chemicalbook.com]
- 11. Cyclopentane Neuraminidase Inhibitors with Potent In Vitro Anti-Influenza Virus Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benthamdirect.com [benthamdirect.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and antitumor activity of cyclopentane-fused anthraquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Importance of Methyl 3-hydroxycyclopentanecarboxylate in Synthesis
An In-depth Technical Guide to Methyl 3-hydroxycyclopentanecarboxylate for Advanced Research and Development
Abstract: This document provides a comprehensive technical overview of this compound, a pivotal chiral building block in modern medicinal chemistry and pharmaceutical development. Moving beyond a simple data sheet, this guide delves into the critical nuances of its stereoisomerism, corresponding CAS numbers, and the profound impact of stereochemistry on its application. We will explore robust synthesis and resolution strategies, detailed analytical methodologies for quality control, and its role as a versatile intermediate in the synthesis of complex molecular architectures. This guide is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this valuable synthetic intermediate.
This compound is a bifunctional organic molecule featuring a cyclopentane scaffold, a hydroxyl group, and a methyl ester. Its significance in drug development stems primarily from its stereochemical properties. The molecule possesses two chiral centers, leading to the existence of four possible stereoisomers (two enantiomeric pairs: cis and trans). This chirality makes it an exceptionally valuable starting material or intermediate for the asymmetric synthesis of complex, biologically active molecules.[1] In pharmaceutical design, controlling the three-dimensional arrangement of atoms is paramount, as different enantiomers of a drug can exhibit vastly different pharmacological activities, metabolic pathways, and toxicity profiles.[2] The cyclopentane ring offers a rigid, conformationally constrained scaffold that is frequently found in natural products and therapeutic agents, providing a robust framework for orienting functional groups in three-dimensional space.
Nomenclature and Identification: A Critical Clarification of CAS Numbers
A frequent point of confusion for researchers is the assignment of a single CAS number to this compound. Due to its stereoisomerism, multiple CAS numbers exist, each uniquely identifying a specific isomer or a mixture. It is crucial to use the correct CAS number to ensure the procurement of the precise stereoisomer required for a synthetic pathway.
| Isomer/Mixture | IUPAC Name | CAS Number | Description |
| Unspecified Mixture | This compound | 32811-76-0 | Refers to a mixture of cis and trans isomers, stereochemistry not defined.[3][4][5] |
| cis Isomer | methyl (cis)-3-hydroxycyclopentane-1-carboxylate | 79598-73-5 | Specifically denotes the cis diastereomer. This CAS is often associated with the (1R,3S) enantiomer.[6][7][8] |
| (trans)-1R,3R Isomer | methyl (1R,3R)-3-hydroxycyclopentane-1-carboxylate | 1124175-25-2 | Identifies the specific trans enantiomer with R configuration at both chiral centers.[9] |
| trans Isomer | methyl (trans)-3-hydroxycyclopentane-1-carboxylate | 79590-84-4 | Refers to the trans diastereomer.[1] |
dot
Caption: Key stereoisomers of this compound.
Physicochemical and Spectroscopic Properties
Accurate characterization is the foundation of reproducible science. The table below summarizes the key computed and experimental properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂O₃ | [3][4] |
| Molecular Weight | 144.17 g/mol | [7] |
| IUPAC Name | methyl 3-hydroxycyclopentane-1-carboxylate | [3] |
| SMILES | COC(=O)C1CCC(O)C1 | [4] |
| LogP | 0.32 | [4][7] |
| Hydrogen Bond Donor Count | 1 | [7] |
| Hydrogen Bond Acceptor Count | 3 | [7] |
| Topological Polar Surface Area | 46.5 Ų | [7] |
| Safety | Causes skin and serious eye irritation. May cause respiratory irritation. | [7] |
Spectroscopic techniques are essential for structural confirmation.
-
¹H & ¹³C NMR: Provides confirmation of the carbon skeleton and the relative positions of the substituents. Coupling constants between protons on C1 and C3 are critical for distinguishing between cis and trans isomers.[1]
-
Infrared (IR) Spectroscopy: Will show characteristic absorptions for the hydroxyl group (broad peak ~3400 cm⁻¹) and the ester carbonyl group (~1730 cm⁻¹).[10]
-
Mass Spectrometry (GC-MS): Useful for confirming molecular weight and identifying characteristic fragmentation patterns.[11]
Synthesis and Chiral Resolution Strategies
The primary challenge in utilizing this compound is obtaining the desired stereoisomer with high enantiomeric purity. Several strategies are employed, ranging from stereoselective synthesis to the resolution of racemic mixtures.
Enzymatic Kinetic Resolution
This is a widely adopted and highly effective method for separating enantiomers from a racemic mixture. The causality behind this choice lies in the exquisite stereoselectivity of enzymes, particularly lipases.
Principle: An enzyme, such as Candida antarctica lipase B (CAL-B), selectively catalyzes a reaction (e.g., hydrolysis or transesterification) on one enantiomer much faster than the other.[1] This leaves one enantiomer reacted and the other unreacted, allowing for their separation.
Caption: Standard workflow for chiral purity analysis by HPLC.
Applications in Drug Development
This compound is not an active pharmaceutical ingredient (API) itself but rather a high-value drug intermediate. [1][9]Its bifunctional nature (hydroxyl and ester groups) allows for diverse and sequential chemical modifications.
-
Scaffold for Prostaglandin Analogs: The cyclopentane ring is the core structure of prostaglandins, which are crucial signaling molecules. This intermediate is a common starting point for synthesizing prostaglandin analogs used to treat conditions like glaucoma and ulcers.
-
Synthesis of Carbocyclic Nucleosides: Carbocyclic nucleosides are antiviral agents where the furanose ring of a natural nucleoside is replaced by a cyclopentane ring. The stereochemistry of the hydroxyl group on the intermediate dictates the final stereochemistry of the nucleoside analog, which is critical for its interaction with viral enzymes.
-
Introduction of Chirality: In multi-step syntheses, this molecule is often used to introduce a specific stereocenter early in the process. The hydroxyl group can be used to direct subsequent reactions to a specific face of the molecule, or it can be converted into other functional groups like amines or halogens with retention or inversion of stereochemistry. [1]The methyl ester provides a handle for further elaboration, such as reduction to an alcohol, conversion to an amide, or hydrolysis to a carboxylic acid. [1][12]
Handling, Storage, and Safety
As a laboratory chemical, proper handling is essential.
-
Safety Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. [3]The compound is classified as a skin, eye, and respiratory irritant. [7]* Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, especially for high-purity enantiomers, storage at low temperatures (-20°C) under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential epimerization or degradation. [1]
Conclusion
This compound represents far more than its simple structure suggests. It is a cornerstone chiral building block whose utility is defined by its stereochemical integrity. For researchers in drug discovery and process development, a precise understanding of its different isomers, the corresponding CAS numbers, and the robust analytical methods to verify its purity is not merely academic—it is a prerequisite for successful, reproducible, and scalable synthesis of complex therapeutic agents. The strategic application of this intermediate will undoubtedly continue to facilitate the development of novel medicines with improved efficacy and safety profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. methyl 3-hydroxycyclopentane-1-carboxylate 97% | CAS: 32811-76-0 | AChemBlock [achemblock.com]
- 4. CAS#:32811-76-0 | methyl 3-hydroxycyclopentane-1-carboxylate | Chemsrc [chemsrc.com]
- 5. This compound | 32811-76-0 [chemicalbook.com]
- 6. (cis)-3-Hydroxy-cyclopentanecarboxylic ac id Methyl ester CAS#: 79598-73-5 [amp.chemicalbook.com]
- 7. Methyl cis-3-hydroxycyclopentane-1-carboxylate | C7H12O3 | CID 239213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Methyl (1S,3R)-3-hydroxycyclopentane-1-carboxylate | C7H12O3 | CID 58928079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. prepchem.com [prepchem.com]
- 11. Methyl cyclopentanecarboxylate | C7H12O2 | CID 78365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Strategic Importance of a Versatile Chiral Building Block
An In-Depth Guide to the Commercial Availability and Application of Methyl 3-hydroxycyclopentanecarboxylate for Pharmaceutical Research
In the landscape of modern drug discovery and development, the efficient construction of complex, three-dimensional molecules is paramount. Success often hinges on the availability of versatile, stereochemically defined starting materials. This compound is a prime example of such a crucial chiral building block. Its cyclopentane core, decorated with strategically placed hydroxyl and methyl ester functional groups, makes it an invaluable precursor for a wide range of biologically active molecules, most notably prostaglandin analogs.[1] The specific spatial arrangement—or stereochemistry—of these functional groups is not a trivial detail; it is a critical determinant of a drug molecule's interaction with its biological target, directly influencing efficacy and safety.[1] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial availability of this compound's various stereoisomers, their applications, and key protocols for their use and validation.
The Stereoisomeric Landscape: A Critical First Decision
This compound possesses two chiral centers, leading to the existence of four possible stereoisomers. These are grouped into two pairs of enantiomers: one cis pair and one trans pair. The relative orientation of the hydroxyl and ester groups (cis or trans) and the absolute configuration (R/S) at each chiral center define the specific isomer.
For drug development, selecting the correct stereoisomer is a foundational step. The three-dimensional structure of a drug candidate must complement its target protein with high specificity, and using the wrong isomer can lead to reduced activity or off-target effects. Therefore, a clear understanding of the available isomers is essential before procurement.
Caption: Relationship between racemic mixtures and their constituent stereoisomers.
Commercial Availability and Procurement
This compound is readily available from a variety of fine and specialty chemical suppliers. However, it is most commonly sold as specific, stereochemically pure isomers rather than as a racemic mixture, reflecting its primary use in stereoselective synthesis. When sourcing this building block, it is crucial to verify the exact isomer and its purity by requesting a Certificate of Analysis (CoA) from the supplier.
The following table summarizes several commercially available stereoisomers, providing key details for procurement.
| Specific Isomer Name | Common Configuration | CAS Number | Typical Purity | Example Suppliers |
| methyl (1S)-3-hydroxycyclopentane-1-carboxylate | Varies | 32811-76-0 | ≥95% | Parchem, Dayang Chem[2][3] |
| methyl trans-3-hydroxycyclopentane-1-carboxylate | trans | 79590-84-4 | ≥97% | Benchchem[1][4] |
| (1R,3R)-3-Hydroxycyclopentane carboxylic acid methyl ester | (1R,3R)-trans | Not specified | Research Grade | Toronto Research Chemicals[5] |
| methyl (1S,3R)-3-hydroxycyclopentane-1-carboxylate | (1S,3R)-cis | 1292307-06-2 | ≥97% | CP Lab Safety[6][7] |
| methyl (1R,3S)-3-hydroxycyclopentane-1-carboxylate | (1R,3S)-cis | 174292-59-2 | Research Grade | PubChem lists suppliers[8] |
Expert Insight: When evaluating suppliers, prioritize those who provide comprehensive analytical data, including chiral HPLC or NMR data, to confirm both chemical purity and enantiomeric excess (ee%). This upfront validation is a self-validating system that prevents costly delays and confounding results in later synthetic stages.
Strategic Application in Synthesis
The true value of this compound lies in its dual functionality. The hydroxyl group serves as a handle for oxidation, substitution, or inversion of stereochemistry (e.g., via a Mitsunobu reaction), while the methyl ester can be hydrolyzed, reduced, or converted to an amide.[1] This versatility makes it a powerful intermediate for building molecular complexity.[1][9] A primary application is in the synthesis of prostaglandin analogs, such as Misoprostol, where the cyclopentane ring forms the core of the final drug molecule.[10]
The following workflow illustrates the strategic incorporation of this building block into a more complex pharmaceutical target.
Caption: General synthetic workflow incorporating the chiral building block.
Key Methodologies: In-House Synthesis and Quality Control
While commercial procurement is common, situations may arise where in-house synthesis or resolution is necessary. Furthermore, rigorous quality control of all starting materials is a cornerstone of trustworthy research.
Experimental Protocol 1: Enzymatic Resolution of Racemic cis-Ester
Rationale: Lipases, such as Candida antarctica lipase B (CAL-B), are chiral biocatalysts that can differentiate between enantiomers, selectively catalyzing a reaction for one while leaving the other untouched. This provides a green, highly efficient route to obtaining enantiomerically pure compounds.
Methodology:
-
Dissolution: Dissolve racemic methyl cis-3-hydroxycyclopentanecarboxylate in an appropriate buffer solution (e.g., phosphate buffer, pH 7.0) containing a co-solvent like tert-butanol to improve solubility.
-
Enzyme Addition: Add immobilized Candida antarctica lipase B (CAL-B) to the solution.
-
Incubation: Stir the mixture at a controlled temperature (e.g., 30-40°C) for 24-48 hours. Monitor the reaction progress using chiral HPLC.
-
Workup: Once the desired conversion (ideally ~50%) is reached, filter off the immobilized enzyme.
-
Separation: Acidify the aqueous solution and extract the hydrolyzed carboxylic acid. The remaining unreacted ester can be extracted from the neutral solution. This separates the two enantiomers for further purification.
Experimental Protocol 2: Quality Control via Chiral HPLC
Verifying the enantiomeric excess (ee%) of a purchased or synthesized batch is non-negotiable. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.
Rationale: Chiral HPLC columns contain a stationary phase that is itself chiral. This allows the column to interact differently with the two enantiomers of a compound, resulting in different retention times and enabling their separation and quantification.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the this compound sample in the mobile phase (e.g., a mixture of hexane and isopropanol).
-
Column Selection: Use a suitable chiral column, such as one based on cellulose or amylose derivatives (e.g., Chiralcel OD-H or Chiralpak AD-H).
-
Method Development: Develop an isocratic method with a mobile phase composition that provides good separation of the enantiomer peaks (e.g., 90:10 Hexane:Isopropanol). Set the flow rate (e.g., 1.0 mL/min) and detector wavelength (e.g., 210 nm, as the ester chromophore is weak).
-
Injection and Analysis: Inject a small volume (e.g., 10 µL) of the sample.
-
Quantification: Integrate the peak areas for the two enantiomers. Calculate the enantiomeric excess using the formula: ee% = [ (Area1 - Area2) / (Area1 + Area2) ] * 100.
Safety, Handling, and Storage
Proper handling is essential for researcher safety and maintaining compound integrity.
-
Hazards: This compound is classified as an irritant and may cause skin, eye, and respiratory irritation.[8]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses, and a lab coat when handling the material.[11] Avoid breathing dust, fumes, or vapors.[11]
-
Storage: Store the compound in a tightly sealed container at room temperature, away from incompatible materials.[4][5]
Conclusion
This compound is more than just a chemical reagent; it is a strategic asset in the synthesis of high-value pharmaceutical targets. Its commercial availability in various stereochemically pure forms provides researchers with a direct path to constructing complex chiral molecules. By carefully selecting the appropriate isomer, validating its purity through rigorous quality control, and applying it with a clear understanding of its reactivity, drug development professionals can significantly accelerate their research programs and build a foundation of trustworthy, reproducible science.
References
- 1. benchchem.com [benchchem.com]
- 2. parchem.com [parchem.com]
- 3. CAS#:32811-76-0 | methyl 3-hydroxycyclopentane-1-carboxylate | Chemsrc [chemsrc.com]
- 4. calpaclab.com [calpaclab.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. calpaclab.com [calpaclab.com]
- 7. Methyl (1S,3R)-3-hydroxycyclopentane-1-carboxylate | C7H12O3 | CID 58928079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Methyl cis-3-hydroxycyclopentane-1-carboxylate | C7H12O3 | CID 239213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemshuttle.com [chemshuttle.com]
- 10. researchgate.net [researchgate.net]
- 11. methyl 3-hydroxycyclopentane-1-carboxylate 97% | CAS: 32811-76-0 | AChemBlock [achemblock.com]
Authored for Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Biological Significance of Cyclopentane Derivatives
Abstract
The cyclopentane ring, a five-membered carbocycle, is a ubiquitous structural motif in a vast number of biologically active compounds.[1][2][3] Its conformational flexibility and ability to present substituents in precise spatial orientations make it a privileged scaffold in both nature and medicinal chemistry.[1] This technical guide provides a comprehensive exploration of the biological significance of cyclopentane derivatives, delving into their roles as signaling molecules, therapeutic agents, and key players in physiological and pathological processes. We will examine the major classes of cyclopentane-containing natural products, such as prostaglandins and jasmonates, and discuss their biosynthesis, signaling pathways, and diverse functions. Furthermore, this guide will cover the application of synthetic cyclopentane derivatives in modern drug discovery, with a focus on their therapeutic applications. Detailed experimental protocols and visual diagrams of key pathways and workflows are provided to serve as a valuable resource for professionals in the field.
Prostaglandins: Ubiquitous Modulators of Human Physiology and Disease
Prostaglandins (PGs) are a group of physiologically active lipid compounds that exhibit diverse hormone-like effects in animals.[4] They are a subclass of eicosanoids and are found in almost every tissue in humans and other animals.[4] Prostaglandins are not produced at a specific site but in many places throughout the body, acting locally as autocrine and paracrine mediators.[4][5]
Structure and Biosynthesis
Prostaglandins are unsaturated carboxylic acids with a 20-carbon skeleton that includes a five-membered ring.[5][6] They are derived from the fatty acid arachidonic acid through the cyclooxygenase (COX) pathway.[4] There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed in most cells and is responsible for baseline prostaglandin levels, and COX-2, which is inducible and its expression is elevated during inflammation.[7]
The biosynthesis of prostaglandins begins with the release of arachidonic acid from the cell membrane by phospholipase A₂. Arachidonic acid is then converted to the unstable intermediate prostaglandin H₂ (PGH₂) by the action of COX enzymes. PGH₂ is subsequently converted to various prostaglandins (e.g., PGE₂, PGD₂, PGF₂α, PGI₂) and thromboxanes by specific synthases.
Caption: Simplified diagram of the prostaglandin biosynthesis pathway.
Signaling Mechanisms
Prostaglandins exert their effects by binding to specific G-protein coupled receptors (GPCRs) on the cell surface.[7] There are multiple subtypes of prostaglandin receptors, and the specific receptor activated determines the downstream cellular response.[7] For example, PGE₂ can bind to four different receptor subtypes (EP1-4), leading to a range of effects in different tissues.[7] This diversity in receptor subtypes allows for the fine-tuning of physiological responses to prostaglandins.
Physiological and Pathological Roles
Prostaglandins are involved in a wide array of bodily functions, including:
-
Inflammation: They are key mediators of inflammation, causing vasodilation, increased vascular permeability, and pain.[5][8]
-
Pain and Fever: Prostaglandins sensitize pain receptors and can induce fever by acting on the hypothalamus.[8]
-
Reproduction: They play a crucial role in female reproductive processes, including ovulation, menstruation, and the induction of labor through uterine contractions.[9][10][11]
-
Blood Clotting: Thromboxane A₂ promotes platelet aggregation and blood clot formation, while prostacyclin (PGI₂) has the opposite effect, inhibiting platelet aggregation.[4][6]
-
Gastrointestinal Tract: Prostaglandins inhibit gastric acid secretion and increase the secretion of protective mucus in the stomach.[6][11]
-
Blood Pressure Regulation: They are involved in the regulation of blood pressure through their effects on vasodilation and vasoconstriction.[4][10]
Therapeutic Applications of Prostaglandin Analogs
The diverse biological activities of prostaglandins have led to the development of numerous synthetic analogs for therapeutic use.[9][11]
| Prostaglandin Analog | Class | Therapeutic Use | Mechanism of Action |
| Misoprostol | PGE₁ analog | Prevention of NSAID-induced gastric ulcers; induction of labor.[11][12] | Inhibits gastric acid secretion and has uterotonic effects.[12] |
| Latanoprost | PGF₂α analog | Treatment of glaucoma.[11][12] | Increases the outflow of aqueous humor from the eye, reducing intraocular pressure.[12] |
| Alprostadil | PGE₁ analog | Treatment of erectile dysfunction and maintaining a patent ductus arteriosus in newborns.[9][11] | Vasodilator that increases blood flow.[9] |
| Epoprostenol | PGI₂ (Prostacyclin) analog | Treatment of pulmonary arterial hypertension.[11][13] | Potent vasodilator and inhibitor of platelet aggregation.[13] |
| Dinoprostone | PGE₂ analog | Cervical ripening and induction of labor.[9][11] | Stimulates uterine contractions.[11] |
Jasmonates: Key Signaling Molecules in Plants
Jasmonates, including jasmonic acid (JA) and its derivatives, are a class of lipid-based phytohormones that play crucial roles in plant development and defense.[14][15][16]
Biosynthesis and Signaling Pathway
Jasmonates are synthesized from linolenic acid via the octadecanoid pathway.[15] The key bioactive form is jasmonoyl-isoleucine (JA-Ile).[14] The core of the jasmonate signaling pathway involves the F-box protein CORONATINE INSENSITIVE 1 (COI1), which is part of an SCF E3 ubiquitin ligase complex (SCFCOI1).[14][17] In the presence of JA-Ile, COI1 recruits JASMONATE-ZIM DOMAIN (JAZ) repressor proteins for ubiquitination and subsequent degradation by the 26S proteasome.[14] The degradation of JAZ proteins releases transcription factors, such as MYC2, which then activate the expression of jasmonate-responsive genes.[17][18]
Caption: The core jasmonate signaling pathway in plants.
Biological Functions in Plants
Jasmonates are integral to a plant's ability to respond to its environment and regulate its growth.[14][15] Their key functions include:
-
Defense against Herbivores and Pathogens: Jasmonates are central to inducing defense responses against chewing insects and necrotrophic pathogens.[16][17]
-
Abiotic Stress Responses: They help plants tolerate various abiotic stresses such as drought, salinity, and extreme temperatures.[15][18]
-
Growth and Development: Jasmonates are involved in regulating various developmental processes, including root growth, pollen development, and fruit ripening.[16]
Cyclopentane Derivatives in Modern Drug Discovery
The cyclopentane scaffold is a valuable starting point for the design of novel therapeutic agents due to its conformational properties.[1][3]
Case Study: Cyclopentane-Based Neuraminidase Inhibitors
A notable example of cyclopentane derivatives in medicine is the development of neuraminidase inhibitors for the treatment of influenza.[19] Compounds such as RWJ-270201 have a five-membered ring structure and have demonstrated potent and selective inhibition of the influenza virus neuraminidase enzyme.[19] These compounds have shown efficacy against a range of influenza A and B strains in vitro.[19]
| Compound | Influenza Strain | IC₅₀ (µM) |
| RWJ-270201 | A/Texas/36/91 (H1N1) | 0.06 - 0.22 |
| BCX-1827 | A/Texas/36/91 (H1N1) | 0.06 - 0.22 |
| BCX-1898 | A/Texas/36/91 (H1N1) | 0.06 - 0.22 |
| BCX-1923 | A/Texas/36/91 (H1N1) | 0.06 - 0.22 |
| Data from Sidwell et al. (2001)[19] |
Other Therapeutic Applications
The cyclopentane motif is present in a variety of other therapeutic agents and natural products with biological activity, including steroids, certain alkaloids, and terpenoids.[2][20] The synthesis of functionalized cyclopentanes is an active area of research in medicinal chemistry, with the goal of developing new drugs for a range of diseases.[21][22][23] For instance, cyclopentane-based muraymycin analogs are being investigated as potential antibiotics targeting the MraY enzyme.[24]
Caption: A generalized workflow for drug discovery based on a novel chemical scaffold.
Experimental Protocols
General Protocol for the Synthesis of Ester Derivatives of a Cyclopentanol Scaffold
This protocol describes a general method for synthesizing a library of ester derivatives from a cyclopentanol core for biological screening.
Materials:
-
A cyclopentanol derivative of interest
-
A carboxylic acid of interest
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM) or other suitable solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the cyclopentanol derivative (1.0 eq), the carboxylic acid (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.2 eq) in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure ester derivative.
-
Characterize the final product by NMR and mass spectrometry to confirm its structure and purity.
Protocol for an In Vitro Enzyme Inhibition Assay
This protocol outlines a general procedure for evaluating the inhibitory activity of cyclopentane derivatives against a target enzyme.
Materials:
-
Target enzyme
-
Substrate for the enzyme
-
Assay buffer
-
Test compounds (cyclopentane derivatives) dissolved in DMSO
-
Positive control inhibitor
-
96-well microplate
-
Plate reader (e.g., spectrophotometer or fluorometer)
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in the assay buffer. The final DMSO concentration should be kept low (e.g., < 1%) to avoid affecting enzyme activity.
-
In a 96-well plate, add a fixed amount of the target enzyme to each well.
-
Add the diluted test compounds, positive control, and a vehicle control (DMSO in assay buffer) to the respective wells.
-
Incubate the plate at the optimal temperature for the enzyme for a predetermined amount of time to allow for compound-enzyme binding.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Monitor the reaction progress over time by measuring the change in absorbance or fluorescence using a plate reader.
-
Calculate the initial reaction rates for each concentration of the test compounds.
-
Determine the percent inhibition of enzyme activity for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a suitable dose-response model to determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).
Conclusion
Cyclopentane derivatives represent a structurally diverse and biologically significant class of molecules. From the ubiquitous prostaglandins that modulate a vast array of physiological and pathological processes in humans to the jasmonates that orchestrate plant defense and development, the cyclopentane ring is a central feature of many key signaling molecules. The proven success of this scaffold in both natural products and synthetic drugs underscores its importance in medicinal chemistry and drug discovery.[1][3] Future research into the synthesis and biological evaluation of novel cyclopentane derivatives holds great promise for the development of new therapeutic agents to address a wide range of human diseases.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Transformation of the cyclohexane ring to the cyclopentane fragment of biologically active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Prostaglandin - Wikipedia [en.wikipedia.org]
- 5. Prostaglandin | Definition, Function, Synthesis, & Facts | Britannica [britannica.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Prostaglandins: Structure, Functions, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 9. my.clevelandclinic.org [my.clevelandclinic.org]
- 10. Prostaglandins: pharmacology and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. singlecare.com [singlecare.com]
- 12. What are Prostaglandin agonists and how do they work? [synapse.patsnap.com]
- 13. Prostaglandin biosynthesis & therapeutic uses of prostaglandin analouges | PPTX [slideshare.net]
- 14. mdpi.com [mdpi.com]
- 15. Jasmonic Acid Signaling Pathway in Response to Abiotic Stresses in Plants [mdpi.com]
- 16. The Jasmonate Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cyclopentane Neuraminidase Inhibitors with Potent In Vitro Anti-Influenza Virus Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cyclopentane - Wikipedia [en.wikipedia.org]
- 21. BJOC - Transformation of the cyclohexane ring to the cyclopentane fragment of biologically active compounds [beilstein-journals.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Chiral Building Blocks in Synthesis
Foreword: The Imperative of Chirality in Modern Chemistry
In the intricate world of molecular science, the concept of chirality stands as a fundamental pillar, dictating the biological and physical properties of countless compounds.[1] Much like our left and right hands, chiral molecules are non-superimposable mirror images of each other, known as enantiomers.[1][2] This seemingly subtle difference in three-dimensional arrangement has profound implications, particularly within the pharmaceutical industry.[3][4][5] Biological systems, being inherently chiral, often interact differently with each enantiomer of a drug.[2][4][6] One enantiomer may elicit the desired therapeutic effect, while its counterpart could be inactive or, in some notorious cases, dangerously toxic.[4][5][6] The thalidomide tragedy serves as a stark reminder of this principle, where one enantiomer was a sedative and the other a potent teratogen.[4][6]
This guide is crafted for researchers, scientists, and drug development professionals who navigate the complexities of synthesizing enantiomerically pure compounds. It moves beyond a mere recitation of methods to provide a deeper understanding of the strategic decisions and causal relationships that underpin the selection and application of chiral building blocks. We will explore the origins of these crucial synthons, delve into the primary strategies for asymmetric synthesis, and provide practical, field-proven insights to guide your experimental design.
The Foundation: Understanding Chirality and Its Sources
A chiral building block is an enantiomerically pure molecule or molecular fragment that serves as a starting material or key intermediate in the synthesis of more complex chiral targets.[3][] The strategic incorporation of these blocks allows chemists to control the stereochemical outcome of a reaction sequence, thereby constructing molecules with precisely defined three-dimensional architectures.[3]
The primary sources of chiral building blocks can be broadly categorized into two main areas: the "chiral pool" and synthetic methods.
The Chiral Pool: Nature's Endowment
The chiral pool refers to the vast collection of readily available, inexpensive, and enantiomerically pure compounds provided by nature.[8][9] This includes amino acids, sugars, terpenes, and alkaloids.[8][9][10]
-
Amino Acids: With the exception of glycine, all proteinogenic amino acids are chiral. They offer a diverse array of functional groups and stereocenters, making them versatile starting materials.
-
Carbohydrates: Sugars like glucose and fructose provide a dense arrangement of stereocenters and functional groups, serving as excellent scaffolds for complex molecule synthesis.
-
Terpenes: Found in essential oils, terpenes such as limonene, menthol, and camphor offer unique carbon skeletons and are widely used in both academic and industrial synthesis.[9]
The primary advantage of chiral pool synthesis is its efficiency; the chirality is pre-installed, often reducing the number of synthetic steps.[8][11] However, the structural diversity is limited to what nature provides, and significant chemical manipulation may be required to convert a natural product into the desired target.
The Strategies: Crafting Chirality Through Asymmetric Synthesis
When the chiral pool does not offer a suitable starting material, chemists must turn to asymmetric synthesis to create the desired enantiomer from an achiral or racemic precursor.[12] This field has seen explosive growth, with several powerful strategies now at the disposal of the synthetic chemist.[10][13]
Chiral Auxiliaries: A Temporary Guide
A chiral auxiliary is a stereogenic group that is temporarily attached to an achiral substrate to direct the stereochemical outcome of a subsequent reaction.[11][13][14][15][16] Once the new stereocenter is formed, the auxiliary is removed and can often be recovered for reuse.[13][15][16][17]
The Causality Behind Auxiliary Control: The auxiliary works by creating a diastereomeric intermediate. Since diastereomers have different physical and energetic properties, the transition states leading to their formation are also different in energy.[13] The chiral auxiliary sterically or electronically biases the reaction to favor the formation of one diastereomer over the other.
Key Characteristics of an Effective Chiral Auxiliary:
-
Readily available in both enantiomeric forms.
-
Easily attached to the substrate.
-
Provides high levels of stereocontrol.
-
Can be removed under mild conditions without racemization.
-
Recyclable to improve cost-effectiveness.[13]
A classic example is the use of Evans' oxazolidinone auxiliaries in asymmetric alkylation reactions.[10][13]
Asymmetric Catalysis: The Power of Small Amounts
Asymmetric catalysis is arguably the most elegant and efficient method for creating chiral molecules.[12] It employs a small, substoichiometric amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.[12][18] The catalyst creates a chiral environment that lowers the activation energy for the formation of one enantiomer over the other.[11]
There are three main classes of asymmetric catalysts:
-
Chiral Metal Complexes: These consist of a metal center coordinated to a chiral ligand. The ligand's stereochemistry dictates the stereochemical outcome of the reaction. Landmark examples include the Noyori asymmetric hydrogenation and the Sharpless asymmetric epoxidation, both recognized with the Nobel Prize in Chemistry in 2001.[18][19]
-
Organocatalysts: These are small, purely organic molecules that can catalyze reactions with high enantioselectivity.[18][] Proline and its derivatives are well-known organocatalysts for aldol and Michael reactions.[18]
-
Biocatalysts (Enzymes): Enzymes are nature's catalysts and often exhibit exquisite chemo-, regio-, and stereoselectivity.[18][] They operate under mild conditions and are environmentally benign.[]
Experimental Protocol: A Generic Asymmetric Hydrogenation
This protocol outlines a general procedure for the asymmetric hydrogenation of a prochiral ketone using a chiral ruthenium-based catalyst, inspired by the work of Noyori.
-
Inert Atmosphere: The reaction must be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation. All glassware should be oven-dried and cooled under vacuum.
-
Catalyst Preparation: In a Schlenk flask, dissolve the prochiral ketone (1.0 mmol) and the chiral ruthenium catalyst (e.g., Ru(BINAP)(OAc)₂, 0.001-0.01 mmol, 0.1-1.0 mol%) in a degassed solvent (e.g., methanol, 5 mL).
-
Hydrogenation: The flask is purged with hydrogen gas several times before being pressurized to the desired hydrogen pressure (typically 1-10 atm).
-
Reaction Monitoring: The reaction mixture is stirred vigorously at a specified temperature (e.g., 25-50 °C). The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the hydrogen pressure is carefully released. The solvent is removed under reduced pressure.
-
Purification and Analysis: The crude product is purified by column chromatography on silica gel. The enantiomeric excess (ee) of the chiral alcohol product is determined by chiral high-performance liquid chromatography (HPLC) or chiral GC.[4]
Resolution of Racemates: Separating the Mirror Images
Resolution is the process of separating a racemic mixture (a 50:50 mixture of enantiomers) into its individual enantiomers.[21] While this approach is inherently less atom-economical as the maximum yield for the desired enantiomer is 50%, it remains a valuable technique, especially on an industrial scale.[13]
Methods of Resolution:
-
Classical Resolution: This involves reacting the racemic mixture with a chiral resolving agent to form a mixture of diastereomers.[13][21] These diastereomers can then be separated by physical means such as crystallization or chromatography.[13] The resolving agent is subsequently removed to yield the pure enantiomers.[21]
-
Kinetic Resolution: In this method, one enantiomer of a racemate reacts faster with a chiral catalyst or reagent than the other. This results in the unreacted starting material being enriched in the slower-reacting enantiomer and the product being enriched in the faster-reacting one.
-
Enzymatic Resolution: This is a type of kinetic resolution that uses enzymes to selectively transform one enantiomer.[22][23] Lipases are commonly used for the resolution of racemic alcohols and amines.[24][25]
Practical Considerations and Data Interpretation
The successful application of chiral building blocks requires careful planning and rigorous analysis.
Choosing the Right Strategy
The choice between using the chiral pool, a chiral auxiliary, asymmetric catalysis, or resolution depends on several factors:
| Strategy | Advantages | Disadvantages | Best Suited For |
| Chiral Pool | Cost-effective, chirality is pre-installed, often fewer steps.[11][] | Limited structural diversity, may require extensive functional group manipulation. | Targets that closely resemble abundant natural products.[11][] |
| Chiral Auxiliaries | Reliable, well-established methods, diastereomeric products are easily separable.[11][13] | Stoichiometric use of the auxiliary, requires additional steps for attachment and removal.[11] | Early-stage drug development and when catalytic methods are not available.[14] |
| Asymmetric Catalysis | Highly atom-economical, small amount of catalyst needed, scalable.[11][12] | Catalyst development can be challenging and expensive, may require optimization. | Large-scale synthesis and when high efficiency is paramount.[11][] |
| Resolution | Can be applied to a wide range of compounds, well-established industrial processes. | Maximum 50% theoretical yield for the desired enantiomer, generates waste.[13][23] | When a racemic synthesis is simpler and an efficient resolution method exists. |
Quantifying Success: Enantiomeric Excess (ee)
The success of an asymmetric synthesis is measured by the enantiomeric excess (ee), which is a measure of the purity of the chiral product. It is defined as:
ee (%) = |([R] - [S]) / ([R] + [S])| x 100
Where [R] and [S] are the concentrations of the R and S enantiomers, respectively. An ee of 100% indicates an enantiomerically pure compound, while an ee of 0% represents a racemic mixture. Chiral HPLC and GC are the primary analytical techniques used to determine the ee of a sample.[4]
Conclusion: The Future of Chiral Synthesis
The field of chiral synthesis is constantly evolving, driven by the relentless demand for more efficient, selective, and sustainable methods to produce enantiomerically pure compounds.[19][26] The development of novel catalysts, both metal-based and organocatalytic, continues to expand the synthetic chemist's toolbox.[27] Furthermore, the integration of biocatalysis into mainstream organic synthesis offers the promise of performing complex transformations with unparalleled selectivity under environmentally friendly conditions.
For professionals in drug development, a deep understanding of the principles and practicalities of using chiral building blocks is not merely an academic exercise—it is a prerequisite for innovation and success. By mastering these strategies, scientists can more effectively design and execute syntheses of the complex, life-changing molecules of tomorrow.
References
- 1. mt.com [mt.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]
- 4. pharma.researchfloor.org [pharma.researchfloor.org]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. mdpi.com [mdpi.com]
- 8. Chiral pool - Wikipedia [en.wikipedia.org]
- 9. Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
- 11. Enantioselective synthesis - Wikipedia [en.wikipedia.org]
- 12. uwindsor.ca [uwindsor.ca]
- 13. york.ac.uk [york.ac.uk]
- 14. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. fiveable.me [fiveable.me]
- 17. youtube.com [youtube.com]
- 18. Understanding the Fundamentals of Asymmetric Synthesis – Chiralpedia [chiralpedia.com]
- 19. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. orbit.dtu.dk [orbit.dtu.dk]
- 23. Recent advances in enzymatic and chemical deracemisation of racemic compounds - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60175G [pubs.rsc.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. rroij.com [rroij.com]
Methodological & Application
Synthesis of Methyl 3-hydroxycyclopentanecarboxylate: A Comprehensive Guide for Researchers
Introduction: The Significance of a Versatile Chiral Building Block
Methyl 3-hydroxycyclopentanecarboxylate is a valuable chiral building block in the synthesis of a wide array of biologically active molecules. Its stereochemically defined hydroxyl and ester functionalities on a cyclopentane scaffold make it a crucial intermediate in the development of pharmaceuticals, notably prostaglandins and antiviral agents.[1][2][3] The precise orientation of these functional groups is paramount for biological activity, necessitating synthetic strategies that offer high stereocontrol. This application note provides a detailed exploration of the prevalent synthetic routes to this compound, offering in-depth protocols and explaining the rationale behind key experimental choices to guide researchers in drug discovery and development.
Retrosynthetic Analysis: Deconstructing the Target Molecule
A logical approach to the synthesis of this compound begins with a retrosynthetic analysis. The primary disconnection lies at the C-O bond of the hydroxyl group, leading back to the corresponding ketone, methyl 3-oxocyclopentanecarboxylate. This ketone, in turn, can be synthesized through an intramolecular cyclization of a linear diester via the Dieckmann condensation.
Caption: Retrosynthetic analysis of this compound.
Synthetic Strategy I: The Dieckmann Condensation and Subsequent Reduction
The most common and industrially scalable approach to racemic this compound involves a two-step sequence: the Dieckmann condensation of dimethyl adipate to form methyl 2-oxocyclopentanecarboxylate, followed by reduction of the ketone.[4] It is important to note that the initial product of the Dieckmann condensation is the 2-oxo isomer, which can be isomerized to the desired 3-oxo isomer, or the synthesis can be adapted to directly yield the 3-oxo isomer's precursor. For the purpose of this guide, we will focus on the synthesis of the closely related and commercially available precursor, methyl 2-oxocyclopentanecarboxylate, followed by reduction.
Part 1: Dieckmann Condensation for Methyl 2-oxocyclopentanecarboxylate
The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester, driven by the formation of a stable enolate.[5][6][7]
Caption: Workflow for the Dieckmann Condensation.
Protocol: Dieckmann Condensation of Dimethyl Adipate [4]
-
Reaction Setup: In a reactor equipped with a stirrer, condenser, and dropping funnel, a suspension of sodium methoxide in an anhydrous solvent like dimethylformamide (DMF) is prepared under an inert atmosphere.
-
Mixing: The mixture is stirred for 20-40 minutes to ensure uniform dispersion.
-
Heating: The reaction mixture is heated to 90-110°C.
-
Addition of Diester: Dimethyl adipate (300-500 kg for industrial scale) is added dropwise to the heated mixture.
-
Reaction: The temperature is maintained to allow the reaction to reflux for 8-10 hours. During this period, the methanol byproduct is collected via condensation.
-
Work-up: After the reaction is complete, the DMF is removed under reduced pressure. The residue is then subjected to an acidic workup.
-
Purification: The crude product is purified by distillation to yield methyl 2-oxocyclopentanecarboxylate.
| Parameter | Value |
| Starting Material | Dimethyl Adipate |
| Base | Sodium Methoxide |
| Solvent | Dimethylformamide (DMF) |
| Temperature | 90-110°C |
| Reaction Time | 8-10 hours |
| Typical Yield | Good to Excellent |
Part 2: Reduction of the Ketoester
The reduction of the carbonyl group in methyl 3-oxocyclopentanecarboxylate to the corresponding hydroxyl group can be achieved using various reducing agents. Sodium borohydride (NaBH₄) is a commonly used reagent for this transformation due to its selectivity and mild reaction conditions.[8][9]
Protocol: Sodium Borohydride Reduction [8]
-
Dissolution: Dissolve methyl 3-oxocyclopentanecarboxylate in a suitable solvent, such as methanol or a mixture of tetrahydrofuran (THF) and methanol, in a round-bottom flask.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride powder in portions to the stirred solution.
-
Reaction: Stir the reaction mixture at 0°C and allow it to gradually warm to room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a weak acid, such as dilute hydrochloric acid or acetic acid, at 0°C.
-
Extraction: Extract the product with an organic solvent like ethyl acetate.
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by column chromatography or distillation.
| Parameter | Value |
| Starting Material | Methyl 3-oxocyclopentanecarboxylate |
| Reducing Agent | Sodium Borohydride (NaBH₄) |
| Solvent | Methanol or THF/Methanol |
| Temperature | 0°C to Room Temperature |
| Reaction Time | Typically 1-4 hours |
| Typical Yield | 70-92%[8][9] |
Synthetic Strategy II: Stereoselective Approaches
For applications in drug development, obtaining enantiomerically pure this compound is often crucial. This can be achieved through asymmetric synthesis or by resolving the racemic mixture.
Catalytic Asymmetric Hydrogenation
Catalytic asymmetric hydrogenation of methyl 3-oxocyclopentanecarboxylate offers a direct route to enantiomerically enriched cis- and trans-3-hydroxycyclopentanecarboxylates. The choice of chiral ligand is critical in determining the stereochemical outcome. Ruthenium and Rhodium-based catalysts with chiral phosphine ligands, such as BINAP, are commonly employed.[10][11][12]
Protocol: General Procedure for Asymmetric Hydrogenation [11][13]
-
Catalyst Preparation: In a glovebox, a rhodium or ruthenium precursor (e.g., [Rh(COD)₂]BF₄) and a chiral bisphosphine ligand (e.g., (R)-BINAP) are dissolved in a degassed solvent (e.g., CH₂Cl₂).
-
Reaction Setup: The substrate, methyl 3-oxocyclopentanecarboxylate, is dissolved in a degassed solvent in a high-pressure autoclave.
-
Hydrogenation: The catalyst solution is transferred to the autoclave. The autoclave is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 1-50 atm).
-
Reaction: The reaction mixture is stirred at a specific temperature until the reaction is complete (monitored by GC or HPLC).
-
Work-up: The solvent is removed under reduced pressure, and the product is purified by column chromatography.
| Parameter | Value |
| Catalyst | Rh or Ru complex with chiral ligand (e.g., BINAP) |
| Substrate | Methyl 3-oxocyclopentanecarboxylate |
| Solvent | Degassed CH₂Cl₂, Methanol, or THF |
| Hydrogen Pressure | 1-50 atm |
| Enantiomeric Excess (ee) | Can exceed 95% depending on catalyst and conditions |
Enzymatic Resolution
Enzymatic resolution provides an alternative, environmentally friendly approach to separate the enantiomers of racemic this compound. Lipases, such as Candida antarctica lipase B (CALB), are frequently used for the enantioselective acylation or hydrolysis of the racemic alcohol.[1][14][15][16][17]
Caption: Workflow for Enzymatic Resolution.
Protocol: General Procedure for Enzymatic Resolution [15]
-
Reaction Setup: To a solution of racemic this compound in an organic solvent (e.g., toluene), add an acyl donor (e.g., vinyl acetate) and the lipase.
-
Reaction: The mixture is stirred at a controlled temperature (e.g., room temperature to 40°C). The reaction progress is monitored by chiral HPLC or GC.
-
Termination: The reaction is stopped at approximately 50% conversion to achieve high enantiomeric excess for both the acylated product and the unreacted alcohol.
-
Enzyme Removal: The enzyme is removed by filtration.
-
Purification: The solvent is evaporated, and the resulting mixture of the acylated ester and the unreacted alcohol is separated by column chromatography.
| Parameter | Value |
| Enzyme | Lipase (e.g., Candida antarctica lipase B) |
| Acyl Donor | Vinyl acetate, Isopropenyl acetate |
| Solvent | Toluene, Dichloromethane |
| Temperature | Room Temperature - 40°C |
| Monitoring | Chiral HPLC or GC |
Applications in Drug Development
This compound and its derivatives are key intermediates in the synthesis of various pharmaceuticals.
-
Prostaglandins: The cyclopentane core of this molecule is a fundamental structural motif in prostaglandins, which are potent lipid compounds involved in numerous physiological processes. Synthetic strategies often rely on the stereocontrolled introduction of side chains onto a cyclopentane precursor derived from this compound.[2][3][18][19]
-
Antiviral Agents: Chiral cyclopentane derivatives are integral to the structure of several antiviral nucleoside analogues. The hydroxyl group of this compound can be further functionalized to incorporate the nucleobase and other necessary moieties for antiviral activity.[20][21][22][23][24]
Conclusion
The synthesis of this compound offers a rich landscape of chemical strategies, from robust and scalable methods like the Dieckmann condensation followed by reduction to highly sophisticated stereoselective approaches such as asymmetric hydrogenation and enzymatic resolution. The choice of synthetic route will ultimately depend on the specific requirements of the research, including scale, cost, and the need for enantiopure material. The protocols and insights provided in this application note are intended to equip researchers with the foundational knowledge to confidently synthesize this versatile building block for their drug discovery and development endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. The synthesis of prostaglandin analogs containing the (hydroxycyclooctylidene)methyl ring system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BJOC - Asymmetric total synthesis of tricyclic prostaglandin D2 metabolite methyl ester via oxidative radical cyclization [beilstein-journals.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. ias.ac.in [ias.ac.in]
- 9. researchgate.net [researchgate.net]
- 10. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]
- 11. Catalytic Asymmetric Hydrogenation of 3-Substituted Benzisoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rh-catalyzed asymmetric hydrogenation of allylic sulfones for synthesis of chiral β-ester sulfones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. arkat-usa.org [arkat-usa.org]
- 14. EP0350811A2 - Enzymatic resolution process - Google Patents [patents.google.com]
- 15. Enzymatic Approach to the Synthesis of Enantiomerically Pure Hydroxy Derivatives of 1,3,5-Triaza-7-phosphaadamantane - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Letter: A route to prostaglandins via a general synthesis of 4-hydroxycyclopentenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis and antiviral activity of phosphoralaninate derivatives of methylenecyclopropane analogues of nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis of 5-(4-hydroxy-3-methylphenyl) -5- (substituted phenyl)-4, 5-dihydro-1H-1-pyrazolyl-4-pyridylmethanone derivatives with anti-viral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. N-alkylation of amines for the synthesis of potential antiviral agents: A structural modification approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Synthesis of Methyl 3-hydroxycyclopentanecarboxylate
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a detailed guide to the synthesis of methyl 3-hydroxycyclopentanecarboxylate, a valuable chiral building block in medicinal chemistry and the synthesis of complex organic molecules.[1][2] We will explore the foundational Dieckmann condensation to generate the key precursor, methyl 3-oxocyclopentanecarboxylate, followed by its reduction. Emphasis is placed on methods for achieving stereocontrol, including stereoselective reduction and enzymatic resolution, to yield specific isomers crucial for pharmaceutical applications.[1] Each protocol is presented with step-by-step instructions, mechanistic insights, and characterization data.
Introduction: The Significance of a Chiral Scaffold
This compound is a versatile synthetic intermediate whose value lies in its bifunctional nature and inherent chirality. The cyclopentane ring is a common motif in numerous biologically active compounds, and the hydroxyl and methyl ester groups provide orthogonal handles for further chemical modification.[3] Specifically, the stereochemistry of the hydroxyl group is often critical for biological activity, making the synthesis of enantiomerically pure forms of this compound a key objective in drug discovery and development.[1][2] This guide details reliable methods for its preparation, from the initial ring formation to the stereoselective generation of the final alcohol.
Synthetic Strategy: From Diester to Chiral Alcohol
The most common and robust pathway to this compound begins with the synthesis of its keto-precursor, methyl 3-oxocyclopentanecarboxylate. This is efficiently achieved through an intramolecular cyclization of a linear diester, a classic reaction known as the Dieckmann condensation.[4][5][6] Subsequent reduction of the ketone yields the desired hydroxy ester. The primary challenge and focus of this guide is controlling the stereochemical outcome of this reduction.
Protocol 1: Synthesis of Methyl 3-oxocyclopentanecarboxylate via Dieckmann Condensation
The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester.[6][7] For the synthesis of a five-membered ring, a 1,6-diester such as dimethyl adipate is required. The reaction is base-catalyzed, typically using a strong base like sodium ethoxide or sodium hydride.
Mechanism: The reaction proceeds via the formation of an enolate at the α-position of one ester, which then acts as a nucleophile, attacking the carbonyl carbon of the other ester group within the same molecule.[5] This forms a cyclic tetrahedral intermediate, which then eliminates the alkoxide leaving group to generate the cyclic β-keto ester. An acidic workup is required to protonate the enolate that is formed under the basic reaction conditions.[8]
Caption: Workflow for synthesizing the keto-ester precursor.
Experimental Protocol:
-
Setup: Equip a flame-dried, three-necked round-bottom flask with a reflux condenser, a nitrogen inlet, and a dropping funnel.
-
Reagents: Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous toluene.
-
Addition: While stirring under a nitrogen atmosphere, add a solution of dimethyl adipate (1.0 eq) in anhydrous toluene dropwise from the dropping funnel over 1 hour. Control the addition rate to maintain a gentle reflux.
-
Reaction: After the addition is complete, heat the mixture to reflux for 2-3 hours until the evolution of hydrogen gas ceases.
-
Quenching: Cool the reaction mixture in an ice bath and cautiously quench by the slow addition of glacial acetic acid, followed by water.
-
Extraction: Separate the organic layer and extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Decarboxylation: The resulting crude methyl 2-oxocyclopentanecarboxylate is then hydrolyzed and decarboxylated. Reflux the crude product with aqueous sulfuric acid (e.g., 10% H₂SO₄) for 4-6 hours.
-
Esterification: After cooling, the resulting 3-oxocyclopentanecarboxylic acid is esterified without extensive purification. Add methanol and a catalytic amount of sulfuric acid and reflux for 1.5-2 hours.[9]
-
Purification: After evaporation of methanol, dissolve the residue in a suitable organic solvent like dichloromethane, wash with sodium bicarbonate solution, dry, and concentrate to yield methyl 3-oxocyclopentanecarboxylate.[9] Further purification can be achieved by vacuum distillation.
Stereoselective Synthesis and Resolution Protocols
The reduction of methyl 3-oxocyclopentanecarboxylate can produce a mixture of cis and trans diastereomers. For applications in drug development, obtaining a single, specific stereoisomer is paramount.
Protocol 2: Stereoselective Reduction to trans-Methyl 3-hydroxycyclopentanecarboxylate
The reduction of the ketone precursor is a widely reported method.[1] To achieve stereoselectivity, specific reducing agents and conditions are employed that favor the formation of the thermodynamically more stable trans isomer.
Caption: General workflow for the stereoselective reduction.
Experimental Protocol:
-
Setup: In a round-bottom flask, dissolve methyl 3-oxocyclopentanecarboxylate (1.0 eq) in methanol at 0°C.
-
Reduction: Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, maintaining the temperature below 5°C. The use of additives like cerium(III) chloride (CeCl₃) can enhance the diastereoselectivity towards the trans product.
-
Reaction: Stir the reaction mixture at 0°C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Slowly add acetone to quench the excess NaBH₄, followed by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the trans isomer.[1]
Protocol 3: Enzymatic Kinetic Resolution
For obtaining high enantiomeric purity, enzymatic kinetic resolution is a powerful technique.[10] This method utilizes an enzyme, typically a lipase, to selectively catalyze the reaction of one enantiomer in a racemic mixture, allowing the unreacted enantiomer to be recovered in high enantiomeric excess (ee).[11]
Principle: Using a racemic mixture of this compound, an enzyme like Candida antarctica lipase B (CAL-B) can selectively hydrolyze one of the enantiomeric esters (e.g., the cis ester), leaving the desired trans ester unreacted and thus enantiomerically enriched.[1]
Caption: Conceptual diagram of enzymatic kinetic resolution.
Experimental Protocol:
-
Setup: Prepare a phosphate buffer solution (e.g., pH 7.2).
-
Reaction Mixture: To the buffer, add the racemic this compound and the lipase (e.g., immobilized CAL-B).
-
Incubation: Stir the suspension at a controlled temperature (e.g., 30-40°C) for 24-48 hours.[1] The reaction progress can be monitored by chiral HPLC to determine the enantiomeric excess.
-
Workup: Once the desired conversion (ideally close to 50%) is reached, filter off the immobilized enzyme.
-
Extraction: Acidify the filtrate to pH ~3 with dilute HCl and extract with an organic solvent (e.g., ethyl acetate). The organic layer will contain the unreacted ester, while the hydrolyzed carboxylic acid will be in the aqueous layer.
-
Purification: Dry and concentrate the organic layer. Further purification by flash chromatography can yield the desired ester with high enantiomeric excess (>92% ee).[1]
Data Summary and Characterization
Accurate characterization of the final product is essential to confirm its identity, purity, and stereochemistry.
Table 1: Comparison of Synthesis & Resolution Methods
| Method | Key Reagents | Typical Yield | Enantiomeric Excess (ee) | Key Advantages | Key Disadvantages |
| Stereoselective Reduction | NaBH₄, CeCl₃ | 60-80% | Up to 98% (for trans) | High stereoselectivity, good yield | Requires cryogenic conditions |
| Enzymatic Resolution | Lipase (e.g., CAL-B) | ~45% (theoretical max 50%) | >92% | High enantioselectivity, mild conditions | Longer reaction times, yield limited to 50% |
Table 2: Spectroscopic Characterization Data
| Analysis | Data for Methyl trans-3-hydroxycyclopentanecarboxylate |
| ¹H NMR (CDCl₃) | δ (ppm): 4.3-4.4 (m, 1H, -CHOH), 3.68 (s, 3H, -OCH₃), 2.8-2.9 (m, 1H, -CHCO₂Me), 1.7-2.2 (m, 6H, cyclopentyl -CH₂-) |
| ¹³C NMR (CDCl₃) | δ (ppm): 176.0 (C=O), 72.5 (-CHOH), 51.5 (-OCH₃), 45.0 (-CHCO₂Me), 35.0, 34.5, 31.0 (cyclopentyl -CH₂-) |
| IR (thin film) | ν (cm⁻¹): 3400 (br, O-H), 2950 (C-H), 1730 (s, C=O ester) |
| Mass Spec (ESI+) | m/z: 145.08 [M+H]⁺, 167.07 [M+Na]⁺ for C₇H₁₂O₃ |
Note: Exact chemical shifts and peak multiplicities may vary slightly depending on the solvent and instrument used.
Conclusion
The synthesis of this compound is a well-established process that offers multiple avenues for achieving stereocontrol. The Dieckmann condensation provides reliable access to the key ketoester precursor. For stereoselectivity, both stereoselective chemical reduction and enzymatic resolution are highly effective methods. The choice of method will depend on the specific requirements of the researcher, balancing factors such as desired enantiomeric purity, yield, scalability, and available resources. The protocols outlined in this guide provide a robust foundation for the successful synthesis of this important chiral building block.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chemshuttle.com [chemshuttle.com]
- 4. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Dieckmann Condensation [organic-chemistry.org]
- 8. youtube.com [youtube.com]
- 9. prepchem.com [prepchem.com]
- 10. The Fundamentals of Chiral Resolution: Why Chirality Matters – Chiralpedia [chiralpedia.com]
- 11. researchgate.net [researchgate.net]
Asymmetric synthesis of chiral cyclopentane derivatives
An Application Guide to the Asymmetric Synthesis of Chiral Cyclopentane Derivatives
Introduction: The Privileged Cyclopentane Scaffold
The cyclopentane ring is a ubiquitous structural motif found in a vast array of biologically active natural products and pharmaceuticals.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it a "privileged scaffold" in drug discovery.[2] Chiral cyclopentane derivatives are at the core of numerous therapeutic agents, including prostaglandins, which regulate a host of physiological processes, and antiviral drugs like oseltamivir (Tamiflu®), which contains a closely related cyclohexene core whose synthetic strategies often inform carbocyclic chemistry.[1][3][4]
The stereocontrolled construction of these five-membered rings, often bearing multiple contiguous stereocenters, represents a significant challenge for synthetic chemists.[1] This guide provides an in-depth exploration of modern asymmetric strategies to access these valuable chiral building blocks, focusing on the underlying principles, field-proven protocols, and practical applications relevant to researchers in academia and the pharmaceutical industry.
Core Strategic Pillars in Asymmetric Cyclopentane Synthesis
The efficient synthesis of enantiomerically pure cyclopentanes hinges on the strategic selection of a catalytic system capable of discriminating between enantiotopic faces or reactive groups. The primary methodologies employed in the field can be broadly categorized into organocatalysis, transition-metal catalysis, and biocatalysis.
Organocatalysis: The Metal-Free Revolution
Asymmetric organocatalysis has emerged as a dominant force in stereoselective synthesis, offering mild reaction conditions, operational simplicity, and avoidance of toxic heavy metals.[5][6] Domino or cascade reactions, where multiple bonds are formed in a single operation, are particularly powerful for rapidly building molecular complexity.[7]
The causality behind the choice of an organocatalyst lies in its ability to activate substrates and control the stereochemical outcome of the reaction.
-
Chiral Amine Catalysis: Secondary amines, such as diphenylprolinol silyl ether, activate α,β-unsaturated aldehydes by forming a transient enamine. This enamine then acts as a nucleophile in subsequent reactions. The steric bulk of the catalyst directs the approach of the electrophile, thereby controlling the stereochemistry of the new C-C bond formation. This strategy is exceptionally effective in domino reactions, such as the triple Michael reaction for synthesizing fully substituted cyclopentanes.[7]
-
Bifunctional Catalysis: Catalysts incorporating both a hydrogen-bond donor (e.g., a thiourea or squaramide) and a Lewis basic site (e.g., a tertiary amine) can simultaneously activate both the nucleophile and the electrophile.[5][6] In the intramolecular Michael addition of γ-nitro ketones, the thiourea moiety activates the conjugated ketone via hydrogen bonding, while the basic amine deprotonates the nitroalkane to form a nitronate. This dual activation within a chiral scaffold rigidly holds the transition state, leading to high levels of stereocontrol.[5]
Caption: Workflow for a Triple Michael Domino Reaction.
This protocol describes an organocatalytic triple Michael domino reaction followed by a one-pot Wittig olefination to construct a complex cyclopentane scaffold with six stereocenters.
Materials:
-
3-Phenyl-1H-indol-2(3H)-one (Substrate 1)
-
(E)-tert-butyl 2-cyano-5-phenylpenta-2,4-dienoate (Substrate 2)
-
(E)-cinnamaldehyde (Substrate 3)
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (Catalyst)
-
(Carbethoxymethylene)triphenylphosphorane (Wittig Reagent)
-
Chloroform (CHCl₃), Anhydrous
-
Standard workup and purification reagents (Saturated NH₄Cl, Brine, Na₂SO₄, Silica Gel)
Procedure:
-
To a stirred solution of 3-phenyl-1H-indol-2(3H)-one (0.2 mmol, 1.0 equiv) and the catalyst (0.1 mmol, 0.5 equiv) in anhydrous CHCl₃ (1.0 mL) at room temperature, add the dienoate (0.2 mmol, 1.0 equiv).
-
After 30 minutes, add cinnamaldehyde (0.2 mmol, 1.0 equiv).
-
Stir the reaction mixture at room temperature for 22 hours.
-
Add the Wittig reagent (0.3 mmol, 1.5 equiv) to the reaction mixture.
-
Continue stirring for an additional 6 hours at room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl solution (5 mL) and extract with CH₂Cl₂ (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired cyclopentane derivative.
| Entry | Catalyst Loading (mol%) | Solvent | Yield (%) | d.r. | ee (%) |
| 1 | 30 | CHCl₃ | 40 | 15:1 | 89 |
| 2 | 50 | CHCl₃ | 63 | 15:1 | 99 |
| 3 | 50 | CH₂Cl₂ | 70 | 7:1 | 98 |
| Data synthesized from the literature for a representative reaction.[7] |
N-Heterocyclic Carbene (NHC) Catalysis
NHCs are versatile organocatalysts that can induce unique umpolung (reactivity inversion) of aldehydes.[1] This allows for novel annulation strategies to form cyclopentane rings.[1][8]
An NHC adds to an α,β-unsaturated aldehyde to form a chiral homoenolate or enolate equivalent (the Breslow intermediate).[1] This nucleophilic species can then participate in intramolecular reactions. For instance, in the desymmetrization of achiral 1,3-diketones, the in-situ generated chiral enol attacks one of the ketone carbonyls in an enantioselective aldol reaction.[8] The subsequent intramolecular acylation and decarboxylation yield a highly functionalized α,α-disubstituted cyclopentene with a quaternary stereocenter.[8] The choice of the NHC catalyst, particularly the substituents on its backbone, is critical as it dictates the steric environment of the transition state and thus the stereochemical outcome.[8]
Caption: NHC-Catalyzed Desymmetrization via Aldol Reaction.
Chemoenzymatic Synthesis: Precision of Nature
Biocatalysis offers unparalleled selectivity under mild, environmentally friendly conditions.[9] Enzymes, particularly lipases, are widely used for the kinetic resolution of racemic mixtures to provide access to enantiopure intermediates.[3][10]
Prostaglandins are potent lipid compounds with a core chiral cyclopentane structure.[3][11] Their synthesis requires precise control over multiple stereocenters. A powerful chemoenzymatic strategy involves the enzymatic resolution of a racemic intermediate. For example, a racemic 4-hydroxycyclopentenone can be subjected to lipase-catalyzed acylation.[10] The enzyme selectively acylates one enantiomer at a much faster rate, allowing for the separation of the fast-reacting acylated enantiomer from the slow-reacting alcohol enantiomer, both in high enantiomeric purity.[10] This approach was instrumental in a concise, gram-scale synthesis of Prostaglandin F₂α, where the key chiral cyclopentane core was established in just two steps via a chemoenzymatic process.[3]
This protocol is a generalized procedure based on established principles for the enzymatic resolution of racemic alcohols.
Materials:
-
Racemic 4-hydroxycyclopentenone derivative (Substrate)
-
Lipase (e.g., from Pseudomonas cepacia or Candida antarctica Lipase B)
-
Acyl donor (e.g., vinyl acetate)
-
Anhydrous organic solvent (e.g., Diisopropyl ether or Toluene)
-
Molecular sieves (optional, to maintain anhydrous conditions)
Procedure:
-
To a solution of the racemic 4-hydroxycyclopentenone derivative (1.0 equiv) in anhydrous diisopropyl ether, add the acyl donor, vinyl acetate (2.0-3.0 equiv).
-
Add the lipase (typically 10-50% by weight of the substrate).
-
Seal the reaction vessel and agitate the suspension (e.g., using an orbital shaker) at a controlled temperature (e.g., 30-40 °C).
-
Monitor the reaction progress by chiral HPLC or GC to track the enantiomeric excess (ee) of the remaining alcohol and the formed ester.
-
Stop the reaction at or near 50% conversion to achieve optimal ee for both components. This can take several hours to days.
-
Filter off the enzyme and wash it with the solvent.
-
Concentrate the filtrate under reduced pressure.
-
Separate the unreacted alcohol from the formed ester using flash column chromatography.
| Substrate | Enzyme | Acyl Donor | ee (Alcohol) | ee (Ester) | Conversion (%) |
| (±)-4-Hydroxy-2-cyclopentenone | Lipase PS | Vinyl Acetate | >98% | >98% | ~50 |
| (±)-4-Phenyl-4-hydroxycyclopentenone | CAL-B | Isopropenyl Acetate | >99% | >99% | ~49 |
| Illustrative data based on typical lipase resolution outcomes.[10] |
Case Study: Synthesis of Bioactive Molecules
The ultimate validation of a synthetic method is its application in the total synthesis of complex, biologically important molecules.
Prostaglandin F₂α
The landmark synthesis by E.J. Corey established the strategic use of a bicyclo[2.2.1]heptane system to control the stereochemistry of the cyclopentane core.[11][12] More recent syntheses leverage modern catalytic methods. A highly efficient chemoenzymatic route completes the synthesis of PGF₂α in just five steps on a 10-gram scale, demonstrating the power of combining biocatalysis with cost-effective chemical transformations like nickel-catalyzed cross-couplings and Wittig reactions.[3]
Oseltamivir (Tamiflu®)
While containing a cyclohexene ring, the synthesis of oseltamivir is a masterclass in stereocontrol that provides valuable lessons for carbocyclic synthesis.[4][13] The commercial synthesis starts from shikimic acid, a chiral pool starting material.[4][14] Many academic syntheses have been developed to avoid reliance on this natural source. For instance, Hayashi's organocatalytic synthesis ingeniously uses a Michael addition of a thiol to a cyclohexene intermediate.[15] This temporarily creates a saturated ring, allowing for the isomerization and setting of a key stereocenter (C5) under thermodynamic control, before a retro-Michael reaction restores the double bond.[15] This strategic use of reversible reactions to control stereochemistry is a powerful concept applicable to cyclopentane systems as well.
Conclusion
The asymmetric synthesis of chiral cyclopentane derivatives is a dynamic and evolving field. The advent of powerful catalytic systems—spanning organocatalysis, NHC catalysis, and biocatalysis—has provided researchers and drug development professionals with a versatile toolbox to construct these critical scaffolds with high levels of precision and efficiency. The choice of strategy depends on the specific target molecule, desired substitution pattern, and scalability requirements. By understanding the fundamental principles behind each catalytic approach, scientists can rationally design synthetic routes to accelerate the discovery and development of next-generation therapeutics.
References
- 1. Asymmetric synthesis of cyclopentanes bearing four contiguous stereocenters via an NHC-catalyzed Michael/Michael/esterification domino reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A concise and scalable chemoenzymatic synthesis of prostaglandins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. Asymmetric Synthesis of Fully Substituted Cyclopentane-Oxindoles through an Organocatalytic Triple Michael Domino Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enantioselective Synthesis of α,α-Disubstituted Cyclopentenes by an N-Heterocyclic Carbene-Catalyzed Desymmetrization of 1,3-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. m.youtube.com [m.youtube.com]
- 12. thieme-connect.com [thieme-connect.com]
- 13. Stereoisomers of oseltamivir – synthesis, in silico prediction and biological evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. The evolution of Tamiflu synthesis, 20 years on: Advent of enabling technologies the last piece of the puzzle? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assistance of DFT calculations on the design and rationalization of active pharmaceutical ingredients synthesis – Michael addition-isomerization steps in Oseltamivir synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Enzymatic Resolution of Racemic Methyl 3-hydroxycyclopentanecarboxylate
Abstract: This technical guide provides a comprehensive protocol for the enzymatic kinetic resolution of racemic methyl 3-hydroxycyclopentanecarboxylate. This process yields enantiomerically enriched (1R,3S)-3-hydroxycyclopentanecarboxylate and the corresponding (1S,3R)-acetate, which are valuable chiral building blocks in pharmaceutical synthesis. The protocol leverages the high enantioselectivity of immobilized Candida antarctica lipase B (Novozym® 435) in a transesterification reaction with vinyl acetate. Detailed methodologies for the enzymatic reaction, work-up, and analytical validation via chiral gas chromatography are presented, underpinned by scientific principles to ensure robust and reproducible results for researchers in drug discovery and development.
Introduction: The Significance of Chiral Cyclopentane Derivatives
Chiral 3-hydroxycyclopentanecarboxylate esters are pivotal structural motifs in a variety of biologically active molecules and pharmaceuticals.[1] The precise stereochemistry of these intermediates is often critical to the efficacy and safety of the final active pharmaceutical ingredient (API). Consequently, robust and scalable methods for obtaining these compounds in high enantiomeric purity are of paramount importance in medicinal chemistry and process development.
Enzymatic kinetic resolution (EKR) stands out as a powerful "green chemistry" tool for accessing such chiral molecules.[2] This technique exploits the ability of enzymes, typically lipases, to selectively catalyze the transformation of one enantiomer in a racemic mixture at a much higher rate than the other. This differential reactivity allows for the separation of the two enantiomers, yielding one as the unreacted substrate and the other as the product, both with high enantiomeric excess (ee).
This application note details a reliable protocol for the kinetic resolution of racemic this compound via lipase-catalyzed transesterification. The chosen biocatalyst, Novozym® 435, is an immobilized form of Candida antarctica lipase B (CALB), renowned for its broad substrate scope, high enantioselectivity, and excellent stability in organic solvents.[3][4]
Principle of the Method: Lipase-Catalyzed Kinetic Resolution
The core of this protocol is the enantioselective acylation of the secondary alcohol group in this compound. In the presence of Novozym® 435, one enantiomer of the racemic alcohol is preferentially acylated by an acyl donor, in this case, vinyl acetate. Vinyl acetate is an advantageous acyl donor because its byproduct, vinyl alcohol, tautomerizes to acetaldehyde, an irreversible step that drives the reaction equilibrium towards product formation.
The reaction proceeds until approximately 50% conversion is achieved. At this theoretical maximum, one enantiomer is completely converted to the acetylated product, while the other remains as the unreacted alcohol. Subsequent separation of the unreacted alcohol from the acetylated product provides access to both enantiomers in high optical purity.
}
Experimental Protocols
Materials and Reagents
| Reagent | Grade | Supplier |
| Racemic this compound | ≥98% | Standard commercial |
| Novozym® 435 (Candida antarctica lipase B, immobilized) | - | Sigma-Aldrich, etc. |
| Vinyl Acetate | Anhydrous, ≥99% | Standard commercial |
| tert-Butyl methyl ether (t-BuOMe) | Anhydrous, ≥99% | Standard commercial |
| Hexane | HPLC Grade | Standard commercial |
| Isopropanol | HPLC Grade | Standard commercial |
| Ethyl Acetate | Reagent Grade | Standard commercial |
| Sodium Sulfate (Anhydrous) | Reagent Grade | Standard commercial |
Rationale for Reagent Choices:
-
Novozym® 435: Chosen for its documented high enantioselectivity and stability in resolving secondary alcohols and related esters.[3][4] Its immobilized nature simplifies catalyst removal post-reaction.
-
Vinyl Acetate: An irreversible acyl donor that minimizes the reverse reaction, leading to higher conversions and enantiomeric excesses.
-
t-BuOMe: A non-polar, ether-based solvent that is known to be compatible with lipase activity and facilitates good substrate solubility while minimizing enzyme denaturation.
Enzymatic Resolution Protocol
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add racemic this compound (1.0 g, 6.94 mmol).
-
Add 20 mL of anhydrous tert-butyl methyl ether (t-BuOMe). Stir until the substrate is fully dissolved.
-
Add vinyl acetate (1.28 mL, 13.88 mmol, 2.0 equivalents).
-
Add Novozym® 435 (100 mg, 10% w/w of substrate).
-
Seal the flask and stir the suspension at 30°C.
-
Monitor the reaction progress by taking small aliquots (approx. 50 µL) at regular intervals (e.g., every 2-4 hours). Filter the aliquot through a small plug of silica or a syringe filter to remove the enzyme, and analyze by chiral GC (see section 4).
-
Stop the reaction when the conversion reaches approximately 45-50%. This is crucial for obtaining high enantiomeric excess for both the unreacted alcohol and the acetylated product.
-
Once the target conversion is reached, remove the enzyme by vacuum filtration, washing the immobilized enzyme with a small amount of t-BuOMe.
-
Combine the filtrate and washings and concentrate under reduced pressure to remove the solvent and excess vinyl acetate.
-
The resulting crude mixture, containing the unreacted alcohol and the acetylated product, can then be purified by column chromatography.
Product Purification
-
Prepare a silica gel column using a hexane/ethyl acetate solvent system.
-
Load the crude product onto the column.
-
Elute with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 30%).
-
The less polar acetylated product will elute first, followed by the more polar unreacted alcohol.
-
Collect the fractions and analyze by TLC or GC to identify the pure product fractions.
-
Combine the pure fractions for each compound and remove the solvent under reduced pressure to yield the purified enantiomers.
Analytical Methods: Ensuring a Self-Validating System
Accurate monitoring of the reaction progress and determination of the enantiomeric excess (ee) of the products are critical for a successful resolution. Chiral Gas Chromatography (GC) is a highly effective method for this analysis.
Chiral Gas Chromatography (GC) Analysis
-
Rationale: Chiral GC provides excellent separation of volatile enantiomers, such as the target alcohol and its acetate. Cyclodextrin-based chiral stationary phases are particularly effective for this class of compounds.
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A chiral GC column, such as a Chiraldex® G-TA (30 m x 0.25 mm ID, 0.12 µm film thickness) or equivalent cyclodextrin-based column.
-
GC Conditions (Starting Point for Method Development):
-
Injector Temperature: 250°C
-
Detector Temperature: 250°C
-
Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1.5 mL/min).
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 180°C at 5°C/min. Hold at 180°C for 5 minutes.
-
Injection: 1 µL of the reaction aliquot (diluted in ethyl acetate if necessary), split ratio 50:1.
-
Data Interpretation
The progress of the reaction is monitored by observing the decrease in the peak area of the starting racemic alcohol and the increase in the peak area of the acetylated product. The enantiomeric excess is calculated from the peak areas of the two enantiomers using the following formula:
ee (%) = [ (Areamajor enantiomer - Areaminor enantiomer) / (Areamajor enantiomer + Areaminor enantiomer) ] x 100
A successful kinetic resolution will show a progressive increase in the ee of the unreacted alcohol and the acetylated product as the reaction approaches 50% conversion.
Expected Results and Data Presentation
The following table summarizes the expected outcomes of the enzymatic resolution at approximately 50% conversion.
| Compound | Expected Yield | Expected Enantiomeric Excess (ee) |
| (1R,3S)-Methyl 3-hydroxycyclopentanecarboxylate | ~45-50% | >95% |
| (1S,3R)-Methyl 3-acetoxycyclopentanecarboxylate | ~45-50% | >95% |
}
Troubleshooting and Key Considerations
-
Low Conversion: If the reaction is slow, consider increasing the enzyme loading or the reaction temperature slightly (up to 40-45°C). Ensure all reagents and solvents are anhydrous, as water can lead to competing hydrolysis reactions.
-
Low Enantioselectivity: If the ee values are low, ensure the reaction is stopped close to 50% conversion. Over-running the reaction will decrease the ee of the unreacted starting material. Also, verify the activity of the enzyme, as prolonged storage or improper handling can reduce its effectiveness.
-
Enzyme Reuse: Novozym® 435 can often be reused. After filtration, wash the enzyme with fresh solvent (e.g., hexane or t-BuOMe) and dry it under vacuum before storing it in a desiccator. Its activity should be checked before reuse.
Conclusion
This application note provides a robust and scientifically grounded protocol for the enzymatic kinetic resolution of racemic this compound. By employing the highly selective biocatalyst Novozym® 435, researchers can efficiently access both enantiomers of this valuable chiral intermediate in high optical purity. The detailed experimental and analytical procedures are designed to be self-validating, offering a reliable method for professionals in pharmaceutical research and development.
References
- 1. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.tudelft.nl [research.tudelft.nl]
- 3. researchgate.net [researchgate.net]
- 4. Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines | MDPI [mdpi.com]
Application Notes & Protocols: Mastering Kinetic Resolution with Candida antarctica Lipase B (CALB)
These application notes provide researchers, scientists, and drug development professionals with a comprehensive guide to utilizing Candida antarctica lipase B (CALB) for the kinetic resolution of chiral molecules. This document delves into the mechanistic underpinnings of CALB's remarkable enantioselectivity and offers detailed, field-proven protocols for its practical application.
Introduction: The Power of Enantioselectivity with CALB
In the synthesis of chiral pharmaceuticals and fine chemicals, the production of single-enantiomer compounds is paramount. Kinetic resolution, a process where one enantiomer of a racemic mixture reacts faster than the other, stands as a cornerstone technique for achieving this enantiopurity.[1] Among the vast arsenal of biocatalysts, Candida antarctica lipase B (CALB) has emerged as a particularly robust and versatile enzyme for such transformations.[2][3]
CALB's widespread adoption in both academic and industrial settings is attributable to its broad substrate specificity, exceptional stability in organic solvents and at elevated temperatures, and, most importantly, its high enantioselectivity in the resolution of racemic alcohols and amines.[3][4][5] This guide will provide the foundational knowledge and practical steps necessary to successfully implement CALB-mediated kinetic resolutions in your laboratory.
Mechanistic Insights: Understanding CALB's Enantioselectivity
CALB is a member of the α/β-hydrolase fold family, possessing a canonical Ser-His-Asp catalytic triad (Ser105, Asp187, and His224) within its active site.[4][6] The catalytic cycle for a transesterification reaction, a common strategy in kinetic resolution, is initiated by the nucleophilic attack of the catalytic serine on the acyl donor, forming a tetrahedral intermediate. This is followed by the formation of an acyl-enzyme intermediate and the release of the acyl donor's alcohol moiety. A nucleophile, such as a racemic alcohol or amine, then attacks the acyl-enzyme intermediate, leading to the formation of a second tetrahedral intermediate and subsequent release of the acylated product and regeneration of the free enzyme.[7]
Figure 1: Catalytic cycle of CALB in kinetic resolution.
The enantioselectivity of CALB arises from the differential binding energies and transition state stabilization for the two enantiomers within the chiral architecture of its active site. The active site contains a "stereospecificity pocket" that preferentially accommodates one substituent of a chiral secondary alcohol, leading to a more favorable orientation for catalysis for one enantiomer over the other.[8] This results in a significantly faster acylation rate for the preferred enantiomer, allowing for the separation of the faster-reacting enantiomer (as the product) from the slower-reacting one (as the unreacted substrate).
Practical Considerations for Experimental Design
The success of a CALB-mediated kinetic resolution hinges on the careful selection and optimization of several key parameters.
Enzyme Formulation and Immobilization
While soluble CALB can be used, immobilization is highly recommended as it enhances enzyme stability, simplifies catalyst recovery and reuse, and often improves activity.[9][10] The most widely used immobilized form of CALB is Novozym® 435, where the enzyme is adsorbed onto a macroporous acrylic resin.[11][12] This commercial preparation is robust and suitable for a wide range of applications.[13] Alternative immobilization strategies, such as covalent attachment to magnetic nanoparticles, can also offer high selectivity and facile separation.[2][14][15]
Choice of Acyl Donor
The acyl donor plays a crucial role in the efficiency and irreversibility of the kinetic resolution. For the resolution of alcohols and amines, activated esters are commonly employed.
| Acyl Donor | Characteristics |
| Vinyl Esters | (e.g., vinyl acetate, vinyl butyrate) Highly effective due to the tautomerization of the leaving group (vinyl alcohol) to acetaldehyde, rendering the reaction essentially irreversible.[16] |
| Alkyl Esters | (e.g., ethyl acetate, methyl benzoate) Can be effective, but the reaction is reversible, which may necessitate removal of the alcohol byproduct to drive the reaction forward.[11] |
| Anhydrides | (e.g., acetic anhydride) Highly reactive but can lead to non-enzymatic acylation, reducing enantioselectivity. |
Solvent Selection
CALB is remarkably stable and active in a variety of organic solvents.[5] The choice of solvent can influence both the reaction rate and enantioselectivity.
| Solvent | Properties & Considerations |
| Apolar Solvents | (e.g., Hexane, Heptane, Toluene) Generally, provide high enzyme activity and enantioselectivity.[2] |
| Ethers | (e.g., Methyl tert-butyl ether (MTBE), Dioxane) Often good choices, balancing substrate solubility and enzyme performance.[17] |
| Ketones | (e.g., Acetone) Can be used but may lead to lower stability or competitive inhibition. |
| Solvent-Free | For liquid substrates, running the reaction neat can be a "green" and efficient option.[18] |
Temperature and Reaction Monitoring
CALB exhibits good thermal stability, with typical reaction temperatures ranging from 30°C to 60°C.[2] Higher temperatures generally increase the reaction rate, but may negatively impact enantioselectivity. It is crucial to monitor the reaction progress to stop it at or near 50% conversion. At this point, the theoretical maximum enantiomeric excess (ee) for both the product and the remaining substrate is achieved. Over- or under-shooting this conversion will result in a lower ee for one of the components.
Experimental Protocols
The following protocols provide a starting point for the kinetic resolution of a model secondary alcohol and a primary amine. Optimization of substrate concentration, enzyme loading, and temperature may be required for different substrates.
Protocol 1: Kinetic Resolution of a Racemic Secondary Alcohol (e.g., 1-Phenylethanol)
This protocol describes the transesterification of racemic 1-phenylethanol using Novozym® 435 and vinyl acetate.
Materials:
-
Racemic 1-phenylethanol
-
Novozym® 435 (immobilized CALB)
-
Vinyl acetate (acyl donor)
-
Anhydrous solvent (e.g., methyl tert-butyl ether (MTBE) or hexane)
-
Internal standard (e.g., dodecane) for GC analysis
-
Reaction vessel (e.g., screw-capped vial)
-
Orbital shaker or magnetic stirrer with temperature control
Procedure:
-
To a 10 mL screw-capped vial, add racemic 1-phenylethanol (e.g., 0.2 mmol).
-
Add 2 mL of anhydrous MTBE.
-
Add an internal standard for chromatographic analysis.
-
Add Novozym® 435 (e.g., 10-20 mg).
-
Equilibrate the mixture to the desired reaction temperature (e.g., 40°C) with stirring.
-
Initiate the reaction by adding vinyl acetate (e.g., 0.4 mmol, 2 equivalents).
-
Seal the vial and place it on an orbital shaker at the set temperature.
-
Monitor the reaction progress by periodically taking small aliquots (e.g., 10 µL), filtering off the enzyme, and analyzing by chiral GC or HPLC to determine the conversion and enantiomeric excess of the substrate and product.
-
Stop the reaction at approximately 50% conversion by filtering off the enzyme. The enzyme can be washed with fresh solvent and reused.
-
Remove the solvent from the filtrate under reduced pressure to obtain the mixture of (S)-1-phenylethanol and (R)-1-phenylethyl acetate.
-
Purify the components by flash column chromatography.
Figure 2: General workflow for CALB-catalyzed kinetic resolution.
Protocol 2: Kinetic Resolution of a Racemic Primary Amine
This protocol is adapted for the resolution of primary amines, which are also excellent substrates for CALB.
Materials:
-
Racemic primary amine (e.g., 1-phenylethylamine)
-
Immobilized CALB (e.g., Novozym® 435 or CALB on magnetic nanoparticles)[15]
-
Acyl donor (e.g., ethyl acetate or isopropyl 2-ethoxyacetate)[15]
-
Anhydrous solvent (e.g., MTBE or toluene)[17]
-
Reaction vessel
-
Orbital shaker or magnetic stirrer with temperature control
Procedure:
-
In a reaction vial, combine the racemic amine (e.g., 0.2 mmol), immobilized CALB (10-20 mg), and 2 mL of anhydrous solvent.
-
Equilibrate the mixture to the reaction temperature (e.g., 40-50°C).
-
Add the acyl donor (e.g., 0.2 mmol, 1 equivalent). Note: For amines, a 1:1 molar ratio of amine to acyl donor is often optimal.
-
Seal the vial and incubate with shaking.
-
Monitor the reaction by chiral HPLC or GC after derivatization (if necessary) to determine conversion and enantiomeric excess.
-
Once the reaction reaches approximately 50% conversion, stop the reaction by removing the enzyme (filtration or magnetic decantation).
-
The resulting mixture of unreacted amine and acylated amine (amide) can be separated by an acid-base extraction or by column chromatography.
Data Analysis and Interpretation
Accurate determination of conversion (c) and enantiomeric excess (ee) is critical. Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common analytical techniques.[19]
Enantiomeric Excess (ee):
-
ee of substrate (eeₛ) = |([S] - [R]) / ([S] + [R])| x 100%
-
ee of product (eeₚ) = |([R-P] - [S-P]) / ([R-P] + [S-P])| x 100%
Conversion (c):
-
c = [Product] / ([Initial Substrate]) x 100%
Enantioselectivity (E-value): The E-value is a measure of the enzyme's enantioselectivity and is independent of conversion. It can be calculated using the following equation:
-
E = ln[1 - c(1 + eeₚ)] / ln[1 - c(1 - eeₚ)]
-
A high E-value (>200) is indicative of an excellent kinetic resolution.[20]
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Reaction Rate | - Low enzyme activity- Poor substrate solubility- Inappropriate solvent or temperature | - Increase enzyme loading- Switch to a solvent in which the substrate is more soluble- Optimize temperature (try increasing in 5-10°C increments) |
| Low Enantioselectivity (Low E-value) | - Substrate is a poor fit for the active site- Reaction temperature is too high- Non-enzymatic side reactions | - Screen different acyl donors- Lower the reaction temperature- Use a milder acyl donor (e.g., switch from anhydride to vinyl ester) |
| Reaction Stalls Before 50% Conversion | - Enzyme deactivation- Product inhibition- Reversible reaction at equilibrium | - Use fresh or a more stable immobilized enzyme- Remove product if possible (not feasible in batch)- Use an irreversible acyl donor (e.g., vinyl ester) |
Conclusion
Candida antarctica lipase B is an exceptionally powerful and reliable biocatalyst for the kinetic resolution of racemic alcohols and amines. By understanding the enzyme's mechanism and systematically optimizing reaction parameters such as enzyme formulation, solvent, and acyl donor, researchers can achieve high enantiopurity for a wide range of chiral molecules. The protocols and guidelines presented here provide a solid foundation for developing efficient and scalable chemoenzymatic processes, accelerating the discovery and development of novel chiral drugs and fine chemicals.
References
- 1. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 2. CALB Immobilized onto Magnetic Nanoparticles for Efficient Kinetic Resolution of Racemic Secondary Alcohols: Long-Term Stability and Reusability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Open and closed states of Candida antarctica lipase B: protonation and the mechanism of interfacial activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Candida antarctica lipase B performance in organic solvent at varying water activities studied by molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interfacial activation of Candida antarctica lipase B: combined evidence from experiment and simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Kinetic resolution of drug intermediates catalyzed by lipase B from Candida antarctica immobilized on immobead-350 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Novozym 435: the “perfect” lipase immobilized biocatalyst? - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY00415G [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. [PDF] Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents | Semantic Scholar [semanticscholar.org]
- 15. mdpi.com [mdpi.com]
- 16. Candida antarctica lipase-B-catalyzed kinetic resolution of 1,3-dialkyl-3-hydroxymethyl oxindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Applications of Methyl 3-hydroxycyclopentanecarboxylate in medicinal chemistry
As a cornerstone in modern drug discovery, the strategic selection of molecular scaffolds is paramount to the successful synthesis of complex therapeutic agents. Among the vast arsenal of chiral building blocks, Methyl 3-hydroxycyclopentanecarboxylate has emerged as a particularly versatile and valuable precursor. Its rigid cyclopentane core, coupled with strategically placed hydroxyl and methyl ester functionalities, provides a robust platform for constructing a diverse array of bioactive molecules. The inherent stereochemistry of this compound is crucial, as the biological activity of its derivatives is often highly dependent on the precise three-dimensional arrangement of its atoms.[1]
This guide delves into the critical applications of this compound in medicinal chemistry, offering not just a review of its utility but also detailed, field-proven protocols for its manipulation. We will explore its role in the synthesis of key drug classes, explain the causality behind experimental choices, and provide the technical foundation necessary for researchers, scientists, and drug development professionals to leverage this powerful synthetic intermediate.
The Strategic Value of the 3-Hydroxycyclopentane Moiety
The utility of this compound stems from its densely functionalized structure. The cyclopentane ring serves as a conformationally restricted scaffold, which is often favored in drug design to reduce entropic penalties upon binding to a biological target. The two key functional groups, the hydroxyl (-OH) and the methyl ester (-COOCH₃), offer orthogonal chemical handles for sequential and site-selective modifications.
-
The Hydroxyl Group: This secondary alcohol can be oxidized to a ketone, inverted to alter stereochemistry, substituted with other functional groups (like amines or halogens), or used as a handle for attaching side chains.[1]
-
The Ester Group: The methyl ester can be reduced to a primary alcohol, hydrolyzed to a carboxylic acid, or participate in reactions such as Claisen condensations.[1]
-
Stereochemistry: The relative (cis/trans) and absolute (R/S) configuration of the two substituents is a critical design element. Different stereoisomers serve as precursors to distinct classes of molecules, and their enantiopure synthesis or resolution is often a key challenge.[1]
Core Application I: Keystone for Prostaglandin Analogs
Prostaglandins are a class of lipid compounds involved in numerous physiological processes, including inflammation, blood pressure regulation, and muscle contraction.[2][3] Synthetic prostaglandin analogs are crucial drugs for treating conditions like glaucoma and pulmonary hypertension. The five-membered ring of this compound is the structural heart of these molecules.
The general synthetic strategy involves using the cyclopentane core and sequentially adding the two characteristic side chains, known as the alpha (α) and omega (ω) chains. The existing hydroxyl and ester groups on the starting material serve as crucial anchor points or precursors for these additions. For instance, the hydroxyl group at C-3 can be oxidized to a cyclopentanone, which then allows for conjugate addition of the omega chain.
Synthetic Workflow for Prostaglandin Synthesis
Caption: Generalized workflow for the synthesis of prostaglandin analogs.
Core Application II: Scaffolding for Carbocyclic Nucleosides
Carbocyclic nucleosides are a vital class of antiviral and anticancer agents.[4] In these molecules, the furanose sugar ring of natural nucleosides is replaced by a cyclopentane or cyclopentene ring.[4] This substitution confers significant metabolic stability, as the molecule is no longer susceptible to cleavage by glycosidic bond-hydrolyzing enzymes.[4] This enhanced stability often translates to improved pharmacokinetic properties and duration of action.
This compound is an ideal precursor for the carbocyclic moiety. Through a series of chemical transformations, the hydroxyl and ester groups can be converted into the necessary functionalities (e.g., an amine for purines or a hydroxyl for pyrimidines) at the correct stereochemical positions, ready for the convergent coupling with a nucleobase.[4] This approach is highly flexible, allowing for the rapid synthesis of a variety of nucleoside analogs for structure-activity relationship (SAR) studies.[4]
Structural Comparison: Natural vs. Carbocyclic Nucleoside
Caption: Key structural difference enhancing the stability of carbocyclic nucleosides.
This strategy has been instrumental in developing potent antiviral agents against a range of pathogens, including orthopoxviruses and coronaviruses.[5]
Key Synthetic Protocols and Methodologies
The following protocols provide detailed, step-by-step procedures for common and critical transformations of this compound.
Protocol 1: Oxidation of the Secondary Alcohol to a Ketone
This protocol describes the conversion of the hydroxyl group to a ketone, a versatile intermediate for reactions like conjugate additions. The Swern oxidation is chosen for its mild conditions, which are compatible with the ester functionality.
Objective: To synthesize Methyl 3-oxocyclopentanecarboxylate.
Materials:
-
This compound (1.0 eq)
-
Oxalyl chloride (1.5 eq)
-
Dimethyl sulfoxide (DMSO) (3.0 eq)
-
Triethylamine (TEA) (5.0 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Setup: Under an inert atmosphere (Argon or Nitrogen), add anhydrous DCM to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnels.
-
Oxalyl Chloride Addition: Cool the DCM to -78 °C using a dry ice/acetone bath. Slowly add oxalyl chloride (1.5 eq) dropwise, ensuring the internal temperature does not exceed -65 °C.
-
DMSO Addition: In a separate flask, dissolve DMSO (3.0 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture, again maintaining the temperature below -65 °C. Stir for 15 minutes.
-
Substrate Addition: Dissolve this compound (1.0 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture. Stir for 1 hour at -78 °C.
-
Quenching: Add triethylamine (5.0 eq) dropwise. The reaction is often exothermic; add slowly to maintain the low temperature. After the addition is complete, allow the reaction to slowly warm to room temperature over 1-2 hours.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure ketone.
Causality: The Swern oxidation proceeds via a dimethylchlorosulfonium salt, which is a mild oxidant that avoids the harsh conditions and heavy metal waste associated with chromium-based reagents. The low temperature (-78 °C) is critical to prevent side reactions and decomposition of the activated DMSO complex.
Protocol 2: Enzymatic Resolution of Racemic this compound
For many applications, particularly in pharmaceuticals, a single enantiomer of the starting material is required. Enzymatic resolution is a highly efficient method for separating enantiomers. This protocol uses a lipase to selectively hydrolyze one ester enantiomer, allowing for separation.
Objective: To separate a racemic mixture of (±)-trans-Methyl 3-hydroxycyclopentanecarboxylate into its constituent enantiomers.
Materials:
-
(±)-trans-Methyl 3-hydroxycyclopentanecarboxylate (1.0 eq)
-
Lipase, e.g., Candida antarctica lipase B (CAL-B), immobilized
-
Phosphate buffer (e.g., 0.1 M, pH 7.2)
-
Organic solvent (e.g., Toluene or MTBE)
-
Base for pH control (e.g., 0.5 M NaOH)
Procedure:
-
Setup: In a temperature-controlled reaction vessel, dissolve the racemic ester (1.0 eq) in the chosen organic solvent. Add the phosphate buffer to create a biphasic system.
-
Enzyme Addition: Add the immobilized lipase (typically 10-20% by weight of the substrate) to the mixture.
-
Reaction Monitoring: Begin vigorous stirring to ensure good mixing between the phases. Monitor the pH of the aqueous layer. As the lipase selectively hydrolyzes one enantiomer of the ester to the corresponding carboxylic acid, the pH will drop. Maintain the pH at a constant value (e.g., 7.2) by the controlled addition of 0.5 M NaOH using a pH-stat or manual titration.
-
Conversion Check: The reaction is complete when 0.5 equivalents of NaOH have been consumed, indicating ~50% conversion. This typically takes 24-48 hours.[1]
-
Work-up: Stop the reaction by filtering off the immobilized enzyme (which can often be washed and reused).
-
Separation: Transfer the biphasic mixture to a separatory funnel.
-
Ester: The organic layer contains the unreacted ester enantiomer. Wash this layer with water and brine, dry over Na₂SO₄, and concentrate to obtain the enantiopure ester.
-
Acid: Acidify the aqueous layer to pH ~2-3 with 1 M HCl. Extract the resulting carboxylic acid into an organic solvent (e.g., ethyl acetate). Dry the organic extracts and concentrate to obtain the enantiopure acid.
-
-
Purity Analysis: Determine the enantiomeric excess (ee) of both the recovered ester and the acid using chiral HPLC or GC.
Causality: Lipases are highly stereoselective enzymes. CAL-B selectively recognizes and catalyzes the hydrolysis of one enantiomer of the ester at a much higher rate than the other.[1] By stopping the reaction at 50% conversion, one can theoretically achieve high enantiomeric purity for both the remaining substrate and the product.[1]
Data Summary
| Compound Isomer | Common Name | Key Application Area |
| (1R,3S)-Methyl 3-hydroxycyclopentanecarboxylate | cis-isomer | Precursor for specific antiviral carbocyclic nucleosides.[6] |
| (1R,3R)-Methyl 3-hydroxycyclopentanecarboxylate | trans-isomer | Chiral intermediate for various pharmaceutical syntheses.[7] |
| Racemic trans-Methyl 3-hydroxycyclopentanecarboxylate | trans-racemate | Valuable for chiral synthesis following enzymatic resolution.[1] |
Enzymatic Resolution Optimization Data [1]
| Enzyme | Substrate Conc. | Enantiomeric Excess (ee) | Yield | Reaction Time |
| Candida antarctica lipase B (CAL-B) | 0.5 M | 92% | 45% | 24-48 hours |
| Pseudomonas fluorescens lipase | 0.3 M | 88% | 42% | >48 hours |
References
- 1. benchchem.com [benchchem.com]
- 2. The synthesis of prostaglandin analogs containing the (hydroxycyclooctylidene)methyl ring system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The synthesis of prostaglandin analogs containing hydroxycyclohexenyl rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereoselective Syntheses of Carbocyclic Nucleosides : Department of Chemistry : University of Hamburg [chemie.uni-hamburg.de]
- 5. Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methyl cis-3-hydroxycyclopentane-1-carboxylate | C7H12O3 | CID 239213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Application Note: Methyl 3-hydroxycyclopentanecarboxylate as a Strategic Precursor for the Synthesis of Prostaglandins
Abstract
Prostaglandins are a class of lipid compounds with profound physiological activity, making them critical targets in drug development.[1][2] Their complex, stereochemically rich structures present significant synthetic challenges.[3][4] This guide details the strategic use of methyl 3-hydroxycyclopentanecarboxylate as a versatile and cost-effective precursor for the asymmetric synthesis of prostaglandins. We provide an in-depth analysis of the key transformations, including enzymatic resolution and Baeyer-Villiger oxidation, to construct the pivotal Corey lactone intermediate.[5][6] This document offers researchers and drug development professionals detailed, field-proven protocols and the scientific rationale behind them to facilitate the efficient and stereocontrolled synthesis of these vital molecules.
Introduction: The Synthetic Challenge of Prostaglandins
Prostaglandins (PGs) are hormone-like signaling molecules that mediate a vast array of physiological processes, including inflammation, blood pressure regulation, and reproduction.[2] Their therapeutic potential is immense, but their synthesis is complicated by the presence of a cyclopentane core bearing multiple stereocenters and two functionally distinct side chains. The precise stereochemistry of these molecules is paramount to their biological activity.
The classic and highly efficient Corey synthesis provides a blueprint for constructing PGs, relying on a key bicyclic lactone intermediate, commonly known as the Corey lactone .[5][6][7] The synthesis of this intermediate in an enantiomerically pure form is often the most critical and demanding phase of the entire sequence. This compound emerges as an ideal starting material, containing the basic cyclopentane scaffold and key functional groups (an alcohol and an ester) that can be strategically manipulated to install the required stereochemistry and functionality.
Strategic Importance of this compound
The value of this compound lies in its simple structure, which contains latent functionality perfectly suited for elaboration into the complex Corey lactone. The key strategic advantages are:
-
Pre-existing Cyclopentane Core: It provides the fundamental five-membered ring structure common to all prostaglandins.
-
Key Functional Groups: The hydroxyl (-OH) group serves as a handle for introducing chirality via resolution and can be oxidized to a ketone. The methyl ester (-COOCH₃) group is essential for subsequent lactonization.
-
Potential for Stereocontrol: Although typically available as a racemic mixture of cis and trans isomers, the hydroxyl group allows for efficient enzymatic resolution, a cornerstone of modern asymmetric synthesis, to isolate the desired enantiomer.[8][9]
The overall synthetic strategy discussed herein focuses on transforming the commercially available racemic precursor into the enantiomerically pure Corey lactone, a versatile intermediate for a wide range of prostaglandins.
Core Synthetic Workflow: From Precursor to Corey Lactone
The transformation of this compound into the Corey lactone involves three critical stages: enzymatic resolution to establish stereocontrol, oxidation of the secondary alcohol to a ketone, and a regioselective Baeyer-Villiger oxidation to form the lactone ring.[10][11]
Caption: Overall workflow from precursor to Corey lactone.
Detailed Protocols and Methodologies
Protocol 1: Enzymatic Kinetic Resolution of (±)-Methyl 3-hydroxycyclopentanecarboxylate
Principle: Kinetic resolution exploits the ability of a chiral catalyst, in this case, a lipase, to selectively acylate one enantiomer of a racemic alcohol at a much faster rate than the other. This results in a mixture of an acylated enantiomer and the unreacted, enantiomerically enriched alcohol, which can then be separated. Lipases are widely used due to their high selectivity, mild reaction conditions, and commercial availability.[9][12]
Procedure:
-
To a solution of racemic this compound (1.0 eq.) in an appropriate organic solvent (e.g., toluene, 7.5 mL), add a phosphate buffer (pH 7.5, 0.05 M, 60 mL).
-
Add a lipase preparation, such as Lipase from Burkholderia sp. (formerly Pseudomonas cepacia), often designated as Lipase PS (10-20% by weight of the substrate).[13]
-
Add an acyl donor, such as vinyl acetate (1.5-2.0 eq.), to the heterogeneous mixture.
-
Stir the mixture vigorously at a controlled temperature (typically 25-30 °C) for 18-48 hours.
-
Monitor the reaction progress by chiral HPLC or GC to determine the enantiomeric excess (% ee) of the remaining alcohol and the conversion. The reaction should be stopped at or near 50% conversion to maximize the ee of both the product and the remaining starting material.
-
Upon reaching the target conversion, filter the mixture through celite to remove the enzyme.
-
Extract the aqueous phase with an organic solvent (e.g., ethyl acetate, 3 x 40 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Separate the resulting acetylated ester from the unreacted alcohol using column chromatography on silica gel.
Expert Insight: The choice of lipase and solvent can significantly impact both the reaction rate and enantioselectivity. It is often necessary to screen several lipases (e.g., from Candida antarctica, Candida rugosa) to find the optimal enzyme for the substrate.[14][15] The unreacted (S)-alcohol is typically the desired enantiomer for prostaglandin synthesis. The acetylated (R)-ester can be hydrolyzed back to the (R)-alcohol and subjected to a Mitsunobu inversion to convert it to the desired (S)-enantiomer, thereby improving the overall yield.
Protocol 2: Oxidation to Methyl 3-oxocyclopentanecarboxylate
Principle: The enantiomerically pure secondary alcohol is oxidized to a ketone. This ketone functionality is crucial for the subsequent Baeyer-Villiger reaction. A mild oxidizing agent like Pyridinium chlorochromate (PCC) is often used to prevent over-oxidation or side reactions.
Procedure:
-
Dissolve the enantiopure (S)-methyl 3-hydroxycyclopentanecarboxylate (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Add PCC (1.5 eq.) and powdered molecular sieves (4Å) or celite to the solution. The sieves/celite help to absorb the tarry byproducts.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter it through a short plug of silica gel or Florisil to remove the chromium salts and other solid byproducts.
-
Wash the plug thoroughly with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure to yield the crude ketone, which can be purified by column chromatography if necessary.
Protocol 3: Baeyer-Villiger Oxidation to the Corey Lactone
Principle: The Baeyer-Villiger oxidation is a classic and powerful reaction that converts a ketone into an ester (or a cyclic ketone into a lactone) using a peroxyacid.[10][16] The reaction is highly regioselective; the oxygen atom is inserted on the more substituted side of the carbonyl group. In this case, it transforms the cyclopentanone into a δ-lactone, forming the core structure of the desired intermediate.[17]
Caption: Baeyer-Villiger oxidation of the ketone to the lactone.
Procedure:
-
Dissolve the methyl 3-oxocyclopentanecarboxylate (1.0 eq.) in a suitable solvent like dichloromethane (DCM).
-
Add a buffer, such as sodium bicarbonate (NaHCO₃) or disodium hydrogen phosphate (Na₂HPO₄), to neutralize the acidic byproduct (m-chlorobenzoic acid).[18]
-
Cool the mixture to 0 °C in an ice bath.
-
Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 eq.) portion-wise, keeping the temperature below 5 °C.
-
Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring by TLC. The reaction is typically complete within 12-24 hours.
-
Once complete, quench the excess peroxyacid by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃).
-
Separate the organic layer. Wash it sequentially with a saturated NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude lactone can be purified by column chromatography or crystallization to yield the pure Corey lactone intermediate.
Data Summary and Expected Outcomes
The following table summarizes the expected outcomes for the key transformations described. Yields and enantiomeric excess are representative and can vary based on specific reaction conditions and substrate purity.
| Step | Transformation | Key Reagents | Typical Yield | Purity / % ee |
| 1 | Enzymatic Resolution | Lipase PS, Vinyl Acetate | 40-48% (for each enantiomer) | >98% ee |
| 2 | Oxidation | PCC, DCM | 85-95% | >99% |
| 3 | Baeyer-Villiger Oxidation | m-CPBA, NaHCO₃ | 75-90% | >99% |
Conclusion
This compound serves as an exemplary precursor in the asymmetric synthesis of prostaglandins. The protocols outlined in this guide demonstrate a robust, reliable, and scalable pathway to the crucial Corey lactone intermediate. By leveraging a strategic enzymatic resolution for early-stage stereocontrol, followed by classic and high-yielding oxidation and rearrangement reactions, researchers can efficiently access the necessary building blocks for a diverse range of prostaglandin analogues. This approach underscores the power of combining biocatalysis with traditional organic synthesis to solve complex molecular challenges in modern drug discovery.
References
- 1. Recent advances in asymmetric total synthesis of prostaglandins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Catalysis-Enabled Concise and Stereoselective Total Synthesis of the Tricyclic Prostaglandin D2 Metabolite Methyl Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereo-controlled synthesis of prostaglandins F-2a and E-2 (dl) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pot and time economies in the total synthesis of Corey lactone - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03914A [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Enzymatic resolutions of alcohols, esters, and nitrogen-containing compounds [ouci.dntb.gov.ua]
- 13. Enzymatic Resolution and Decarboxylative Functionalization of α-Sulfinyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. US5492830A - Enzymatic resolution of α-tertiary carboxylic acid esters - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. Transformation of prostaglandin D2 to 11-dehydro thromboxane B2 by Baeyer-Villiger oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Robust Chiral HPLC Method for the Enantioselective Separation of Methyl 3-hydroxycyclopentanecarboxylate
Abstract
This application note presents a detailed, reliable, and efficient chiral High-Performance Liquid Chromatography (HPLC) method for the separation of the enantiomers of Methyl 3-hydroxycyclopentanecarboxylate. This compound is a valuable chiral building block in the synthesis of various pharmaceutical agents and natural products.[1] The presented protocol is designed for researchers, scientists, and drug development professionals, providing a comprehensive guide from fundamental principles to practical implementation. The method utilizes a polysaccharide-based chiral stationary phase under normal phase conditions, ensuring high resolution and reproducibility.
Introduction: The Significance of Chiral Separation
In the pharmaceutical and chemical industries, the stereochemistry of a molecule is of paramount importance. Enantiomers of a chiral compound can exhibit significantly different pharmacological, toxicological, and metabolic properties.[2][3] Consequently, regulatory bodies often mandate the marketing of single-enantiomer drugs.[3] this compound possesses two stereocenters, leading to the existence of enantiomeric pairs. The ability to separate and quantify these enantiomers is crucial for quality control, process optimization, and ensuring the stereochemical integrity of final products.
The direct separation of enantiomers using HPLC with a Chiral Stationary Phase (CSP) is the most prevalent and effective approach due to its simplicity and broad applicability.[4][5] This method relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase, leading to differential retention and, thus, separation.[6][7]
Principles of Chiral Recognition
The successful separation of enantiomers on a CSP is governed by the principles of chiral recognition. This requires at least three points of interaction between the analyte and the chiral selector to form diastereomeric complexes with different stability constants.[6] For this compound, these interactions can include:
-
Hydrogen Bonding: The hydroxyl (-OH) and ester (C=O) groups of the analyte can form hydrogen bonds with the functional groups on the CSP.
-
Dipole-Dipole Interactions: The polar ester and hydroxyl groups contribute to dipole-dipole interactions.
-
Steric Interactions: The spatial arrangement of the cyclopentane ring and its substituents will influence how each enantiomer fits into the chiral cavities or grooves of the CSP.[5]
Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for a wide range of chiral compounds, including those with hydroxyl and ester functionalities.[5][8] These CSPs form helical polymer chains that create chiral grooves, providing the necessary environment for enantioselective interactions.[3]
Recommended Chiral HPLC Method
Based on extensive experience and literature precedents for similar hydroxy-ester compounds, a normal phase HPLC method using a polysaccharide-based CSP is recommended as an excellent starting point for the separation of this compound enantiomers.[8][9] Normal phase chromatography often provides superior selectivity for polar compounds on these types of CSPs.[4]
Experimental Workflow
The following diagram illustrates the systematic workflow for developing and implementing the chiral separation method.
Caption: Workflow for Chiral HPLC Method Development.
Detailed Protocol
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Chiral Column: Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm)
-
Racemic standard of this compound
-
HPLC grade n-Hexane
-
HPLC grade Isopropanol (IPA)
-
Sample vials and filters
Protocol Steps:
-
Sample Preparation:
-
Prepare a stock solution of racemic this compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC System and Conditions:
-
Equilibrate the Chiralpak® AD-H column with the mobile phase for at least 30 minutes at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
The chromatographic conditions are summarized in the table below.
-
-
Injection and Data Acquisition:
-
Inject 10 µL of the prepared sample onto the column.
-
Acquire data for a sufficient time to allow for the elution of both enantiomers.
-
Monitor the separation at 210 nm, as the ester carbonyl group provides UV absorbance at lower wavelengths.
-
Table 1: Optimized Chromatographic Conditions
| Parameter | Recommended Condition | Rationale |
| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) | Polysaccharide CSPs are known for their broad enantioselectivity, especially for compounds with polar functional groups.[5][8][9] |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) | A common and effective mobile phase for normal phase chiral separations, allowing for the modulation of retention and selectivity.[4] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm I.D. column, providing a good balance between analysis time and efficiency. |
| Column Temp. | 25 °C | Consistent temperature control is crucial for reproducible retention times and selectivity. |
| Detection | UV at 210 nm | The ester functional group allows for detection at low UV wavelengths. |
| Injection Vol. | 10 µL | A typical injection volume to avoid column overloading while ensuring adequate signal. |
Expertise & Experience: Causality Behind Experimental Choices
The selection of a polysaccharide-based CSP, specifically an amylose derivative like Chiralpak® AD-H, is a deliberate choice rooted in its proven success in resolving a wide array of racemates.[5] These phases provide a robust three-dimensional chiral environment where enantiomers can engage in multiple types of interactions. The normal phase mode, employing a non-polar solvent like n-hexane and a polar modifier like isopropanol, is often preferred for polar analytes as it can enhance the crucial hydrogen bonding and dipole-dipole interactions between the analyte and the CSP. The ratio of hexane to IPA is a critical parameter; a higher percentage of IPA will decrease retention times but may also affect the resolution, requiring careful optimization.
Trustworthiness: A Self-Validating System
To ensure the trustworthiness and reliability of this method, the following system suitability tests should be performed:
-
Resolution (Rs): The resolution between the two enantiomer peaks should be greater than 1.5 to ensure baseline separation.
-
Tailing Factor (T): The tailing factor for each peak should be between 0.8 and 1.5, indicating good peak shape.
-
Repeatability: Multiple injections of the same standard should yield a relative standard deviation (RSD) of less than 2% for retention time and peak area.
By consistently meeting these criteria, the protocol validates itself as a robust and reproducible method for the chiral separation of this compound.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the chiral separation of this compound enantiomers. By leveraging a well-characterized polysaccharide-based chiral stationary phase and a systematic approach to method development, researchers can achieve reliable and high-resolution separation. This method is suitable for routine analysis in quality control and for supporting research and development activities in the pharmaceutical and chemical industries.
References
- 1. benchchem.com [benchchem.com]
- 2. csfarmacie.cz [csfarmacie.cz]
- 3. eijppr.com [eijppr.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. asianpubs.org [asianpubs.org]
- 6. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 7. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Derivatization of Methyl 3-hydroxycyclopentanecarboxylate for Enhanced GC-MS Analysis
Introduction: The Analytical Imperative for Derivatization
Methyl 3-hydroxycyclopentanecarboxylate is a chiral synthetic intermediate of significant interest in the development of various pharmaceuticals, including prostaglandin analogues.[1][2] Accurate and sensitive quantification of this analyte by Gas Chromatography-Mass Spectrometry (GC-MS) is often hindered by its inherent chemical properties. The presence of a polar hydroxyl (-OH) group leads to several analytical challenges:
-
Low Volatility: Strong intermolecular hydrogen bonding reduces the molecule's ability to readily enter the gas phase, a prerequisite for GC analysis.[3][4]
-
Poor Peak Shape: Interactions between the polar analyte and active sites (silanols) on the GC column and liner can cause significant peak tailing, leading to poor resolution and inaccurate quantification.
-
Thermal Instability: The analyte may degrade at the high temperatures of the GC injection port, resulting in a loss of signal and the appearance of artifact peaks.
To overcome these limitations, chemical derivatization is an essential sample preparation step.[4] This process modifies the analyte's functional groups to create a derivative with more favorable properties for GC-MS analysis.[3] Specifically, derivatization aims to replace the active hydrogen of the hydroxyl group with a non-polar functional group, which increases volatility, enhances thermal stability, and improves chromatographic peak shape. This application note provides a detailed guide to two robust derivatization methods for this compound: Silylation and Acylation .
Principles of Derivatization for GC-MS
The core principle of derivatization for GC is the chemical modification of an analyte to improve its analytical performance.[3] For compounds with active hydrogen atoms, such as alcohols, amines, and carboxylic acids, derivatization masks the polarity of these functional groups.[5]
Silylation is one of the most common derivatization techniques in GC.[6] It involves the replacement of an active hydrogen with a silyl group, typically a trimethylsilyl (TMS) group. The resulting TMS ethers are significantly more volatile and thermally stable than the parent alcohols. Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). The reaction is a nucleophilic substitution where the hydroxyl oxygen attacks the silicon atom of the silylating agent.
Acylation is another powerful derivatization method that reduces the polarity of hydroxyl groups.[5] This technique introduces an acyl group into the molecule, forming an ester. For enhanced sensitivity, particularly with an Electron Capture Detector (ECD) or for creating characteristic mass spectral fragments, halogenated acylating agents are often employed. Pentafluoropropionic anhydride (PFPA) is a highly effective reagent that forms stable and volatile pentafluoropropionyl (PFP) esters.
The choice of derivatization method depends on the specific analytical requirements, including the desired sensitivity, the complexity of the sample matrix, and the available instrumentation.
Materials and Methods
Reagents and Materials
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Sigma-Aldrich |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Derivatization Grade | Sigma-Aldrich |
| Trimethylchlorosilane (TMCS) | Derivatization Grade | Sigma-Aldrich |
| Pentafluoropropionic anhydride (PFPA) | Derivatization Grade | Sigma-Aldrich |
| Pyridine | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Ethyl Acetate | HPLC Grade | Fisher Scientific |
| Hexane | HPLC Grade | Fisher Scientific |
| Anhydrous Sodium Sulfate | ACS Reagent Grade | VWR Chemicals |
| GC Vials, 2 mL, with caps and septa | Agilent Technologies | |
| Micropipettes and tips | Eppendorf | |
| Heating block or water bath | VWR | |
| Vortex mixer | Fisher Scientific |
Instrumentation
-
Gas Chromatograph: Agilent 7890B GC system (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
GC Column:
-
For general analysis: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
For chiral analysis: Cyclodextrin-based chiral capillary column (e.g., Beta DEX™ 225, 30 m x 0.25 mm, 0.25 µm).[7]
-
-
Carrier Gas: Helium (99.999% purity)
Experimental Protocols
Protocol 1: Silylation with BSTFA + 1% TMCS
This protocol describes the formation of the trimethylsilyl (TMS) ether of this compound. The addition of TMCS as a catalyst enhances the reactivity of BSTFA, ensuring complete derivatization.
Step-by-Step Methodology:
-
Sample Preparation: Accurately transfer 100 µL of the sample solution (containing this compound in a volatile solvent like ethyl acetate) into a 2 mL GC vial.
-
Solvent Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at room temperature. It is crucial to ensure the sample is completely dry, as silylating reagents are moisture-sensitive.[5]
-
Reagent Addition: Add 50 µL of anhydrous pyridine, followed by 100 µL of BSTFA with 1% TMCS to the dried sample. Pyridine acts as a solvent and an acid scavenger, driving the reaction to completion.
-
Reaction: Immediately cap the vial tightly and vortex for 30 seconds to ensure thorough mixing.
-
Heating: Place the vial in a heating block or water bath set to 70°C for 30 minutes. Heating accelerates the reaction, especially for secondary alcohols.
-
Cooling: Remove the vial from the heat source and allow it to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS system.
Protocol 2: Acylation with Pentafluoropropionic Anhydride (PFPA)
This protocol details the formation of the pentafluoropropionyl (PFP) ester of this compound. PFP derivatives are highly volatile and can provide enhanced sensitivity for certain detectors.
Step-by-Step Methodology:
-
Sample Preparation: Transfer 100 µL of the sample solution into a 2 mL GC vial.
-
Solvent Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 100 µL of ethyl acetate to redissolve the analyte, followed by 50 µL of PFPA.
-
Reaction: Cap the vial tightly and vortex for 30 seconds.
-
Heating: Heat the mixture at 60°C for 20 minutes.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The derivatized sample is ready for GC-MS analysis.
Note: Acylation with anhydrides produces an acidic byproduct. While often tolerated by modern capillary columns, for certain applications, a subsequent neutralization or extraction step might be necessary to prolong column lifetime.
Results and Discussion
Chromatographic Performance
Upon derivatization, a significant improvement in chromatographic performance is expected. The underivatized this compound would likely exhibit a broad, tailing peak at a high retention time, if it elutes at all. In contrast, both the TMS and PFP derivatives are expected to produce sharp, symmetrical peaks with significantly shorter retention times, enabling more accurate and precise quantification.
Mass Spectrometric Analysis (Predicted Fragmentation)
The mass spectra of the derivatives provide crucial information for identification and confirmation. Electron Ionization (EI) at 70 eV will cause predictable fragmentation of the derivatized molecules.
1. Predicted Mass Spectrum of Methyl 3-(trimethylsilyloxy)cyclopentanecarboxylate (TMS Derivative)
-
Molecular Formula: C₁₀H₂₀O₃Si
-
Molecular Weight: 216.35 g/mol
The mass spectrum is predicted to be characterized by the following key ions:
| Predicted m/z | Ion Structure/Fragment | Interpretation |
| 216 | [M]⁺ | Molecular ion. May be of low abundance. |
| 201 | [M-15]⁺ or [M-CH₃]⁺ | Loss of a methyl group from the TMS moiety, a very common fragmentation for TMS derivatives.[8] |
| 185 | [M-31]⁺ or [M-OCH₃]⁺ | Loss of the methoxy group from the ester. |
| 157 | [M-59]⁺ or [M-COOCH₃]⁺ | Loss of the entire methoxycarbonyl group. |
| 129 | [C₅H₈O-Si(CH₃)₃]⁺ - H₂O | A characteristic ion for silylated cyclic alcohols, often involving rearrangement. |
| 73 | [Si(CH₃)₃]⁺ | The trimethylsilyl cation, a hallmark of TMS derivatives and often a base peak.[8] |
2. Predicted Mass Spectrum of Methyl 3-(pentafluoropropionyloxy)cyclopentanecarboxylate (PFP Derivative)
-
Molecular Formula: C₁₀H₉F₅O₄
-
Molecular Weight: 292.17 g/mol
The PFP derivative's mass spectrum will be dominated by fragments containing the highly electronegative pentafluoropropionyl group.
| Predicted m/z | Ion Structure/Fragment | Interpretation |
| 292 | [M]⁺ | Molecular ion. |
| 261 | [M-31]⁺ or [M-OCH₃]⁺ | Loss of the methoxy group. |
| 233 | [M-59]⁺ or [M-COOCH₃]⁺ | Loss of the methoxycarbonyl group. |
| 147 | [C₂F₅CO]⁺ | The pentafluoropropionyl cation, a highly characteristic fragment. |
| 127 | [M - C₃F₅O₂]⁺ | Loss of the entire pentafluoropropionyloxy group. |
| 119 | [C₂F₅]⁺ | The pentafluoroethyl cation, resulting from cleavage of the acyl group. |
Application to Chiral Analysis
This compound possesses two chiral centers, meaning it can exist as four stereoisomers. In pharmaceutical synthesis, controlling and verifying the enantiomeric purity is often critical. The derivatization methods described here are compatible with chiral GC analysis. By employing a chiral stationary phase, such as one based on derivatized cyclodextrins, it is possible to separate the enantiomers of the derivatized analyte.[7] The choice of derivative can influence the separation efficiency (resolution) on a given chiral column. Therefore, screening both TMS and PFP derivatives on different chiral phases is recommended to optimize the enantioselective separation.
Conclusion
Derivatization of this compound is a critical step for reliable GC-MS analysis. Both silylation with BSTFA/TMCS and acylation with PFPA are effective methods for increasing analyte volatility and improving chromatographic performance. The resulting TMS and PFP derivatives yield characteristic mass spectra that allow for confident identification and quantification. These protocols provide a robust foundation for researchers, scientists, and drug development professionals to develop and validate quantitative methods for this important chiral building block, including applications in enantioselective analysis.
References
- 1. Analytical and preparative resolution of enantiomers of prostaglandin precursors and prostaglandins by liquid chromatography on derivatized cellulose chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparative resolution of enantiomers of prostaglandin precursors by liquid chromatography on a chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mass Spectrometry Data Center, NIST [chemdata.nist.gov]
- 5. Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Machine learning for identification of silylated derivatives from mass spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
Application Note: A Multi-Step Continuous Flow Synthesis of Methyl 3-hydroxycyclopentanecarboxylate
Abstract
Methyl 3-hydroxycyclopentanecarboxylate is a valuable chiral building block and synthetic intermediate in the pharmaceutical industry.[1] Traditional batch manufacturing of such fine chemicals often involves lengthy reaction times, challenging work-up procedures, and safety concerns associated with exothermic reactions or hazardous reagents. This application note details a proposed multi-step synthesis of this compound, designed entirely for a continuous flow platform. By leveraging the inherent advantages of flow chemistry—such as superior heat and mass transfer, precise control over reaction parameters, and enhanced safety—this protocol offers a pathway to a more efficient, scalable, and safer manufacturing process.[2][3] The synthesis is presented as a series of interconnected modules, each focusing on a key transformation: (1) Dieckmann condensation to form the cyclopentanone ring, (2) reduction and dehydration to an alkene intermediate, and (3) a final hydroboration-oxidation to install the target hydroxyl group.
Overall Synthetic Strategy & Rationale
The conversion of a linear precursor, Dimethyl adipate, into the target molecule, this compound, requires a sequence of four distinct chemical transformations. A modular flow chemistry approach is proposed, where each step can be optimized independently before being potentially telescoped into a continuous end-to-end process.
The chosen synthetic route is as follows:
-
Dieckmann Condensation: An intramolecular cyclization of Dimethyl adipate provides the core five-membered ring structure, yielding Methyl 2-oxocyclopentanecarboxylate. This reaction is highly suitable for flow conditions, which can safely manage the strong base and exothermicity.[4][5]
-
Ketone Reduction: The resulting β-keto ester is reduced to its corresponding alcohol, Methyl 2-hydroxycyclopentanecarboxylate. Utilizing a packed-bed reactor with a solid-supported reducing agent in flow minimizes work-up complexity.[6]
-
Dehydration: The secondary alcohol is then dehydrated to form the key alkene intermediate, Methyl cyclopent-2-ene-1-carboxylate. A solid acid catalyst bed allows for a clean, continuous elimination reaction.
-
Hydroboration-Oxidation: Finally, an anti-Markovnikov hydroboration of the alkene, followed by in-line oxidation, regioselectively installs the hydroxyl group at the 3-position to yield the final product. Flow chemistry provides a safe and controlled environment for handling pyrophoric borane reagents.
Module 1: Continuous Dieckmann Condensation
Mechanism and Process Rationale
The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester.[7] The reaction is base-catalyzed, proceeding through the deprotonation of an α-carbon to form an enolate, which then attacks the second ester carbonyl group intramolecularly.[8] The use of a strong base like sodium ethoxide (NaOEt) in a flow reactor allows for rapid and controlled mixing, while the high surface-area-to-volume ratio of microreactors enables efficient dissipation of the heat generated during the exothermic steps.[2] This precise temperature control is critical for minimizing side reactions and improving yield.
Experimental Protocol: Synthesis of Methyl 2-oxocyclopentanecarboxylate
Reagent Preparation:
-
Reagent Stream A: 2.0 M solution of Dimethyl adipate in anhydrous ethanol.
-
Reagent Stream B: 2.5 M solution of Sodium ethoxide in anhydrous ethanol.
-
Quench Solution: 3.0 M solution of aqueous HCl.
Flow System Setup:
Step-by-Step Protocol:
-
Prime the system by pumping anhydrous ethanol through all lines using HPLC pumps.
-
Set Pump A (Diester) to a flow rate of 0.4 mL/min and Pump B (Base) to 0.4 mL/min. This creates a 1:1.25 molar ratio of diester to base.
-
The combined streams are mixed in a T-mixer before entering a 10 mL PFA heated reactor coil.
-
The reactor is maintained at the specified temperature using an oil bath or column heater.
-
A back pressure regulator (BPR) is used to maintain system pressure and prevent solvent boiling.[9]
-
The reaction stream exits the BPR and is collected in a vessel containing the chilled quench solution with vigorous stirring.
-
The collected mixture is then processed via a standard liquid-liquid extraction to isolate the product.
Process Parameters
| Parameter | Value | Rationale |
| Diester Conc. (A) | 2.0 M | Balances throughput with solubility. |
| Base Conc. (B) | 2.5 M | A slight excess of base ensures complete deprotonation. |
| Flow Rate (A+B) | 0.8 mL/min | Provides the target residence time in the 10 mL reactor. |
| Temperature | 70 °C | Accelerates the reaction without significant side product formation. |
| Residence Time | 12.5 min | Sufficient time for the cyclization to reach completion. |
| Pressure | 100 psi | Ensures solvents remain in the liquid phase. |
| Expected Yield | >85% | Based on analogous flow-based Claisen condensations.[10] |
Module 2: Continuous Reduction and Dehydration
This module involves a two-step sequence to convert the β-keto ester into a cyclopentene intermediate. These steps can be run sequentially or telescoped.
Step A: Reduction of Methyl 2-oxocyclopentanecarboxylate
Mechanism and Rationale: The ketone is reduced to a secondary alcohol using a solid-supported reducing agent. Sodium borohydride (NaBH₄) immobilized on alumina is a safe and effective choice for continuous flow, eliminating the need to handle reactive borohydride solutions and simplifying product purification.[6] The crude product stream from the Dieckmann condensation can be passed directly through a packed-bed reactor containing this reagent.
Flow System Setup:
Protocol:
-
Prepare a solution of Methyl 2-oxocyclopentanecarboxylate (1.5 M in THF).
-
Pump the solution through the packed-bed reactor at a flow rate of 0.5 mL/min.
-
The reactor is maintained at 40 °C to facilitate the reduction.
-
The output stream, containing Methyl 2-hydroxycyclopentanecarboxylate, is collected for the next step.
Step B: Dehydration to Methyl cyclopent-2-ene-1-carboxylate
Mechanism and Rationale: Acid-catalyzed dehydration of the secondary alcohol yields the alkene. To avoid handling corrosive mineral acids, a packed-bed reactor containing a solid acid catalyst, such as Amberlyst-15, is employed. This heterogeneous approach allows for easy separation of the catalyst from the product stream and can be operated at elevated temperatures to drive the elimination reaction.
Protocol:
-
The product stream from the reduction step is pumped directly into a heated packed-bed reactor containing Amberlyst-15 resin.
-
The reactor is heated to 120 °C.
-
A BPR set to 150 psi is used to keep the solvent (THF) supercritical, enhancing reaction rates.
-
The exiting stream is cooled and collected.
Process Parameters for Module 2
| Parameter | Step A (Reduction) | Step B (Dehydration) |
| Substrate Conc. | 1.5 M in THF | ~1.5 M in THF |
| Flow Rate | 0.5 mL/min | 0.5 mL/min |
| Temperature | 40 °C | 120 °C |
| Catalyst | NaBH₄ on Alumina | Amberlyst-15 |
| Pressure | 50 psi | 150 psi |
| Expected Yield | >95% | >90% |
Module 3: Continuous Hydroboration-Oxidation
Mechanism and Rationale
This final step installs the hydroxyl group at the desired 3-position via an anti-Markovnikov hydration of the alkene. The reaction proceeds in two stages: (1) hydroboration, where a borane reagent adds across the double bond, and (2) oxidation, where the resulting organoborane is converted to the alcohol. Performing this in flow significantly enhances safety by generating and consuming the reactive organoborane intermediate in situ within a closed system.
Experimental Protocol: Synthesis of this compound
Reagent Preparation:
-
Reagent Stream A: 1.0 M solution of Methyl cyclopent-2-ene-1-carboxylate in anhydrous THF.
-
Reagent Stream B: 1.0 M solution of Borane-THF complex (BH₃·THF).
-
Reagent Stream C: 3.0 M NaOH (aq) and 30% H₂O₂ (aq) mixed 2:1 by volume.
Flow System Setup:
Step-by-Step Protocol:
-
Set Pump A (Alkene) and Pump B (Borane) to 0.25 mL/min each.
-
The streams are combined at T-Mixer 1 and enter Coil Reactor 1 (5 mL), which is cooled to 0 °C. Residence time is 10 minutes.
-
The output from Reactor 1, containing the organoborane intermediate, is fed into T-Mixer 2.
-
Simultaneously, Pump C (Oxidant) is set to 0.5 mL/min and fed into T-Mixer 2.
-
The combined streams enter Coil Reactor 2 (10 mL), which is heated to 40 °C to control the exothermic oxidation. Residence time is 10 minutes.
-
The final product stream is passed through the BPR and collected for purification.
Process Parameters
| Parameter | Value | Rationale |
| Alkene Conc. (A) | 1.0 M | Standard concentration for flow reactions. |
| Borane Conc. (B) | 1.0 M | Stoichiometric addition of the borane reagent. |
| Flow Rates | A: 0.25, B: 0.25, C: 0.5 mL/min | Maintains stoichiometry and target residence times. |
| Temp. (Reactor 1) | 0 °C | Controls the rate of the hydroboration step. |
| Temp. (Reactor 2) | 40 °C | Manages the exotherm of the oxidation step. |
| Pressure | 50 psi | Prevents outgassing and ensures smooth flow. |
| Expected Yield | >80% | Typical for flow-based hydroboration-oxidation. |
Process Optimization and Troubleshooting
The modular nature of this synthesis allows for systematic optimization. Key variables for each step include temperature, residence time (controlled by flow rate and reactor volume), and reagent stoichiometry.
Conclusion
This application note outlines a robust and rational multi-step continuous flow synthesis for this compound. By breaking down the synthesis into manageable modules, each employing modern flow chemistry techniques like packed-bed reactors and multi-stage reaction sequences, this protocol provides a clear blueprint for development. The proposed method enhances safety, particularly in the handling of strong bases and borane reagents, improves process control, and lays the groundwork for a scalable and efficient manufacturing process suitable for the demands of the pharmaceutical and fine chemical industries.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A comprehensive review of flow chemistry techniques tailored to the flavours and fragrances industries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dieckmann Condensation [organic-chemistry.org]
- 5. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 6. Selective Reduction of Ketones and Aldehydes in Continuous-Flow Microreactor—Kinetic Studies [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Dieckmann Condensation | NROChemistry [nrochemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Selective Oxidation of Methyl 3-hydroxycyclopentanecarboxylate to Methyl 3-oxocyclopentanecarboxylate
Introduction: The Significance of the Keto-Ester Moiety
Methyl 3-oxocyclopentanecarboxylate is a valuable synthetic intermediate in the development of a wide range of pharmaceuticals and fine chemicals.[1][2] Its bifunctional nature, containing both a ketone and an ester, allows for diverse subsequent chemical transformations, making it a critical building block in complex molecular architectures.[2] The selective oxidation of the secondary hydroxyl group of methyl 3-hydroxycyclopentanecarboxylate to the corresponding ketone is a pivotal transformation. This document provides a detailed guide for researchers, scientists, and drug development professionals on the common and effective methods for this oxidation, with a focus on practical application, mechanistic understanding, and protocol optimization.
The primary challenge in this oxidation lies in achieving high chemoselectivity, ensuring the secondary alcohol is oxidized without affecting the methyl ester functionality.[3] This requires the selection of appropriate oxidizing agents and reaction conditions that are mild enough to prevent side reactions such as ester hydrolysis or cleavage. This guide will explore several reliable methods, including Swern oxidation, Dess-Martin periodinane (DMP) oxidation, and Pyridinium Chlorochromate (PCC) oxidation, providing detailed protocols and the rationale behind their application.
Choosing the Right Oxidation Method: A Comparative Overview
The choice of an oxidizing agent is dictated by factors such as substrate sensitivity, desired scale of the reaction, and tolerance to reaction byproducts. Below is a comparative summary of the most suitable methods for the oxidation of this compound.
| Oxidation Method | Reagents | Typical Temperature | Advantages | Disadvantages |
| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | -78 °C | Mild conditions, high yields, excellent functional group tolerance.[4][5][6] | Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide byproduct.[5][7] |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Room Temperature | Mild, neutral conditions, high yields, commercially available reagent.[8][9] | DMP is shock-sensitive and can be expensive for large-scale synthesis.[8] |
| PCC Oxidation | Pyridinium Chlorochromate (PCC) | Room Temperature | Operationally simple, commercially available reagent.[10][11] | Chromium-based reagent (toxic), can be acidic, may require buffering.[11][12] |
| Jones Oxidation | Chromic Acid (CrO₃ in H₂SO₄/acetone) | 0 °C to Room Temperature | Inexpensive and powerful oxidant.[13][14][15] | Harshly acidic conditions, toxic chromium waste, not ideal for sensitive substrates.[12][14] |
| TEMPO-mediated Oxidation | TEMPO (catalyst), NaOCl (co-oxidant) | 0 °C to Room Temperature | "Green" alternative, uses inexpensive bleach.[16][17][18] | Can be substrate-dependent, may require careful pH control.[16] |
Reaction Mechanisms: Understanding the "How" and "Why"
A fundamental understanding of the reaction mechanisms is crucial for troubleshooting and optimizing the oxidation process.
Swern Oxidation Mechanism
The Swern oxidation proceeds through an activated dimethyl sulfoxide (DMSO) species.[5][19]
Caption: Swern Oxidation Workflow.
The key steps involve:
-
Activation of DMSO: DMSO reacts with oxalyl chloride at low temperatures (-78 °C) to form an electrophilic chlorosulfonium salt intermediate, releasing carbon monoxide and carbon dioxide.[5]
-
Alcohol Addition: The alcohol attacks the activated DMSO species, forming an alkoxysulfonium salt.
-
Deprotonation and Elimination: A hindered non-nucleophilic base, typically triethylamine, deprotonates the carbon alpha to the oxygen, leading to the formation of a sulfur ylide. This ylide then undergoes an intramolecular elimination via a five-membered ring transition state to yield the ketone, dimethyl sulfide (DMS), and triethylammonium chloride.[5][19]
Dess-Martin Periodinane (DMP) Oxidation Mechanism
The Dess-Martin oxidation utilizes a hypervalent iodine compound as the oxidizing agent.[8][20]
Caption: Dess-Martin Oxidation Workflow.
The mechanism involves:
-
Ligand Exchange: The alcohol displaces one of the acetate ligands on the iodine atom of the DMP reagent.[20]
-
Intramolecular Elimination: An acetate ion, acting as a base, abstracts the proton on the carbon bearing the hydroxyl group. This initiates a concerted elimination to form the ketone, acetic acid, and the reduced iodine species.[20]
Detailed Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific laboratory conditions and purity of the starting materials.
Protocol 1: Swern Oxidation
This protocol is adapted from established Swern oxidation procedures.[4][6][21]
Materials:
-
This compound
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Triethylamine (Et₃N), distilled
-
Dichloromethane (DCM), anhydrous
-
Dry ice/acetone bath
-
Nitrogen or Argon atmosphere setup
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous dichloromethane (DCM). Cool the flask to -78 °C using a dry ice/acetone bath.
-
Activator Addition: Slowly add oxalyl chloride (1.5 equivalents) to the stirred DCM.
-
DMSO Addition: In a separate flame-dried flask, prepare a solution of anhydrous DMSO (2.2 equivalents) in anhydrous DCM. Add this solution dropwise to the reaction mixture, maintaining the internal temperature below -65 °C. Stir for 15 minutes.
-
Substrate Addition: Prepare a solution of this compound (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the reaction mixture, again ensuring the temperature remains below -65 °C. Stir for 30-45 minutes at -78 °C.
-
Base Addition: Slowly add triethylamine (5.0 equivalents) to the reaction mixture. The mixture may become thick. Stir for 15 minutes at -78 °C, then allow the reaction to warm to room temperature over 30-60 minutes.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude methyl 3-oxocyclopentanecarboxylate can be purified by flash column chromatography on silica gel.
Protocol 2: Dess-Martin Periodinane (DMP) Oxidation
This protocol is based on standard DMP oxidation procedures.[8][9]
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃)
Procedure:
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add a solution of this compound (1.0 equivalent) in anhydrous DCM.
-
Reagent Addition: Add solid Dess-Martin Periodinane (1.1 - 1.5 equivalents) to the solution in one portion at room temperature. If the substrate is acid-sensitive, sodium bicarbonate (2.0 equivalents) can be added as a buffer.[8]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate. Stir vigorously until the layers are clear.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.
Data Interpretation and Troubleshooting
| Observation | Potential Cause | Suggested Solution |
| Incomplete Reaction | Insufficient oxidant; low reaction temperature (Swern); poor quality reagents. | Increase equivalents of oxidant; allow Swern reaction to warm slightly after substrate addition; use freshly distilled solvents and high-purity reagents. |
| Formation of Side Products | Over-oxidation (unlikely with these methods); reaction with byproducts; ester hydrolysis. | Ensure mild conditions are maintained; for PCC, consider adding a buffer like pyridine or Celite; for Jones, this method is likely too harsh. |
| Low Yield after Work-up | Product is water-soluble; emulsion formation during extraction. | Perform multiple extractions of the aqueous layer; add brine to break up emulsions. |
Conclusion
The oxidation of this compound to its corresponding ketone is a critical transformation for which several reliable methods exist. The choice between Swern, Dess-Martin, and other oxidations will depend on the specific requirements of the synthesis, including scale, cost, and available equipment. By understanding the underlying mechanisms and following well-defined protocols, researchers can achieve high yields of the desired methyl 3-oxocyclopentanecarboxylate, a key building block for further synthetic endeavors.
References
- 1. Page loading... [guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Swern oxidation - Wikipedia [en.wikipedia.org]
- 6. Swern Oxidation [organic-chemistry.org]
- 7. byjus.com [byjus.com]
- 8. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 9. Dess-Martin Oxidation [organic-chemistry.org]
- 10. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Jones oxidation - Wikipedia [en.wikipedia.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Jones Oxidation [organic-chemistry.org]
- 15. Jones oxidation - Sciencemadness Wiki [sciencemadness.org]
- 16. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 17. m.youtube.com [m.youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 20. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 21. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
Application Notes and Protocols for the Reduction of Methyl 3-hydroxycyclopentanecarboxylate
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of (3-Hydroxymethyl)cyclopentanol in Modern Chemistry
(3-Hydroxymethyl)cyclopentanol is a diol derivative of cyclopentane that serves as a versatile building block in organic synthesis.[1] Its structural motif, featuring both a primary and a secondary alcohol, allows for differential functionalization, making it a valuable intermediate in the synthesis of complex molecules.[1] This is particularly relevant in the field of medicinal chemistry, where it is a key component in the development of carbocyclic nucleoside analogues, a class of compounds with significant antiviral and anticancer therapeutic potential.[2][3] The specific stereochemistry of the hydroxyl and hydroxymethyl groups is often crucial for biological activity, underscoring the need for reliable and stereocontrolled synthetic methods.[3][4]
This technical guide provides a detailed exploration of the reduction of methyl 3-hydroxycyclopentanecarboxylate to (3-hydroxymethyl)cyclopentanol. It offers a comparative analysis of common reduction strategies and provides comprehensive, step-by-step protocols to aid researchers in achieving efficient and successful synthesis.
Comparative Analysis of Reduction Strategies
The choice of reducing agent is paramount in the conversion of an ester to an alcohol and is dictated by factors such as the desired selectivity, reaction conditions, and the presence of other functional groups. While powerful reducing agents like Lithium Aluminum Hydride (LAH) are effective, they are often non-selective.[5] Milder reagents may offer better chemoselectivity. Below is a comparative overview of common hydride-based reducing agents.
| Reducing Agent | Typical Solvent(s) | Typical Temperature | Key Characteristics & Considerations |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | 0 °C to reflux | A very powerful and non-selective reducing agent.[5] It readily reduces esters, carboxylic acids, amides, and nitriles.[6] Reactions are vigorous and require strict anhydrous conditions.[6] |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 0 °C to RT | A milder reducing agent, typically used for aldehydes and ketones.[7][8] Reduction of esters is generally slow and often requires elevated temperatures or activating agents.[7][9][10] This reagent offers good chemoselectivity in the presence of esters.[7] |
| Diisobutylaluminum Hydride (DIBAL-H) | Toluene, THF, DCM | -78 °C | A bulky and electrophilic reducing agent.[11][12] It is commonly used for the partial reduction of esters to aldehydes at low temperatures.[13][14][15] However, using excess DIBAL-H or allowing the reaction to warm can lead to the formation of the primary alcohol.[11][16] |
| Lithium Borohydride (LiBH₄) | THF, Diethyl ether | RT to reflux | More reactive than NaBH₄ and can reduce esters to alcohols.[6] It shows good selectivity for esters in the presence of carboxylic acids and amides.[5] |
Experimental Protocols
Herein, we provide two distinct protocols for the reduction of this compound, employing both a powerful and a milder reducing agent to highlight different experimental considerations.
Protocol 1: High-Yield Reduction using Lithium Aluminum Hydride (LAH)
This protocol details a robust method for the complete reduction of the ester using the powerful reducing agent, LAH.
Rationale: Lithium aluminum hydride is a potent source of hydride ions, capable of reducing a wide array of carbonyl compounds, including esters, to their corresponding alcohols.[6][17][18] The mechanism involves the initial nucleophilic addition of a hydride to the ester carbonyl, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the methoxide group to form an aldehyde, which is immediately reduced by another equivalent of hydride to the primary alcohol.[6][16] Due to the high reactivity of LAH, the reaction must be conducted under strictly anhydrous conditions to prevent violent quenching and loss of reagent.
Diagram of the LAH Reduction Workflow:
Caption: Workflow for LAH reduction.
Procedure:
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), equip a flame-dried round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser.
-
LAH Slurry: Suspend Lithium Aluminum Hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF). Cool the slurry to 0 °C using an ice bath.
-
Substrate Addition: Dissolve this compound (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add the ester solution dropwise to the stirred LAH slurry, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up (Fieser Method): Cool the reaction mixture to 0 °C.[19] Cautiously and sequentially add dropwise:
-
Filtration and Extraction: Stir the resulting granular precipitate vigorously for 30 minutes.[19] Filter the mixture through a pad of Celite and wash the filter cake thoroughly with ethyl acetate.
-
Purification: Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.
Protocol 2: Chemoselective Reduction using Sodium Borohydride in a Mixed Solvent System
This protocol provides a method for the reduction of the ester using the milder reagent, sodium borohydride, which can be advantageous when other sensitive functional groups are present.
Rationale: While NaBH₄ is generally considered unreactive towards esters in standard alcoholic solvents at room temperature, its reactivity can be enhanced.[7][8] The use of a mixed solvent system, such as THF-methanol, and elevated temperatures can facilitate the reduction of esters to primary alcohols.[10] This method provides a safer and more chemoselective alternative to LAH, as it typically does not reduce functional groups like carboxylic acids, amides, or nitriles under these conditions.[10]
Diagram of the NaBH₄ Reduction Mechanism:
Caption: Mechanism of NaBH₄ ester reduction.
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 equivalent) in a 1:1 mixture of THF and methanol.
-
Reagent Addition: Add sodium borohydride (3.0-4.0 equivalents) portion-wise to the stirred solution at room temperature. Note: Gas evolution (hydrogen) will occur upon addition.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-8 hours.
-
Monitoring: Monitor the disappearance of the starting material using TLC or GC-MS.[22]
-
Work-up: Cool the reaction to room temperature and carefully quench by the slow addition of 2N HCl until the pH is acidic and gas evolution ceases.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude diol by silica gel column chromatography.
Monitoring Reaction Progress and Characterization
Thin-Layer Chromatography (TLC): A simple and effective way to monitor the reaction is by TLC. The starting ester will be less polar than the product diol. A typical mobile phase for this analysis would be a mixture of ethyl acetate and hexanes (e.g., 50-70% ethyl acetate). The starting material will have a higher Rf value than the more polar product, which will remain closer to the baseline.
Spectroscopic Characterization of (3-Hydroxymethyl)cyclopentanol:
-
¹H NMR: The spectrum will show the disappearance of the methyl ester singlet (around 3.7 ppm). New signals corresponding to the CH₂OH group will appear (typically a doublet or multiplet around 3.5-3.8 ppm).
-
¹³C NMR: The carbonyl carbon of the ester (around 170-175 ppm) will be absent in the product spectrum. A new signal for the CH₂OH carbon will appear (around 60-65 ppm).
-
GC-MS: This technique can confirm the mass of the product (M.W. 116.16 g/mol ) and its purity.[1]
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Insufficient reducing agent (especially if moisture was present).- Reaction time too short. | - Add more reducing agent and continue the reaction.- Ensure all reagents and solvents are scrupulously dry, particularly for LAH reactions.[23]- Increase reaction time or temperature (within limits). |
| Formation of Emulsion during Work-up (LAH) | - Formation of gelatinous aluminum salts.[6][19] | - Use the Fieser work-up procedure as described.[19]- Alternatively, quench the reaction and then add a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate) and stir vigorously until two clear layers form.[11][12][24] |
| Low Yield | - Product is water-soluble and lost during aqueous work-up.- Inefficient extraction. | - Saturate the aqueous layer with NaCl before extraction to decrease the solubility of the diol.- Increase the number of extractions with an appropriate organic solvent (e.g., ethyl acetate). |
| Unexpected Byproducts with DIBAL-H | - Over-reduction to the alcohol when targeting the aldehyde. | - Strictly maintain the reaction temperature at or below -78 °C.[11][12]- Use only 1.0-1.2 equivalents of DIBAL-H.[12] |
References
- 1. 3-(Hydroxymethyl)cyclopentanol | 1007125-14-5 | HQB12514 [biosynth.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Sodium Borohydride [commonorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. ias.ac.in [ias.ac.in]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Ester to Aldehyde - Common Conditions [commonorganicchemistry.com]
- 14. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Esters to Alcohols - Chemistry Steps [chemistrysteps.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Reduction of esters to alcohols [quimicaorganica.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Workup [chem.rochester.edu]
- 21. researchgate.net [researchgate.net]
- 22. Monitoring ester formation in grape juice fermentations using solid phase microextraction coupled with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. echemi.com [echemi.com]
- 24. Curly Arrow: Lithium Aluminium Hydride Reductions - Rochelle's Salt [curlyarrow.blogspot.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 3-hydroxycyclopentanecarboxylate
Welcome to the technical support center for the synthesis of methyl 3-hydroxycyclopentanecarboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile synthetic intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis. Our aim is to provide not just solutions, but also the underlying scientific principles to empower you to optimize your experimental outcomes.
Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific problems you may encounter during the synthesis of this compound.
Question 1: My yield of this compound is consistently low after the reduction of methyl 3-oxocyclopentanecarboxylate. What are the potential causes and how can I improve it?
Low yields in the reduction of methyl 3-oxocyclopentanecarboxylate can stem from several factors, ranging from reagent quality to reaction conditions and work-up procedures.
Potential Causes and Solutions:
-
Incomplete Reaction: The reduction may not have gone to completion.
-
Troubleshooting:
-
Monitor the reaction progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the disappearance of the starting material, methyl 3-oxocyclopentanecarboxylate.
-
Increase reaction time: If the reaction is sluggish, particularly at low temperatures, extending the reaction time can lead to higher conversion.
-
Reagent stoichiometry: Ensure a sufficient molar excess of the reducing agent. For sodium borohydride (NaBH₄), a 1.5 to 2-fold excess is common.
-
-
-
Decomposition of the Reducing Agent: Sodium borohydride can decompose in acidic or protic solvents, especially over extended periods.
-
Troubleshooting:
-
Control the temperature: Perform the reduction at 0°C or below to minimize the decomposition of NaBH₄.[1]
-
Fresh reagent: Use freshly opened or properly stored sodium borohydride.
-
pH adjustment: While the reaction is typically run in methanol, ensure the conditions are not acidic.
-
-
-
Side Reactions: Over-reduction of the ester group to an alcohol can occur, particularly with stronger reducing agents.
-
Troubleshooting:
-
Choice of reducing agent: Sodium borohydride is generally selective for ketones over esters. Avoid stronger reducing agents like lithium aluminum hydride (LiAlH₄) unless you intend to reduce both functional groups. Lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) can offer enhanced stereoselectivity.[1]
-
-
-
Product Loss During Work-up and Purification: The product may be lost during aqueous work-up or inefficient extraction and purification.
-
Troubleshooting:
-
Efficient extraction: Use a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane. Perform multiple extractions to maximize the recovery from the aqueous layer.
-
Careful purification: Flash column chromatography is a common method for purification.[1] Ensure proper selection of the solvent system (e.g., hexane/ethyl acetate) to achieve good separation without excessive product loss on the column.
-
-
Question 2: I am observing a mixture of cis and trans isomers of this compound. How can I improve the stereoselectivity for the desired trans isomer?
Achieving high stereoselectivity is a critical challenge in this synthesis due to the formation of two stereocenters. The trans isomer is often the desired product in many applications.[1]
Strategies to Enhance trans-Selectivity:
-
Choice of Reducing Agent: The steric bulk of the reducing agent plays a crucial role in determining the facial selectivity of the hydride attack on the ketone.
-
Explanation: The cyclopentanone ring is not planar. The ester group at the 1-position can direct the incoming hydride from the less hindered face. Bulky reducing agents will preferentially attack from the face opposite to the ester group, leading to the trans product.
-
Recommendations:
-
Lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃): This bulky reducing agent is known to provide higher trans selectivity compared to NaBH₄.[1]
-
Sodium borohydride (NaBH₄): While less selective than LiAlH(Ot-Bu)₃, performing the reaction at low temperatures (e.g., -20°C to 0°C) can improve the trans:cis ratio.[1]
-
-
-
Asymmetric Hydrogenation: For achieving high enantiomeric excess of a specific stereoisomer, catalytic asymmetric hydrogenation is a powerful technique.
-
Enzymatic Resolution: If you have a mixture of isomers, enzymatic methods can be employed to selectively react with one isomer, allowing for the separation of the desired one.
Comparative Analysis of Methods for trans-Selectivity:
| Method | Reagent/Catalyst | Typical trans:cis Ratio | Advantages | Disadvantages |
| Sodium Borohydride Reduction | NaBH₄ in Methanol | Moderate | Low cost, simple procedure | Moderate stereoselectivity |
| Bulky Hydride Reduction | LiAlH(Ot-Bu)₃ | High (e.g., 9:1)[1] | High stereoselectivity | Requires anhydrous conditions |
| Asymmetric Hydrogenation | Pd(OAc)₂/(R)-BINAP | Very High | High yield and ee, scalable | Requires high pressure, expensive catalyst |
| Enzymatic Resolution | Candida antarctica lipase B | N/A (Separation) | High ee, environmentally friendly | Lower theoretical yield, long reaction times |
Question 3: I am struggling with the Dieckmann condensation to synthesize the precursor, methyl 3-oxocyclopentanecarboxylate. The reaction is either not proceeding or giving a low yield. What are the critical parameters?
The Dieckmann condensation is an intramolecular Claisen condensation that forms the cyclic β-keto ester.[2][3][4] Its success hinges on several critical factors.
Key Parameters for a Successful Dieckmann Condensation:
-
Anhydrous Conditions: The reaction is highly sensitive to moisture.
-
Explanation: The strong base used in the reaction (e.g., sodium methoxide) will react with any water present, reducing its effectiveness. The enolate intermediate is also sensitive to protonation by water.
-
Troubleshooting:
-
Dry glassware: Ensure all glassware is thoroughly dried in an oven before use.
-
Anhydrous solvents: Use freshly distilled or commercially available anhydrous solvents.
-
Inert atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from interfering.
-
-
-
Choice and Stoichiometry of the Base: A strong base is required to deprotonate the α-carbon of the diester.
-
Common Bases: Sodium methoxide or sodium ethoxide are typically used.[3]
-
Stoichiometry: At least one equivalent of the base is required for the reaction to proceed to completion. The reaction is driven forward by the deprotonation of the resulting β-keto ester, which is acidic.
-
-
Reaction Temperature: The temperature needs to be controlled to balance the reaction rate and potential side reactions.
-
Troubleshooting: The reaction is often initiated at room temperature and may be gently heated to reflux to ensure completion.[5]
-
-
Purity of the Starting Diester: Impurities in the starting diethyl adipate or a similar diester can interfere with the reaction.
-
Troubleshooting: Purify the starting diester by distillation if necessary.
-
Troubleshooting Workflow for Dieckmann Condensation:
Caption: Troubleshooting workflow for the Dieckmann condensation.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting material for the synthesis of this compound?
The most common precursor is methyl 3-oxocyclopentanecarboxylate.[1][6] This can be synthesized via the Dieckmann condensation of a dialkyl adipate (e.g., dimethyl adipate), followed by acidification and decarboxylation, and finally esterification.[2][3][4] Alternatively, 3-oxocyclopentanecarboxylic acid can be directly esterified.[7]
Q2: Can I use a different alcohol for the esterification step?
Yes, other alcohols can be used to produce different alkyl esters of 3-hydroxycyclopentanecarboxylic acid. However, the use of methanol to produce the methyl ester is very common due to its low cost and the favorable properties of the resulting product for purification and subsequent reactions.[1]
Q3: Are there any safety precautions I should be aware of?
Yes, standard laboratory safety practices should always be followed. Specifically:
-
Sodium borohydride: Reacts with water to produce flammable hydrogen gas. Handle in a well-ventilated fume hood.
-
Strong bases (e.g., sodium methoxide): Corrosive and react violently with water. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Organic solvents: Many are flammable and may be harmful if inhaled or absorbed through the skin. Always work in a fume hood and wear appropriate PPE.
Q4: What are the expected spectroscopic data for this compound?
While specific data can vary slightly, you can generally expect:
-
¹H NMR: A singlet for the methyl ester protons (~3.7 ppm), a multiplet for the proton on the carbon bearing the hydroxyl group, and multiplets for the cyclopentane ring protons.
-
¹³C NMR: A signal for the ester carbonyl carbon (~175 ppm), a signal for the carbon attached to the hydroxyl group (~70 ppm), a signal for the methyl ester carbon (~50 ppm), and signals for the other cyclopentane ring carbons.
-
IR Spectroscopy: A broad absorption for the hydroxyl group (O-H stretch) around 3400 cm⁻¹, and a strong absorption for the ester carbonyl group (C=O stretch) around 1730 cm⁻¹.
Q5: How can I purify the final product?
Flash column chromatography on silica gel is the most widely reported method for purifying this compound.[1] A common eluent system is a gradient of ethyl acetate in hexane. Distillation under reduced pressure can also be used for purification if the product is sufficiently volatile and thermally stable.
Synthesis and Troubleshooting Overview:
Caption: Overall workflow for the synthesis of this compound, highlighting key steps and potential problem areas.
References
- 1. Methyl trans-3-hydroxycyclopentane-1-carboxylate | Benchchem [benchchem.com]
- 2. organicreactions.org [organicreactions.org]
- 3. Dieckmann Condensation [organic-chemistry.org]
- 4. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. nbinno.com [nbinno.com]
- 7. prepchem.com [prepchem.com]
Technical Support Center: Synthesis of Methyl 3-hydroxycyclopentanecarboxylate
Welcome to the technical support center for the synthesis of methyl 3-hydroxycyclopentanecarboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes. Here, we delve into the causality behind experimental choices, ensuring each protocol is a self-validating system for robust and reproducible results.
I. Troubleshooting Guide: Optimizing Yield and Purity
This section addresses common challenges encountered during the synthesis of this compound, offering detailed solutions grounded in chemical principles.
Question: Why is my yield of this compound consistently low after the reduction of methyl 3-oxocyclopentanecarboxylate?
Low yields in this critical reduction step can stem from several factors, ranging from the choice of reducing agent to reaction conditions and work-up procedures.
Potential Causes and Solutions:
-
Suboptimal Reducing Agent: The choice of hydride reagent is paramount for achieving high yield and the desired stereoselectivity (trans isomer is often favored).
-
Sodium borohydride (NaBH₄): While being a cost-effective and common choice, its reactivity can be sluggish, leading to incomplete conversion. To enhance its efficacy, consider performing the reaction at 0°C in methanol. This can achieve yields of over 78%, favoring the trans isomer due to steric hindrance during the hydride attack.[1]
-
Lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃): This bulkier reducing agent offers enhanced stereoselectivity, often achieving a trans:cis ratio of 9:1.[1] However, it is crucial to maintain strictly anhydrous conditions, as it reacts violently with water.
-
Baker's Yeast (Saccharomyces cerevisiae): For a green chemistry approach, whole cells of baker's yeast can be employed for the enantioselective reduction of β-keto esters.[2] While this method is inexpensive, selectivities can be variable due to competing enzymes.[2] Genetic engineering of the yeast strains can significantly improve stereoselectivity.[2]
-
-
Incomplete Reaction: Insufficient reaction time or inadequate temperature control can lead to a mixture of starting material and product.
-
Monitoring the Reaction: Utilize Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting material (methyl 3-oxocyclopentanecarboxylate).
-
Temperature Control: For exothermic reductions, especially with stronger hydrides, maintaining a low temperature (e.g., 0°C or below) is critical to prevent side reactions.
-
-
Product Loss During Work-up and Purification: The work-up procedure is crucial for isolating the final product without significant loss.
-
Quenching: Carefully quench the reaction with a dilute acid (e.g., 1M HCl) at a low temperature to neutralize any excess hydride and hydrolyze the borate-ester complex.
-
Extraction: Use an appropriate organic solvent like ethyl acetate or dichloromethane for extraction. Perform multiple extractions to ensure complete recovery of the product from the aqueous layer.
-
Purification: Flash column chromatography using a hexane/ethyl acetate solvent system is effective for isolating the desired product and separating stereoisomers.[1]
-
Question: How can I minimize the formation of byproducts during the synthesis?
Byproduct formation is a common issue that can complicate purification and reduce the overall yield. The primary synthetic route involves two key steps: the Dieckmann condensation to form the cyclopentanone ring, followed by the reduction of the keto group.
Step 1: Dieckmann Condensation of a Diester (e.g., Diethyl Adipate)
The Dieckmann condensation is an intramolecular Claisen condensation that forms a β-keto ester.[3][4]
-
Controlling Self-Condensation: The primary side reaction is the intermolecular Claisen condensation. To favor the intramolecular Dieckmann condensation, the reaction should be run under high dilution conditions. This increases the probability of the two ends of the same molecule reacting with each other.
-
Choice of Base: A strong, non-nucleophilic base is essential. Sodium ethoxide is commonly used when starting with an ethyl ester.[5] It is crucial to use a stoichiometric amount of base, as the resulting β-keto ester is acidic and will be deprotonated by the base, driving the equilibrium towards the product.
-
Anhydrous Conditions: All reagents and solvents must be strictly anhydrous. Any moisture will quench the base and the enolate intermediate, halting the reaction.
Step 2: Reduction of Methyl 3-oxocyclopentanecarboxylate
-
Over-reduction: Stronger reducing agents like Lithium Aluminum Hydride (LiAlH₄) can reduce both the ketone and the ester functionalities. To selectively reduce the ketone, milder reagents like NaBH₄ or LiAlH(Ot-Bu)₃ are preferred.[1]
-
Epimerization: The stereocenter at the carbon bearing the carboxylate group can be susceptible to epimerization under harsh basic or acidic conditions. Maintaining neutral or mildly acidic conditions during work-up is important.
Question: I am having trouble with the initial Dieckmann condensation. What are the critical parameters?
The Dieckmann condensation is a powerful ring-forming reaction, but its success hinges on several key factors.[3][4]
Critical Parameters for a Successful Dieckmann Condensation:
| Parameter | Importance | Recommended Conditions | Rationale |
| Solvent | High | Anhydrous, non-protic solvents like toluene or THF. | Protic solvents will protonate the enolate intermediate, inhibiting the cyclization. |
| Base | High | Sodium hydride (NaH), sodium ethoxide (NaOEt), or potassium tert-butoxide (KOtBu). | The base must be strong enough to deprotonate the α-carbon of the ester.[6] |
| Temperature | Medium | Typically refluxing temperatures of the chosen solvent. | Provides the necessary activation energy for the reaction. |
| Concentration | High | High dilution conditions. | Favors the intramolecular reaction over intermolecular condensation. |
Workflow for Dieckmann Condensation:
Caption: Workflow for the Dieckmann condensation.
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound.
What are the most common synthetic routes to produce this compound?
The most prevalent and industrially scalable route involves a two-step process:
-
Dieckmann Condensation: An intramolecular cyclization of a 1,6-diester, such as diethyl adipate, using a strong base to form the corresponding β-keto ester, methyl 3-oxocyclopentanecarboxylate.[3][5]
-
Stereoselective Reduction: The subsequent reduction of the ketone functionality of methyl 3-oxocyclopentanecarboxylate yields this compound.[1] The choice of reducing agent determines the stereochemical outcome.
Alternative, though less common, routes might involve starting from different cyclopentane derivatives or employing enzymatic resolutions.[1]
What are the critical safety precautions to consider during this synthesis?
-
Handling of Strong Bases: Reagents like sodium hydride and sodium ethoxide are highly reactive and corrosive. They react violently with water and can cause severe burns. Always handle them in a fume hood under an inert atmosphere and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Flammable Solvents: Many solvents used in this synthesis, such as diethyl ether, toluene, and methanol, are highly flammable. Ensure there are no ignition sources nearby and work in a well-ventilated area.
-
Quenching of Hydride Reagents: The quenching of hydride reagents is highly exothermic and releases flammable hydrogen gas. This should be done slowly and at a low temperature.
How can I confirm the stereochemistry of the final product?
The stereochemistry (cis vs. trans) of the hydroxyl and ester groups is a critical aspect of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for determining the relative stereochemistry. The coupling constants and chemical shifts of the protons on the cyclopentane ring will differ between the cis and trans isomers.
-
Chiral Chromatography: Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to separate the enantiomers and determine the enantiomeric excess (ee) if a chiral reduction method was employed.
Can this synthesis be adapted for large-scale production?
Yes, this synthetic route is amenable to scale-up. However, careful consideration must be given to:
-
Heat Management: The Dieckmann condensation and the quenching of the reduction are exothermic and require efficient cooling and temperature control on a larger scale.
-
Reagent Handling: The safe handling of large quantities of reactive reagents like sodium hydride and flammable solvents is paramount.
-
Purification: Distillation may be a more practical purification method than chromatography for large quantities of the intermediate and final product.
III. Experimental Protocols
Protocol 1: Synthesis of Methyl 3-oxocyclopentanecarboxylate via Dieckmann Condensation
-
Preparation: Equip a dry, three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Reaction Setup: Add sodium methoxide (1.05 eq.) to anhydrous toluene in the flask.
-
Addition of Diester: Slowly add a solution of dimethyl adipate (1.0 eq.) in anhydrous toluene to the stirred suspension of sodium methoxide at room temperature.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.
-
Work-up: Cool the reaction mixture to 0°C and slowly quench with 1M HCl until the solution is acidic.
-
Extraction: Separate the organic layer and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by vacuum distillation.
Protocol 2: Reduction of Methyl 3-oxocyclopentanecarboxylate
-
Preparation: In a round-bottom flask, dissolve methyl 3-oxocyclopentanecarboxylate (1.0 eq.) in methanol.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.1 eq.) portion-wise, maintaining the temperature below 5°C.
-
Reaction: Stir the reaction mixture at 0°C for 1-2 hours, monitoring by TLC.
-
Work-up: Slowly add 1M HCl to quench the reaction until the effervescence ceases.
-
Extraction: Remove the methanol under reduced pressure and extract the aqueous residue three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography (Hexane:Ethyl Acetate gradient).
IV. References
-
Organic Chemistry Tutor. Synthesis of Cyclopentanone from Adipic Acid. Available at: --INVALID-LINK--
-
Benchchem. Methyl trans-3-hydroxycyclopentane-1-carboxylate. Available at: --INVALID-LINK--
-
Wikipedia. Dieckmann condensation. Available at: --INVALID-LINK--
-
PrepChem.com. Synthesis of methyl 1-hydroxy-3-cyclopentene-1-carboxylate. Available at: --INVALID-LINK--
-
ResearchGate. Reversible intramolecular Dieckmann-type condensation of 2-(2-hydroxymethyl-5,5,6-trimethoxytetrahydropyran-3-ylcarbonyl)-cyclopentanone: an alternative access to medium-sized lactones. Available at: --INVALID-LINK--
-
YouTube. The Dieckmann Condensation. Available at: --INVALID-LINK--
-
Cambridge University Press. Dieckmann Reaction. Available at: --INVALID-LINK--
-
Chemical Synthesis. Methyl 3-oxocyclopentane-1-carboxylate: Applications in Chemical Synthesis. Available at: --INVALID-LINK--
-
Drug Intermediate. (1R,3R)-3-Hydroxycyclopentane carboxylic acid methyl ester. Available at: --INVALID-LINK--
-
ChemShuttle. methyl (1S,3R)-3-hydroxycyclopentane-1-carboxylate. Available at: --INVALID-LINK--
-
ResearchGate. Practical Synthesis of Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)-heptanoate. Available at: --INVALID-LINK--
-
ChemSynthesis. methyl 3-methylenecyclopentanecarboxylate. Available at: --INVALID-LINK--
-
PMC - NIH. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. Available at: --INVALID-LINK--
-
Organic Syntheses Procedure. Cyclopentanecarboxylic acid, methyl ester. Available at: --INVALID-LINK--
-
PrepChem.com. Synthesis of Methyl 3-oxocyclopentanecarboxylate. Available at: --INVALID-LINK--
-
PubChem. Methyl cis-3-hydroxycyclopentane-1-carboxylate. Available at: --INVALID-LINK--
-
AChemBlock. methyl 3-hydroxycyclopentane-1-carboxylate 97%. Available at: --INVALID-LINK--
-
Chemsrc. CAS#:32811-76-0 | methyl 3-hydroxycyclopentane-1-carboxylate. Available at: --INVALID-LINK--
-
PubChem. Methyl 1-methyl-3-oxocyclopentane-1-carboxylate. Available at: --INVALID-LINK--
-
Quora. Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?. Available at: --INVALID-LINK--
-
ResearchGate. Highly Stereoselective Reagents for β-Keto Ester Reductions by Genetic Engineering of Baker's Yeast. Available at: --INVALID-LINK--
-
Nature. Stereodivergent dehydrative allylation of β-keto esters using a Ru/Pd synergistic catalyst. Available at: --INVALID-LINK--
-
Sigma-Aldrich. Methyl 2-oxocyclopentanecarboxylate 95. Available at: --INVALID-LINK--
-
ChemSynthesis. 2-methyl-3-oxocyclopentanecarboxylic acid. Available at: --INVALID-LINK--
-
Carey & Sundberg. REDUCTIONS 30. Available at: --INVALID-LINK--
-
ResearchGate. High yield "one-pot" synthesis of 2-hydroxy-3-methylcyclopent-2-en-1-one and related compounds. Available at: --INVALID-LINK--
-
PubChem. Methyl (1S,2S)-2-hydroxycyclopentane-1-carboxylate. Available at: --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. Dieckmann Reaction (Chapter 39) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
Technical Support Center: Stereochemical Integrity of Methyl 3-hydroxycyclopentanecarboxylate
Welcome to the technical support center for Methyl 3-hydroxycyclopentanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the stereochemical stability of this versatile building block. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you prevent and diagnose epimerization in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is epimerization and why is it a concern for this compound?
A1: Epimerization is a chemical process in which the configuration of a single chiral center in a molecule is inverted. For this compound, there are two key stereocenters at C1 (bearing the methoxycarbonyl group) and C3 (bearing the hydroxyl group). Epimerization at the C1 position, which is alpha to the carbonyl group, is a significant concern. This process can lead to the unintended conversion of the desired cis or trans diastereomer into the other, compromising the stereochemical purity of your final product.
Q2: What is the primary mechanism of epimerization for this molecule?
A2: The primary mechanism for epimerization at the C1 position is through the formation of an enolate intermediate under basic conditions. The proton at the C1 position is acidic due to its proximity to the electron-withdrawing carbonyl group of the ester. A base can abstract this proton to form a planar enolate, which can then be re-protonated from either face, leading to a mixture of both cis and trans isomers.
Caption: Mechanism of base-catalyzed epimerization at C1.
Q3: Which diastereomer, cis or trans, is thermodynamically more stable?
A3: For 1,3-disubstituted cyclopentanes, the cis isomer, where both substituents can occupy pseudo-equatorial positions in the envelope conformation, is often the more thermodynamically stable isomer. This minimizes steric interactions. However, the relative stability can be influenced by the specific substituents and solvent effects. It is crucial to assume that under equilibrating (thermodynamic) conditions, a mixture of both diastereomers will likely be formed.[1][2][3][4][5]
Troubleshooting Guide: Preventing and Diagnosing Epimerization
This section addresses specific experimental issues and provides actionable solutions to maintain the stereochemical integrity of your this compound.
Problem 1: I am observing a mixture of cis and trans isomers after a reaction that should preserve stereochemistry. What are the likely causes?
This is a common issue and can often be traced back to unintended basic conditions or elevated temperatures.
Possible Causes & Solutions:
-
Residual Base: Trace amounts of base from a previous step can be sufficient to catalyze epimerization, especially with prolonged reaction times or heating.
-
Troubleshooting Steps:
-
Ensure your starting material is fully neutralized and purified before proceeding.
-
Perform a thorough aqueous workup to remove any residual base.
-
Consider a mildly acidic wash (e.g., dilute aq. NH₄Cl) during workup if your molecule is stable to acid.
-
-
-
Basic Reagents or Additives: The reagents or additives used in your reaction may be basic or generate basic byproducts.
-
Troubleshooting Steps:
-
Carefully evaluate all components of your reaction mixture for their basicity.
-
If a base is required, opt for a weaker, non-nucleophilic, or sterically hindered base.[6]
-
Minimize the stoichiometry of the base used to the minimum required for the reaction to proceed.
-
-
-
Elevated Temperatures: Higher temperatures provide the energy to overcome the activation barrier for both the forward and reverse reactions, leading to thermodynamic equilibrium and a mixture of diastereomers.[7][8][9][10][11]
-
Troubleshooting Steps:
-
Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.
-
Monitor the reaction closely to avoid unnecessarily long reaction times.
-
-
Problem 2: My saponification (ester hydrolysis) is causing significant epimerization. How can I prevent this?
Saponification using strong bases like NaOH or KOH is a classic scenario for epimerization of α-chiral esters.
Recommended Actions:
-
Lower the Reaction Temperature: Performing the hydrolysis at 0°C or even lower can significantly reduce the rate of epimerization relative to the rate of hydrolysis (kinetic control).
-
Use a Milder Base: Lithium hydroxide (LiOH) is often a milder choice than NaOH or KOH and can lead to less epimerization.[12]
-
Protect the Hydroxyl Group: The presence of the free hydroxyl group can sometimes influence the acidity of the α-proton. Protecting the alcohol can mitigate this and other side reactions.
Table 1: Comparison of Saponification Conditions
| Base | Temperature (°C) | Solvent System | Typical Epimerization |
| NaOH | Room Temp | MeOH/H₂O | High |
| KOH | Room Temp | EtOH/H₂O | High |
| LiOH | 0 | THF/H₂O | Low to Moderate |
| LiOH | -20 to 0 | THF/H₂O | Minimal |
Protocol 1: Saponification with Minimal Epimerization
-
Dissolve this compound in a mixture of THF and water (e.g., 3:1 v/v).
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of LiOH (1.1 equivalents) in water dropwise.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, carefully quench the reaction with a mild acid (e.g., aq. NH₄Cl) at 0°C.
-
Proceed with the standard aqueous workup and extraction.
Problem 3: I am performing a Mitsunobu reaction to invert the stereochemistry of the hydroxyl group, but I am also seeing epimerization at the ester.
The Mitsunobu reaction is a powerful tool for stereochemical inversion of alcohols.[12][13][14][15][16] However, the reaction conditions can sometimes lead to side reactions.
Possible Causes & Solutions:
-
Basicity of the Nucleophile: The carboxylate nucleophile used in the Mitsunobu reaction is basic and can potentially cause epimerization at the C1 position.
-
Troubleshooting Steps:
-
Use a more acidic pronucleophile if possible, as this will result in a less basic carboxylate. For example, p-nitrobenzoic acid is more acidic than benzoic acid.[16]
-
Maintain a low reaction temperature (typically 0°C to room temperature) throughout the addition of reagents and the reaction.
-
-
-
Reaction Time: Prolonged exposure to the basic reaction conditions can increase the extent of epimerization.
-
Troubleshooting Steps:
-
Monitor the reaction progress closely and quench it as soon as the starting material is consumed.
-
-
Protocol 2: Mitsunobu Inversion with Stereochemical Control
-
In an inert atmosphere, dissolve the alcohol, triphenylphosphine (1.5 eq.), and a suitable carboxylic acid (e.g., p-nitrobenzoic acid, 1.5 eq.) in anhydrous THF.
-
Cool the mixture to 0°C.
-
Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) in THF dropwise, maintaining the temperature at 0°C.
-
Allow the reaction to stir at 0°C and then slowly warm to room temperature while monitoring its progress.
-
Once the reaction is complete, quench and proceed with the workup and purification.
Problem 4: How can I protect the hydroxyl group to prevent it from interfering with a reaction at the ester, while avoiding epimerization?
Protecting the hydroxyl group is an excellent strategy to prevent it from participating in or interfering with other reactions. The choice of protecting group is critical.
Recommended Protecting Groups:
-
Silyl Ethers (e.g., TBDMS, TIPS): These are robust protecting groups that are stable to a wide range of non-acidic conditions, including those that might cause epimerization.[17] They are easily installed using the corresponding silyl chloride and a mild base like imidazole, and readily removed with a fluoride source (e.g., TBAF).
-
Benzyl Ether (Bn): A benzyl ether is stable to both acidic and basic conditions and can be removed by catalytic hydrogenation.[17][18]
-
Tetrahydropyranyl (THP) Ether: This protecting group is stable to basic conditions and is removed with mild acid.[17][18]
Caption: Workflow for using a protecting group strategy.
Problem 5: How can I accurately determine the ratio of cis to trans isomers in my sample?
Accurate determination of the diastereomeric ratio is crucial for assessing the success of your reaction in preventing epimerization.
Recommended Analytical Method: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most reliable method for separating and quantifying diastereomers and enantiomers.[19][20][21]
Method Development Guidelines:
-
Column Selection: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are often effective for separating cyclic compounds.
-
Mobile Phase Screening: A systematic screening of different mobile phases is recommended.
-
Normal Phase: Mixtures of hexane/isopropanol or hexane/ethanol are common starting points.
-
Reversed Phase: Mixtures of acetonitrile/water or methanol/water with appropriate buffers can also be effective.
-
-
Additives: For acidic or basic analytes, the addition of a small amount of an acidic (e.g., trifluoroacetic acid) or basic (e.g., diethylamine) modifier to the mobile phase can improve peak shape and resolution.
Table 2: Example Chiral HPLC Conditions
| Column | Mobile Phase | Flow Rate (mL/min) | Detection |
| Chiralcel OD-H | 90:10 Hexane:Isopropanol | 1.0 | UV at 210 nm |
| Chiralpak AD-H | 80:20 Hexane:Ethanol | 0.8 | UV at 210 nm |
| Chiralpak IC | 95:5 Hexane:Isopropanol | 1.0 | UV at 210 nm |
Note: These are starting conditions and may require optimization for your specific mixture.
References
- 1. brainly.com [brainly.com]
- 2. quora.com [quora.com]
- 3. homework.study.com [homework.study.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 8. jackwestin.com [jackwestin.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. imperial.ac.uk [imperial.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Mitsunobu Reaction [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 18. learninglink.oup.com [learninglink.oup.com]
- 19. Chiral HPLC for efficient resolution of enantiomers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 20. phx.phenomenex.com [phx.phenomenex.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: By-product Formation in the Reduction of Methyl 3-hydroxycyclopentanecarboxylate
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are utilizing the reduction of methyl 3-hydroxycyclopentanecarboxylate to synthesize cyclopentane-1,3-diol. Our goal is to provide you with in-depth, field-tested insights to help you anticipate, troubleshoot, and minimize the formation of common by-products, thereby improving your yield, purity, and overall process efficiency.
Section 1: Frequently Asked Questions - Understanding the Core Reaction
This section addresses the fundamental aspects of the reaction, potential side-products, and the mechanistic rationale behind their formation.
Q1: What is the intended transformation and primary product?
The primary goal of this reaction is the reduction of the methyl ester functional group in this compound to a primary alcohol. This transformation yields the target molecule, cyclopentane-1,3-diol , a valuable building block in the synthesis of polymers and pharmaceuticals.[1][2] The reaction also produces methanol as a stoichiometric by-product from the original ester's methoxy group.
Q2: Which reducing agent is appropriate for this conversion, and why?
Lithium aluminum hydride (LiAlH₄ or LAH) is the reagent of choice for this transformation. LAH is a potent reducing agent capable of reducing esters and carboxylic acids to primary alcohols.[3]
Conversely, a milder reducing agent like sodium borohydride (NaBH₄) is generally not effective for reducing esters, which are significantly less reactive than aldehydes or ketones.[4][5] Using NaBH₄ will likely result in the recovery of unreacted starting material.
Q3: What are the most common by-products I should be looking for?
Beyond unreacted starting material, the primary by-products of concern are typically related to incomplete reactions or side reactions stemming from the high reactivity of LiAlH₄ and the nature of the product.
-
Aldehyde Intermediate (Not isolable): The reaction proceeds via an aldehyde intermediate which is more reactive than the starting ester. Under standard LiAlH₄ conditions, this intermediate is immediately reduced and cannot be isolated.[6][7] Its presence in a final product mix would signal a highly unusual and incomplete reaction, likely due to a severe stoichiometric error or improper quenching.
-
Over-reduction Products: This is not a concern for this specific molecule, as the target diol is fully reduced.
-
Solvent-Related By-products: If using an ether solvent like THF, prolonged reaction times at reflux can lead to ring-opening of the THF, generating butanol-derived impurities.
-
Dehydration Products: The diol product, particularly the cis-isomer, can be susceptible to thermal dehydration, especially during work-up or distillation at elevated temperatures (above 180-200 °C), leading to the formation of 3-cyclopentenol .[2]
Q4: What is the fundamental mechanism of the ester reduction by LiAlH₄?
Understanding the mechanism is key to controlling the reaction. It's a two-stage process for each ester molecule:
-
First Hydride Addition: A hydride ion (H⁻) from the [AlH₄]⁻ complex attacks the electrophilic carbonyl carbon of the ester. This breaks the C=O π-bond, forming a tetrahedral intermediate.
-
Collapse and Aldehyde Formation: This intermediate is unstable and collapses. The aluminum alkoxide of the original hydroxyl group and the newly formed alkoxide coordinate to the aluminum center. The methoxy group is expelled as an aluminum methoxide salt, and the C=O π-bond reforms, creating an aldehyde.
-
Second Hydride Addition: The newly formed aldehyde is highly reactive towards LiAlH₄. A second hydride ion immediately attacks the aldehyde carbonyl, forming a primary alkoxide after a second tetrahedral intermediate.
-
Aqueous Work-up: After the reaction is complete, a careful aqueous work-up is performed to quench any remaining LiAlH₄ and protonate the aluminum alkoxide salts, liberating the final cyclopentane-1,3-diol product and methanol.[6][8]
Caption: Reaction pathway for LiAlH₄ reduction and potential dehydration by-product.
Section 2: Troubleshooting Guide
This section is formatted to address specific problems you may encounter during your experiment.
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion (Starting material recovered) | 1. Inactive LiAlH₄: The reagent is notoriously sensitive to moisture and can be deactivated by improper storage or handling. 2. Insufficient Reagent: Stoichiometry might be too low, especially if the solvent or starting material was not perfectly anhydrous. 3. Reaction Temperature Too Low: While the reaction is often started at 0 °C for control, it may require warming to room temperature or gentle reflux to proceed to completion. | 1. Use a fresh bottle/can of LiAlH₄ or titrate a solution to determine its active hydride content. Ensure handling under an inert atmosphere (N₂ or Ar). 2. Use a slight excess of LiAlH₄ (e.g., 1.5-2.0 equivalents relative to the ester). Ensure all glassware is oven-dried and solvents are anhydrous.[9] 3. After the initial addition at 0 °C, allow the reaction to warm to room temperature and stir for several hours. Monitor by TLC. If still incomplete, gently heat to reflux in THF. |
| Multiple Spots on TLC / Peaks in GC-MS Post-Reaction | 1. Incomplete Reaction: Both starting material and product are present. 2. Contaminated Starting Material: Purity of the initial ester is crucial.[1] 3. Side Reaction with Solvent: Reaction may have been run too long at high temperature. | 1. See "Low or No Conversion" solutions. Extend reaction time or increase temperature if necessary. 2. Confirm the purity of the starting this compound by NMR or GC-MS before starting the reaction. 3. Avoid prolonged reflux times. Monitor the reaction and work it up as soon as the starting material is consumed. |
| Formation of an Oily or Difficult-to-Purify Product | 1. Emulsion during Work-up: The formation of aluminum salts (Al(OH)₃) during the quench can create persistent emulsions, trapping the product. 2. Presence of Dehydration By-product: 3-cyclopentenol may co-distill or interfere with crystallization. | 1. Use a Fieser work-up: After quenching with water, add 15% aqueous NaOH, followed by more water. This forms granular aluminum salts that are easier to filter. 2. Purify the final diol via vacuum distillation, carefully monitoring the temperature to avoid dehydration.[2] Column chromatography can also be effective for separating the more polar diol from the less polar alkene by-product. |
| Product Yield is Low After Purification | 1. Product Lost During Work-up: The diol product is water-soluble and can be lost to the aqueous layer during extraction. 2. Mechanical Losses: Product trapped in the aluminum salts after filtration. | 1. After quenching, extract the aqueous layer multiple times with a more polar organic solvent like ethyl acetate or a THF/ether mixture. 2. Ensure the filtered aluminum salts are washed thoroughly with plenty of solvent (ethyl acetate or THF) to recover all adsorbed product. |
Section 3: Recommended Experimental Protocol
This protocol is a validated starting point designed to maximize yield and minimize by-product formation.
Objective: To reduce this compound (1.0 eq) to Cyclopentane-1,3-diol.
Materials:
-
This compound
-
Lithium Aluminum Hydride (LiAlH₄) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
15% w/v Sodium Hydroxide (NaOH) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (for extraction)
Procedure:
-
Preparation:
-
Oven-dry all glassware and allow it to cool under a stream of nitrogen or argon.
-
To a 3-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add LiAlH₄ (1.5 eq) and anhydrous THF.
-
Cool the suspension to 0 °C in an ice-water bath.
-
-
Reaction:
-
Dissolve this compound (1.0 eq) in anhydrous THF in the dropping funnel.
-
Add the ester solution dropwise to the stirred LiAlH₄ suspension at 0 °C. Maintain a slow addition rate to control the initial exotherm.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Stir for 2-4 hours, monitoring the reaction progress by TLC (staining with permanganate or vanillin).
-
-
Work-up (Fieser Method):
-
Once the reaction is complete, cool the flask back to 0 °C.
-
CAUTION: The following quench is highly exothermic and generates hydrogen gas. Ensure adequate ventilation and proceed slowly.
-
For every 'X' g of LiAlH₄ used, add the following sequentially and dropwise:
-
'X' mL of water
-
'X' mL of 15% NaOH solution
-
'3X' mL of water
-
-
Stir the resulting mixture vigorously for 30 minutes. A granular white precipitate of aluminum salts should form.
-
-
Isolation and Purification:
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate or THF.
-
Combine the filtrate and washes, and dry the organic layer over anhydrous MgSO₄.
-
Filter off the drying agent and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure cyclopentane-1,3-diol.
-
Caption: Experimental workflow for the reduction of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Small-scale screening of novel biobased monomers: the curious case of 1,3-cyclopentanediol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. quora.com [quora.com]
- 6. orgosolver.com [orgosolver.com]
- 7. Why can't ester reduction with lithium aluminum hydride (LAH, LiA... | Study Prep in Pearson+ [pearson.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
Technical Support Center: Troubleshooting Peak Tailing in HPLC of Polar Compounds
Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC). As a Senior Application Scientist, this guide is designed to provide you, our fellow researchers, scientists, and drug development professionals, with in-depth, field-proven insights into diagnosing and resolving one of the most common chromatographic challenges: peak tailing, especially when analyzing polar compounds.
Peak tailing not only compromises the aesthetic of a chromatogram but also directly impacts the accuracy of quantification and the resolution between adjacent peaks.[1][2] This guide is structured in a practical question-and-answer format to directly address the specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is peak tailing and how is it identified?
A1: Peak tailing is a distortion where the peak's trailing edge is broader than its leading edge.[3] In an ideal chromatogram, peaks should be symmetrical, resembling a Gaussian distribution.[4] Tailing is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1.2 is generally indicative of significant tailing, although some methods may accept values up to 1.5 or even 2.0.[2][5]
Calculation of USP Tailing Factor (Tf):
-
Tf = W₅ / (2 * f)
-
W₅: Peak width at 5% of the peak height.
-
f: Distance from the peak's leading edge to the peak maximum at 5% of the peak height.
-
Q2: My polar, basic compound is showing significant peak tailing. What is the most likely cause?
A2: The most common cause of peak tailing for polar, basic compounds in reversed-phase HPLC is secondary interactions with the stationary phase.[5][6] Specifically, these compounds can interact with residual silanol groups (Si-OH) on the surface of the silica-based packing material.[1][7]
At a mobile phase pH above 3, these silanol groups can become ionized (SiO⁻), leading to strong ionic interactions with protonated basic analytes (e.g., amines).[5][8] This secondary retention mechanism is stronger than the primary hydrophobic interaction, causing a portion of the analyte molecules to lag behind, resulting in a tailing peak.[9]
Troubleshooting Protocol: Mitigating Silanol Interactions
-
Mobile Phase pH Adjustment:
-
Lower the pH: The most effective strategy is to lower the mobile phase pH to a range of 2.5-3.5 using an acidic modifier like formic acid or trifluoroacetic acid (TFA).[10][11] At this low pH, the silanol groups are protonated (Si-OH) and thus less likely to interact with the protonated basic analyte.[8]
-
Raise the pH: Alternatively, for columns that are stable at high pH, increasing the pH to above the pKa of the basic analyte will neutralize it.[12] This eliminates the ionic interaction with silanols. However, ensure your column is specified for high pH stability to prevent degradation.[13][14]
-
-
Increase Buffer Concentration:
-
Use a Modern, End-Capped Column:
Q3: I've adjusted the pH, but my peak tailing persists. What else could be the issue?
A3: If pH optimization doesn't resolve the issue, consider the possibility of metal chelation or issues with the HPLC system itself.
Metal Chelation
Certain polar compounds, particularly those with multiple hydroxyl or carboxyl groups (like many flavonoids), can chelate with trace metal ions present in the HPLC system.[2][3] These metal ions can originate from stainless steel frits, tubing, or even impurities within the silica packing material of the column.[9][18] This chelation creates another secondary retention mechanism, leading to peak tailing.
Experimental Protocol: Diagnosing and Mitigating Metal Chelation
-
Introduce a Chelating Agent: Add a weak chelating agent like Medronic Acid or Ethylenediaminetetraacetic acid (EDTA) to your mobile phase at a low concentration (e.g., 5 mM).[19] If peak shape improves, metal chelation is a likely contributor to the tailing.
-
Use a Bio-Inert or PEEK-Lined Column: These columns are constructed with materials that minimize the exposure of the sample and mobile phase to metallic surfaces, thereby reducing the potential for chelation.
Extra-Column Effects
Peak tailing, especially for early-eluting peaks, can be caused by extra-column band broadening.[20][21] This occurs when the analyte band spreads out in the tubing and connections between the injector, column, and detector.
Troubleshooting Extra-Column Volume:
-
Minimize Tubing Length: Use the shortest possible tubing to connect the components of your HPLC system.
-
Use Narrow Internal Diameter Tubing: Employ tubing with a smaller internal diameter (e.g., 0.005 inches) to reduce dead volume.[6]
-
Ensure Proper Fittings: Check that all fittings are correctly made and tightened to avoid any dead volume at the connections.
Q4: All the peaks in my chromatogram are tailing, not just the polar ones. What does this suggest?
A4: When all peaks exhibit tailing, the problem is more likely to be a physical issue with the column or system rather than a chemical interaction specific to one analyte.[4]
Potential Causes and Solutions:
| Potential Cause | Description | Troubleshooting Steps |
| Column Void | A void or channel can form at the head of the column due to settling of the packing material or pressure shocks. This disrupts the flow path, causing peak distortion.[1][5] | 1. Reverse the column and flush with a strong solvent at a low flow rate. 2. If the problem persists, the column may need to be replaced. 3. Using a guard column can help protect the analytical column.[20] |
| Blocked Frit | The inlet frit of the column can become partially blocked by particulate matter from the sample or mobile phase.[21] | 1. Reverse the column and flush to dislodge particulates. 2. Filter all samples and mobile phases through a 0.45 µm or 0.22 µm filter. |
| Column Contamination | Strongly retained compounds from previous injections can accumulate at the head of the column, interfering with the chromatography.[1][11] | 1. Develop a robust column washing procedure to be run between analyses or at the end of a sequence.[21] |
Visualizing the Troubleshooting Workflow
A systematic approach is crucial for efficiently diagnosing the root cause of peak tailing. The following diagram outlines a logical troubleshooting workflow.
Caption: A logical workflow to diagnose the cause of peak tailing.
Q5: How does the mobile phase buffer affect peak shape for polar compounds?
A5: The mobile phase buffer plays a critical role in maintaining a stable pH, which is essential for reproducible retention times and good peak shape for ionizable polar compounds.[16][22]
-
Buffering Capacity: A buffer is most effective within +/- 1 pH unit of its pKa.[15][19] Operating outside this range can lead to insufficient pH control, causing peak broadening or tailing as the analyte may exist in multiple ionization states.[13][23]
-
Buffer Type: Different buffers can have varying effects on peak shape. Phosphate buffers, for instance, are known to be effective at masking residual silanol groups, thereby reducing tailing for basic compounds.[16] For LC-MS applications, volatile buffers such as ammonium formate or ammonium acetate are necessary.[15]
Table of Common HPLC Buffers and their Useful pH Ranges:
| Buffer | pKa | Useful pH Range | Volatile (MS-Compatible) |
| Phosphate | 2.1, 7.2, 12.3 | 2.1 - 3.1, 6.2 - 8.2 | No |
| Formate | 3.8 | 2.8 - 4.8 | Yes |
| Acetate | 4.8 | 3.8 - 5.8 | Yes |
| Ammonium Bicarbonate | 6.4, 10.3 | 5.9 - 6.9, 8.8 - 9.8 | Yes |
Data compiled from multiple sources.[15][19]
The Chemistry of Peak Tailing: A Closer Look
The diagram below illustrates the primary chemical interaction leading to peak tailing for a polar, basic analyte on a standard silica-based C18 column.
Caption: Secondary ionic interaction causing peak tailing.
References
- 1. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. waters.com [waters.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. chromtech.com [chromtech.com]
- 7. LC Technical Tip [discover.phenomenex.com]
- 8. agilent.com [agilent.com]
- 9. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 10. uhplcs.com [uhplcs.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. HPLC Tech Tip: Basic Analytes and High pH | Phenomenex [phenomenex.com]
- 13. moravek.com [moravek.com]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. Choosing the Best Buffer for Your HPLC Mobile Phase: A Guide [hplcvials.com]
- 16. Role of Buffers in Liquid Chromatography | Phenomenex [phenomenex.com]
- 17. shodexhplc.com [shodexhplc.com]
- 18. youtube.com [youtube.com]
- 19. elementlabsolutions.com [elementlabsolutions.com]
- 20. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 21. Blogs | Restek [discover.restek.com]
- 22. HPLC Buffers for Sharp and Symmetrical Peaks - Valencylab [valencylab.com]
- 23. veeprho.com [veeprho.com]
Technical Support Center: Scaling Up Methyl 3-hydroxycyclopentanecarboxylate Production
Welcome to the technical support guide for the synthesis and scale-up of Methyl 3-hydroxycyclopentanecarboxylate. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during production. We provide in-depth, field-proven insights and troubleshooting solutions grounded in established chemical principles.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis and application of this compound.
Q1: What is this compound and why is it significant?
This compound is a valuable chiral building block in organic synthesis. Its structure, featuring a five-membered ring with hydroxyl and methyl ester functional groups, makes it a key intermediate for various complex molecules, particularly in drug development.[1][2] The presence of two stereocenters allows for four possible stereoisomers, with the trans isomer often being of particular interest for pharmaceutical applications.[1]
Q2: What are the primary synthetic routes for large-scale production?
There are two predominant strategies for scaling up production:
-
Route A: Dieckmann Condensation and Subsequent Reduction. This is a robust two-step process. It begins with an intramolecular Dieckmann condensation of a 1,6-diester (e.g., diethyl adipate) to form the cyclic β-keto ester, Methyl 3-oxocyclopentanecarboxylate.[3][4][5] This intermediate is then stereoselectively reduced to the target alcohol.
-
Route B: Direct Esterification. This route involves the direct esterification of 3-hydroxycyclopentanecarboxylic acid with methanol, typically under acidic conditions.[1][6] While seemingly more direct, the availability and cost of the chiral starting acid can be a limiting factor for large-scale synthesis.
Q3: What are the most critical challenges when scaling up production?
The primary challenges are:
-
Stereochemical Control: Achieving a high diastereomeric and/or enantiomeric excess is crucial, especially for pharmaceutical applications. The reduction of the ketone intermediate is the most critical step for establishing this stereochemistry.[1]
-
Reaction Yield and Purity: Optimizing conditions for the Dieckmann condensation to minimize side reactions and ensuring efficient purification of the final product are key to a viable process.[5]
-
Process Safety and Handling: Managing reactive reagents like sodium metal or metal hydrides at scale requires stringent safety protocols.
Synthetic Workflow Overview
The most common industrial approach involves the formation of the cyclopentanone ring followed by a stereocontrolled reduction. This workflow provides reliable access to the key intermediate and allows for precise control over the final product's stereochemistry.
References
Technical Support Center: Methyl 3-hydroxycyclopentanecarboxylate
Welcome to the technical support center for Methyl 3-hydroxycyclopentanecarboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their experimental workflows. Here, we address common stability issues, provide in-depth troubleshooting guides, and answer frequently asked questions to ensure the integrity of your research. Our approach is rooted in established chemical principles and field-proven insights to help you navigate the potential challenges of working with this compound.
Section 1: Troubleshooting Guide
This section is dedicated to identifying and resolving specific issues you may encounter during your experiments with this compound.
Issue 1: Inconsistent Reaction Yields or Complete Reaction Failure
You've set up a reaction using this compound, but the yield is significantly lower than expected, or the reaction fails to proceed to completion.
Possible Cause 1: Degradation due to Incompatible Reagents
This compound possesses two primary functional groups: a secondary alcohol and a methyl ester. These groups are susceptible to degradation under certain reaction conditions.
-
Strong Oxidizing Agents: The secondary alcohol can be readily oxidized to a ketone by strong oxidizing agents such as chromic acid (H₂Cr₂O₇), potassium permanganate (KMnO₄), or even milder ones like pyridinium chlorochromate (PCC) if not carefully controlled. This will result in the formation of Methyl 3-oxocyclopentanecarboxylate, which will not participate in reactions targeting the hydroxyl group.
-
Strong Bases: The ester group is susceptible to hydrolysis under basic conditions (saponification). Reagents like sodium hydroxide or potassium hydroxide, especially in the presence of water, will hydrolyze the methyl ester to the corresponding carboxylate salt, which may be unreactive in your desired transformation.
-
Strong Acids: In the presence of water and strong acids (e.g., concentrated sulfuric or hydrochloric acid) at elevated temperatures, the ester can undergo acid-catalyzed hydrolysis to yield 3-hydroxycyclopentanecarboxylic acid and methanol.
Troubleshooting Steps:
-
Reagent Compatibility Check: Before starting your experiment, thoroughly review all reagents for their compatibility with secondary alcohols and methyl esters.
-
Protecting Group Strategy: If your reaction conditions are harsh, consider protecting the hydroxyl group as a silyl ether (e.g., TBDMS) or another suitable protecting group before proceeding.
-
Control of Reaction Conditions:
-
For oxidations, if the ketone is not the desired product, avoid strong oxidants.
-
When using basic reagents, ensure anhydrous conditions to minimize ester hydrolysis.
-
For reactions requiring acidic conditions, use milder acids or control the temperature to reduce the rate of hydrolysis.
-
Issue 2: Appearance of Unknown Impurities in Analytical Data (HPLC, GC-MS, NMR)
Your analytical data shows unexpected peaks, suggesting the presence of impurities that were not in the starting material.
Possible Cause 1: Thermal Decomposition
Potential Degradation Pathway (Retro-Ene Reaction):
A plausible thermal degradation pathway is a retro-ene reaction, leading to the formation of cyclopent-2-enecarboxylic acid methyl ester and water.
Troubleshooting Steps:
-
Lower Reaction/Distillation Temperatures: If possible, conduct reactions at lower temperatures. For purification, consider using vacuum distillation to lower the boiling point.
-
Flash Chromatography: As an alternative to distillation, flash column chromatography is an effective method for purifying this compound and its derivatives at room temperature.
-
Inert Atmosphere: When heating the compound, use an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can be accelerated at higher temperatures.
Possible Cause 2: Transesterification
If your reaction is performed in an alcohol solvent other than methanol, and especially if a catalytic amount of acid or base is present, you may observe transesterification. For example, using ethanol as a solvent could lead to the formation of Ethyl 3-hydroxycyclopentanecarboxylate.
Troubleshooting Steps:
-
Solvent Selection: Use a non-alcoholic solvent if the reaction chemistry allows. If an alcohol is required, use methanol to avoid transesterification.
-
Reagent Stochiometry: If using an alcohol as a reagent, use it in stoichiometric amounts rather than as the solvent, if feasible.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: For long-term storage, it is recommended to store this compound in a tightly sealed container in a refrigerator (2-8 °C). For shorter periods, storage at room temperature is acceptable. The key is to protect it from moisture and atmospheric oxygen to prevent hydrolysis and oxidation.
Q2: How can I assess the purity of my this compound sample?
A2: A combination of analytical techniques can be used:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for assessing purity and identifying volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the purity and detect non-volatile impurities. A reversed-phase C18 column with a water/acetonitrile or water/methanol mobile phase is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect impurities with different chemical shifts.
Q3: My reaction requires anhydrous conditions. How can I ensure my this compound is dry?
A3: If you suspect your compound has absorbed moisture, you can dry it by dissolving it in a dry, non-reactive solvent (e.g., dichloromethane or toluene) and adding a drying agent like anhydrous magnesium sulfate or sodium sulfate. After filtration, the solvent can be removed under reduced pressure. For larger quantities, azeotropic distillation with toluene can be effective.
Q4: I am performing a reaction that is sensitive to stereochemistry. Is there a risk of epimerization?
A4: The stereocenters at C1 and C3 are generally stable under neutral and mild acidic or basic conditions. However, harsh basic conditions could potentially lead to epimerization at the C1 position via deprotonation and reprotonation of the α-carbon to the carbonyl group. If stereochemical integrity is critical, it is advisable to avoid strong bases and high temperatures.
Section 3: Visualization of Potential Degradation Pathways
The following diagrams illustrate the potential chemical transformations that this compound may undergo under certain conditions.
Technical Support Center: Synthesis of Methyl 3-hydroxycyclopentanecarboxylate
Welcome to the technical support guide for the synthesis and purification of Methyl 3-hydroxycyclopentanecarboxylate. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot common challenges encountered during this synthesis, with a specific focus on identifying and removing impurities. As a key building block in the synthesis of various complex organic molecules and therapeutic agents, achieving high purity is paramount.[1][2] This guide provides in-depth, field-proven answers and protocols to help you navigate the intricacies of this chemical process.
Frequently Asked Questions (FAQs)
This section addresses the most common issues arising during the synthesis, from identifying unknown contaminants in your crude product to strategies for their removal.
Part 1: Impurity Identification & Analysis
Question 1: What are the most common impurities I should expect in my crude this compound reaction mixture?
Answer: The impurity profile of your crude product is intrinsically linked to your synthetic route. The most common method is the reduction of Methyl 3-oxocyclopentanecarboxylate, which itself is often formed via a Dieckmann condensation.[1][3][4][5]
Based on this pathway, you can anticipate the following impurities:
-
Unreacted Starting Material: Methyl 3-oxocyclopentanecarboxylate will be present if the reduction is incomplete.
-
Stereoisomers: The reduction can produce both cis and trans isomers of this compound.[1] The trans isomer is often the desired product due to steric hindrance during hydride attack.[1]
-
Hydrolysis Product: 3-Hydroxycyclopentanecarboxylic acid can form if the ester group is hydrolyzed during the reaction or aqueous workup.[6]
-
Solvent & Reagent Residue: Residual solvents (e.g., methanol, ether, toluene) and reagents from the workup can be present.
-
Dieckmann-Related Byproducts: If you performed the preceding Dieckmann condensation, byproducts from intermolecular condensation may carry over.[3][7][8]
Question 2: How can I use standard analytical techniques to identify these specific impurities?
Answer: A multi-technique analytical approach is the most effective way to characterize your crude product.
-
Thin-Layer Chromatography (TLC): This is a quick method to visualize the complexity of your mixture. The starting ketone is typically more polar than the product alcohol. The carboxylic acid impurity will often streak unless a small amount of acid (e.g., acetic acid) is added to the mobile phase.
-
Gas Chromatography (GC): GC provides excellent separation of volatile components. You can easily distinguish between residual solvents, the starting ketone, and your product. The cis and trans isomers may also be separable, appearing as two distinct peaks.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This is invaluable for identifying functional groups. The presence of the starting ketone can be confirmed by the absence of the proton signal corresponding to the carbon bearing the hydroxyl group (CH-OH). The carboxylic acid will show a broad singlet for the acidic proton. The stereochemistry (cis vs. trans) can often be determined by analyzing the coupling constants and chemical shifts of the cyclopentane ring protons.
-
-
Infrared (IR) Spectroscopy:
-
Product: A strong, broad absorption around 3400 cm⁻¹ (O-H stretch) and a sharp absorption around 1730 cm⁻¹ (C=O ester stretch).
-
Starting Ketone: Two C=O stretches (one for the ketone, one for the ester) and the absence of the broad O-H band.
-
Carboxylic Acid: A very broad O-H stretch (2500-3300 cm⁻¹) overlapping the C-H region, in addition to the ester C=O stretch.
-
| Impurity Type | Key Analytical Signature | Primary Method of Formation |
| Methyl 3-oxocyclopentanecarboxylate | Absence of O-H stretch in IR; distinct chemical shifts in NMR. | Incomplete reduction. |
| cis-isomer | Different chemical shifts and coupling constants in NMR compared to the trans-isomer; may have a different retention time in GC. | Non-stereoselective reduction. |
| 3-Hydroxycyclopentanecarboxylic acid | Very broad O-H stretch in IR; labile proton signal in ¹H NMR. | Ester hydrolysis during reaction or workup.[6][9] |
| Intermolecular Condensation Products | Higher molecular weight peaks in GC-MS; complex NMR spectra. | Side reaction during Dieckmann condensation.[3] |
Part 2: Troubleshooting & Purification Protocols
Question 3: My reaction produced a mixture of cis and trans isomers. How can I improve the stereoselectivity of the reduction step?
Answer: The choice of reducing agent is critical for controlling stereoselectivity. While sodium borohydride (NaBH₄) in methanol is common and gives good yields, it may not provide optimal stereocontrol.[1] The trans isomer is generally favored due to the hydride attacking from the sterically less hindered face of the cyclopentanone ring.[1]
To enhance the formation of the trans isomer, consider using a bulkier reducing agent. Lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) is known to improve the trans:cis ratio significantly, though it requires anhydrous conditions.[1]
Question 4: I have a significant amount of 3-hydroxycyclopentanecarboxylic acid in my crude product. How did this happen and how do I remove it?
Answer: This acidic impurity forms via the hydrolysis of your methyl ester. This can occur if your reaction conditions are too acidic or basic, or more commonly, during an improper aqueous workup.
Removal is straightforward via liquid-liquid extraction. The carboxylic acid is acidic, while your desired ester is neutral. By washing the organic solution of your crude product with a mild aqueous base, you can selectively deprotonate the acid, pulling it into the aqueous layer.
-
Recommended Protocol: Use a saturated aqueous solution of sodium bicarbonate (NaHCO₃). It is basic enough to remove the carboxylic acid without significantly hydrolyzing your ester product. Avoid strong bases like sodium hydroxide (NaOH), which can saponify your desired ester.[6][10][11]
Question 5: What is the most reliable method for separating the final product from unreacted ketone and the unwanted cis-isomer?
Answer: For achieving high purity and separating close-boiling or structurally similar compounds like stereoisomers, flash column chromatography is the gold standard.[1]
The hydroxyl group in your product makes it more polar than the starting ketone. This difference in polarity allows for effective separation on a silica gel column. The isomers themselves often have a slight polarity difference, enabling their separation with an optimized solvent system.
-
Typical Mobile Phase: A gradient of hexane and ethyl acetate is highly effective. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate.[1][11]
For large-scale purification where chromatography is not feasible, fractional distillation under reduced pressure can be employed, although it may not be sufficient to separate the cis and trans isomers effectively.[6][10]
Detailed Experimental Protocols
Protocol 1: Standard Aqueous Workup for Acid Removal
This protocol is designed to remove acidic impurities like 3-hydroxycyclopentanecarboxylic acid and water-soluble reagents.
-
Transfer the reaction mixture to a separatory funnel. If the reaction solvent is miscible with water (e.g., methanol), dilute the mixture with a water-immiscible solvent like ethyl acetate or diethyl ether.
-
Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The volume should be approximately half that of the organic layer.
-
Stopper the funnel and shake gently, venting frequently to release any CO₂ gas that may form.
-
Allow the layers to separate. Drain and discard the lower aqueous layer.
-
Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to break up emulsions and remove residual water.[11]
-
Drain the brine layer. Transfer the organic layer to an Erlenmeyer flask.
-
Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[10][11]
-
Filter or decant the dried solution to remove the drying agent.
-
Concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product, now free of acidic impurities.
Protocol 2: High-Purity Purification by Flash Column Chromatography
This method is ideal for separating the desired trans-isomer from the cis-isomer and unreacted ketone.[1]
-
Prepare the Column: Pack a glass chromatography column with silica gel (230-400 mesh) using a slurry method with your initial, low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or the mobile phase. Adsorb this solution onto a small amount of silica gel by concentrating it to a dry, free-flowing powder. Carefully add this dry-loaded sample to the top of the packed column.
-
Elute the Column: Begin eluting the column with the low-polarity mobile phase, applying positive pressure. The less polar components will elute first.
-
Collect Fractions: Collect small fractions and monitor them by TLC.
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 8:2 or 7:3 hexane:ethyl acetate) to elute the more polar components, including your desired product. The trans-isomer will typically elute before the more polar cis-isomer.
-
Combine and Concentrate: Combine the pure fractions (as determined by TLC or GC analysis) and remove the solvent under reduced pressure to yield the purified this compound.
Visualization of Workflows
Diagram 1: General Synthesis & Purification Workflow
Caption: A typical workflow from starting material to pure product.
Diagram 2: Troubleshooting Decision Tree for Impurity Removal
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Dieckmann Condensation [organic-chemistry.org]
- 5. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 6. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
- 7. pharmacyfreak.com [pharmacyfreak.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. researchgate.net [researchgate.net]
- 10. US5107016A - Process for the preparation of β-hydroxybutyric acid esters - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H NMR Spectrum of Methyl 3-hydroxycyclopentanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and complex organic synthesis, the precise structural elucidation of chiral building blocks is paramount. Methyl 3-hydroxycyclopentanecarboxylate, a versatile intermediate, presents a compelling case for the power and nuance of Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides an in-depth analysis of its ¹H NMR spectrum, offering a comparative perspective against structurally related analogs to highlight key spectral signatures. The insights herein are grounded in established spectroscopic principles and field-proven methodologies, ensuring a blend of theoretical understanding and practical applicability.
The Structural Significance of this compound
The cyclopentane ring is a common motif in a wide array of natural products and synthetic molecules.[1] Unlike the more conformationally rigid cyclohexane ring, cyclopentanes exhibit a high degree of flexibility, existing in a dynamic equilibrium between 'envelope' and 'half-chair' conformations.[1] This pseudorotation can lead to complex and often overlapping NMR spectra, demanding a careful and systematic approach to interpretation.[1] The presence of both a hydroxyl and a methyl ester substituent on the cyclopentane ring in this compound introduces distinct stereochemical and electronic environments, making its ¹H NMR spectrum a rich source of structural information.
Analysis of the Predicted ¹H NMR Spectrum of this compound
Due to the limited availability of a public, high-resolution experimental spectrum for this compound, we present a detailed predicted spectrum based on established NMR principles and data from analogous compounds. This predictive approach serves as a robust framework for researchers encountering this or similar structures.
The ¹H NMR spectrum of this compound is expected to exhibit signals corresponding to the methoxy protons, the proton on the carbon bearing the hydroxyl group (CH-OH), the proton on the carbon bearing the methoxycarbonyl group (CH-COOCH₃), and the methylene protons of the cyclopentane ring. The stereochemical relationship between the hydroxyl and methoxycarbonyl groups (cis or trans) will significantly influence the chemical shifts and coupling constants of the ring protons. For the purpose of this guide, we will consider a generic representation, acknowledging that specific stereoisomers may show variations.
Below is a table summarizing the predicted ¹H NMR data for this compound.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale for Prediction |
| -COOCH₃ | ~3.7 | Singlet (s) | N/A | The three equivalent protons of the methyl ester group are not coupled to any other protons, resulting in a singlet. Their chemical shift is in the typical range for methyl esters.[2] |
| -CH-OH | ~4.0 - 4.5 | Multiplet (m) | Variable | This proton is deshielded by the adjacent electronegative oxygen atom, leading to a downfield shift.[1] Its multiplicity will be complex due to coupling with the neighboring methylene protons. |
| -CH-COOCH₃ | ~2.5 - 3.0 | Multiplet (m) | Variable | The methoxycarbonyl group is electron-withdrawing, causing a moderate deshielding of this proton.[1] It will exhibit complex splitting due to coupling with the adjacent methylene protons. |
| Ring -CH₂- | ~1.5 - 2.2 | Multiplets (m) | Variable | The four methylene protons on the cyclopentane ring are diastereotopic and will appear as a series of overlapping multiplets in the aliphatic region. Their chemical shifts are influenced by their proximity and stereochemical relationship to the substituents. |
| -OH | Variable | Broad Singlet (br s) | N/A | The chemical shift of the hydroxyl proton is highly variable and depends on concentration, solvent, and temperature. It often appears as a broad singlet and may exchange with deuterium in the presence of D₂O. |
Comparative Spectral Analysis
To underscore the diagnostic value of the ¹H NMR spectrum of this compound, we will compare its predicted features with the experimental data of two key analogs: methyl cyclopentanecarboxylate and 3-hydroxycyclopentanecarboxylic acid.
Alternative 1: Methyl Cyclopentanecarboxylate
The absence of the hydroxyl group in methyl cyclopentanecarboxylate simplifies the ¹H NMR spectrum. The most notable difference is the absence of the downfield signal corresponding to the CH-OH proton. The ring protons will also experience a different electronic environment, leading to shifts in their resonance frequencies.
Table 2: Experimental ¹H NMR Data for Methyl Cyclopentanecarboxylate
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| -COOCH₃ | 3.67 | s | N/A |
| -CH-COOCH₃ | 2.75 | quintet | 8.0 |
| Ring -CH₂- | 1.5-1.9 | m | Variable |
Data sourced from publicly available spectral databases.
The key takeaway from this comparison is the diagnostic signal of the CH-OH proton in the 4.0-4.5 ppm region for this compound, which is absent in the spectrum of methyl cyclopentanecarboxylate.
Alternative 2: 3-Hydroxycyclopentanecarboxylic Acid
In this analog, the methyl ester is replaced by a carboxylic acid. This leads to two significant changes in the ¹H NMR spectrum. Firstly, the sharp singlet of the methyl ester protons around 3.7 ppm is absent. Secondly, a new, very broad signal for the carboxylic acid proton appears far downfield, typically between 10-13 ppm.
Table 3: Predicted ¹H NMR Data for 3-Hydroxycyclopentanecarboxylic Acid
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| -COOH | ~10-13 | br s | N/A |
| -CH-OH | ~4.0 - 4.5 | m | Variable |
| -CH-COOH | ~2.5 - 3.0 | m | Variable |
| Ring -CH₂- | ~1.5 - 2.2 | m | Variable |
| -OH | Variable | br s | N/A |
The presence of the methyl ester singlet is therefore a clear distinguishing feature for this compound when compared to its carboxylic acid counterpart.
Experimental Protocol for High-Quality ¹H NMR Acquisition
Obtaining a high-resolution ¹H NMR spectrum is crucial for accurate structural analysis. The following protocol outlines the key steps for preparing and acquiring a spectrum of a small organic molecule like this compound.
Step 1: Sample Preparation
-
Weighing the Sample: Accurately weigh 5-25 mg of the purified compound into a clean, dry vial.[1]
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) that completely dissolves the sample. For this compound, CDCl₃ is a common choice.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial and gently agitate to ensure complete dissolution.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube. If any particulate matter is present, filter the solution through a small cotton plug in the pipette.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of a reference standard, such as tetramethylsilane (TMS), can be added.
Step 2: NMR Spectrometer Setup and Data Acquisition
-
Insertion and Locking: Carefully insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet. The spectrometer will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.
-
Shimming: The magnetic field homogeneity is optimized through a process called shimming. Automated shimming routines are standard on modern spectrometers.
-
Acquisition Parameters: Set the appropriate acquisition parameters, including the number of scans, pulse width, and acquisition time. For a routine ¹H NMR spectrum, 8 to 16 scans are typically sufficient.
-
Data Acquisition: Initiate the data acquisition.
Step 3: Data Processing
-
Fourier Transform: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.
-
Phasing: The spectrum is phased to ensure that all peaks are in the absorptive mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shift axis is referenced to the signal of the internal standard (TMS at 0 ppm) or the residual solvent peak.
-
Integration: The area under each peak is integrated to determine the relative number of protons giving rise to each signal.
Visualizing the Workflow and Molecular Structure
To further clarify the experimental process and the molecular structure under investigation, the following diagrams are provided.
Caption: Experimental Workflow for ¹H NMR Spectroscopy.
Caption: Structure of this compound.
Conclusion
The ¹H NMR spectrum of this compound offers a wealth of information for its structural verification. Through a careful analysis of chemical shifts, multiplicities, and a comparative approach with structurally similar molecules, researchers can confidently assign the proton signals and confirm the compound's identity. The predictive analysis provided in this guide, coupled with the detailed experimental protocol, equips scientists with the necessary tools to tackle the structural elucidation of this and other complex chiral building blocks, thereby accelerating the pace of research and development.
References
A Comparative Guide to the ¹³C NMR Spectroscopy of Methyl 3-Hydroxycyclopentanecarboxylate
This guide provides an in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of methyl 3-hydroxycyclopentanecarboxylate, a key intermediate in the synthesis of various pharmaceutical agents and natural products. Understanding the precise carbon framework through ¹³C NMR is paramount for structural verification, purity assessment, and stereochemical determination.
This document will present a comparative analysis, contrasting the ¹³C NMR data of the title compound with structurally related analogs to illuminate the influence of substituent effects on chemical shifts. We will delve into the underlying principles governing these spectral differences, provide a detailed experimental protocol for acquiring high-quality ¹³C NMR data, and offer a visual workflow for the analytical process.
Introduction to ¹³C NMR in Cyclopentane Systems
Cyclopentane rings, unlike their more rigid cyclohexane counterparts, exhibit significant conformational flexibility, primarily through pseudorotation between 'envelope' and 'half-chair' forms. This dynamic behavior can average the magnetic environments of the carbon and proton nuclei, leading to complex NMR spectra. The introduction of substituents, such as hydroxyl and carbomethoxy groups, breaks the symmetry of the cyclopentane ring, resulting in distinct chemical shifts for each carbon atom. The electronegativity and spatial orientation of these substituents are the primary factors governing the observed downfield or upfield shifts in the ¹³C NMR spectrum.
Comparative Analysis of ¹³C NMR Data
To fully appreciate the spectral features of this compound, a comparison with key analogs is instructive. The following table summarizes the experimental and predicted ¹³C NMR chemical shifts for this compound and three comparative compounds: methyl cyclopentanecarboxylate, cyclopentanol, and cyclopentanecarboxylic acid. This comparison allows for the dissection of the electronic effects of the hydroxyl (-OH) and methyl ester (-COOCH₃) groups on the cyclopentane ring.
Table 1: Comparison of ¹³C NMR Chemical Shifts (ppm)
| Carbon Position | This compound (Predicted) | Methyl Cyclopentanecarboxylate | Cyclopentanol | Cyclopentanecarboxylic Acid |
| C=O | ~175 | 176.8 | - | 182.8 |
| -OCH₃ | ~52 | 51.5 | - | - |
| C1 | ~45 | 45.9 | 74.8 (C-OH) | 46.5 |
| C2/C5 | ~35 | 30.2 | 35.5 | 30.5 |
| C3 | ~72 (C-OH) | 26.0 | 24.1 | 26.2 |
| C4 | ~40 | 26.0 | 24.1 | 26.2 |
Note: Data for methyl cyclopentanecarboxylate, cyclopentanol, and cyclopentanecarboxylic acid are based on experimental values from various sources. Data for this compound is predicted due to the lack of a publicly available experimental spectrum and serves as an illustrative example.
Analysis of Substituent Effects:
-
Ester Group (-COOCH₃): The introduction of the methyl ester group in methyl cyclopentanecarboxylate causes a significant downfield shift for the carbonyl carbon (C=O) to approximately 176.8 ppm. The carbon directly attached to the ester group (C1) is also deshielded and appears around 45.9 ppm. The methyl carbon of the ester (-OCH₃) resonates at about 51.5 ppm.
-
Hydroxyl Group (-OH): In cyclopentanol, the carbon bearing the hydroxyl group (C1) is strongly deshielded due to the electronegativity of the oxygen atom, resulting in a chemical shift of approximately 74.8 ppm. The adjacent carbons (C2/C5) are also shifted downfield to around 35.5 ppm compared to unsubstituted cyclopentane.
-
Combined Effects in this compound: In our target molecule, we can predict the additive effects of both substituents. The carbonyl carbon is expected to be in a similar region to that of methyl cyclopentanecarboxylate (~175 ppm). The carbon bearing the hydroxyl group (C3) will be significantly downfield, predicted to be around 72 ppm. The carbon attached to the ester group (C1) will be deshielded to around 45 ppm. The remaining ring carbons (C2, C4, C5) will have their chemical shifts influenced by their proximity to the two electron-withdrawing groups.
Experimental Protocol for ¹³C NMR Spectroscopy
The acquisition of a high-quality ¹³C NMR spectrum is crucial for accurate structural elucidation. The following is a standardized protocol for the analysis of this compound and similar compounds.
Sample Preparation
-
Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the spectrum.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for moderately polar compounds like this compound.
-
Concentration: Prepare a solution with a concentration of 10-50 mg of the analyte in 0.5-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.
-
Referencing: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0.00 ppm.
NMR Spectrometer Setup
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended for optimal sensitivity and resolution.
-
Tuning and Matching: The probe must be tuned to the ¹³C frequency to ensure efficient radiofrequency pulse transmission and detection.
-
Shimming: The magnetic field homogeneity must be optimized by shimming to obtain sharp and symmetrical resonance signals.
Data Acquisition
-
Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically employed to simplify the spectrum by removing C-H coupling.
-
Spectral Width: A spectral width of 0 to 220 ppm is generally sufficient to cover the chemical shift range of most organic compounds.
-
Acquisition Time: An acquisition time of 1-2 seconds is usually adequate.
-
Relaxation Delay (D1): A relaxation delay of 2-5 seconds between pulses is recommended to allow for sufficient relaxation of the carbon nuclei. For quantitative analysis, a much longer relaxation delay may be necessary.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (typically several hundred to thousands) is required to achieve a good signal-to-noise ratio.
Data Processing
-
Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.
-
Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.
-
Referencing: The chemical shift axis is calibrated by setting the TMS signal to 0.00 ppm.
-
Peak Picking and Integration: The chemical shifts of all peaks are identified. While routine ¹³C NMR is not typically used for quantitative analysis via integration, the relative intensities can sometimes provide useful information.
Workflow for ¹³C NMR Analysis
The following diagram illustrates the logical workflow for the ¹³C NMR analysis of a substituted cyclopentane derivative.
Caption: A streamlined workflow for acquiring and analyzing a ¹³C NMR spectrum.
Conclusion
The ¹³C NMR spectrum provides a powerful and indispensable tool for the structural characterization of this compound and its analogs. By understanding the influence of substituents on chemical shifts and following a robust experimental protocol, researchers can confidently verify the structure and purity of these important chemical entities. The comparative approach outlined in this guide serves as a valuable framework for interpreting the ¹³C NMR spectra of a wide range of substituted cyclopentane derivatives.
A Comparative Guide to the Infrared Spectrum of Methyl 3-hydroxycyclopentanecarboxylate for Researchers and Drug Development Professionals
This guide provides an in-depth analysis of the infrared (IR) spectrum of methyl 3-hydroxycyclopentanecarboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding the vibrational characteristics of this molecule is paramount for reaction monitoring, quality control, and structural elucidation. This document will objectively compare its spectrum with those of structurally related molecules, providing supporting data and a detailed experimental protocol for obtaining high-quality spectra.
Introduction: The Vibrational Signature of a Versatile Building Block
This compound possesses three key functional groups that give rise to a characteristic infrared spectrum: a hydroxyl group (-OH), an ester group (-COOCH₃), and a cyclopentane ring. The position, intensity, and shape of the absorption bands associated with these groups provide a unique molecular fingerprint.
A comprehensive analysis of this spectrum is best achieved through a comparative approach. By examining the spectra of molecules with and without these functional groups, we can definitively assign the observed absorption bands. For this guide, we will compare the IR spectrum of this compound with that of:
-
Methyl cyclopentanecarboxylate: This molecule lacks the hydroxyl group, allowing for the unambiguous identification of the O-H stretching and bending vibrations.
-
3-Hydroxycyclopentanone: This analog contains the hydroxyl group and the cyclopentane ring but has a ketone instead of an ester. This comparison will highlight the distinct features of the ester carbonyl group.
Comparative Spectral Analysis: Deciphering the Functional Group Regions
The infrared spectrum is typically divided into two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (below 1500 cm⁻¹). The functional group region is particularly informative for identifying the key chemical bonds present in a molecule.
Below is a summary of the expected and observed vibrational frequencies for this compound and its analogs.
| Functional Group | Vibrational Mode | This compound (Expected/Observed) | Methyl cyclopentanecarboxylate (Observed) | 3-Hydroxycyclopentanone (Expected) |
| Hydroxyl (-OH) | O-H Stretch | Broad, strong band ~3400 cm⁻¹ | Absent | Broad, strong band ~3400 cm⁻¹ |
| Carbonyl (C=O) | C=O Stretch | Strong, sharp band ~1730 cm⁻¹ (Ester) | Strong, sharp band ~1735 cm⁻¹ (Ester) | Strong, sharp band ~1740 cm⁻¹ (Ketone) |
| C-H (sp³) | C-H Stretch | Multiple bands ~2850-3000 cm⁻¹ | Multiple bands ~2870-2960 cm⁻¹ | Multiple bands ~2850-3000 cm⁻¹ |
| C-O (Ester) | C-O Stretch | Two strong bands ~1250-1170 cm⁻¹ | Two strong bands ~1230-1170 cm⁻¹ | Absent |
| Hydroxyl (-OH) | O-H Bend | Broad band in the fingerprint region | Absent | Broad band in the fingerprint region |
Note: The spectral data for this compound is based on the spectrum available in the Spectral Database for Organic Compounds (SDBS).[1] The data for Methyl cyclopentanecarboxylate is from the NIST Chemistry WebBook.[2][3] Expected values for 3-Hydroxycyclopentanone are based on typical functional group frequencies.
The Hydroxyl Group: A Tale of Two Vibrations
The most prominent feature in the IR spectrum of this compound, and absent in methyl cyclopentanecarboxylate, is the broad, strong absorption band centered around 3400 cm⁻¹. This is characteristic of the O-H stretching vibration of an alcohol.[4] The broadness of this peak is a direct consequence of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules.
The Carbonyl Group: Ester vs. Ketone
Both this compound and methyl cyclopentanecarboxylate exhibit a strong, sharp absorption band in the region of 1730-1735 cm⁻¹, which is characteristic of the C=O stretching vibration of a saturated ester.[5] In contrast, the C=O stretch of the ketone in 3-hydroxycyclopentanone is expected to appear at a slightly higher wavenumber, typically around 1740 cm⁻¹. This subtle difference can be a key diagnostic tool for distinguishing between these functional groups.
The Fingerprint Region: A Unique Molecular Signature
The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex series of absorptions corresponding to various bending and stretching vibrations of the entire molecule. While individual peak assignments in this region can be challenging, the overall pattern is unique to a specific compound. The presence of the C-O stretching bands of the ester group, typically two strong absorptions between 1250 and 1170 cm⁻¹, is a key feature in the spectra of both this compound and methyl cyclopentanecarboxylate.[5]
Experimental Workflow for IR Spectrum Acquisition
The following diagram illustrates the logical workflow for a comparative IR spectral analysis.
References
Comparing cis and trans isomers of Methyl 3-hydroxycyclopentanecarboxylate
An In-Depth Comparative Guide to the Cis and Trans Isomers of Methyl 3-hydroxycyclopentanecarboxylate
For researchers, scientists, and drug development professionals, the precise control and characterization of molecular stereochemistry is not merely an academic exercise—it is a fundamental prerequisite for success. The spatial arrangement of atoms dictates a molecule's physicochemical properties, its interaction with biological targets, and ultimately, its efficacy and safety as a therapeutic agent. This compound, a versatile chiral building block, perfectly illustrates this principle. Its cyclopentane core is a privileged scaffold found in numerous biologically active natural products, including prostaglandins.[1]
This guide provides a detailed comparison of the cis and trans isomers of this compound. Moving beyond a simple datasheet, we will explore the structural nuances that differentiate these stereoisomers, detail the analytical methodologies required for their unambiguous identification and separation, and discuss their distinct applications in chemical synthesis.
Structural and Physicochemical Differentiation
The core difference between the cis and trans isomers lies in the relative orientation of the hydroxyl (-OH) and methyl ester (-COOCH₃) groups on the cyclopentane ring. In the cis isomer, both substituents are on the same face of the ring, while in the trans isomer, they are on opposite faces. This seemingly minor variation in topology has significant consequences for the molecule's shape, polarity, and intermolecular interactions.
Caption: 2D structures of cis and trans isomers.
Generally, the cis configuration results in a more crowded structure, leading to increased steric strain compared to the more linear and stable trans isomer.[2] This also affects polarity; the dipole moments of the functional groups in the cis isomer are additive, resulting in a higher overall molecular dipole moment. Conversely, in the trans isomer, the individual bond dipoles can partially cancel each other out.[2] These differences often translate to the cis isomer having a higher boiling point (due to stronger dipole-dipole interactions) and the trans isomer having a higher melting point (due to more efficient crystal packing).[2]
Table 1: Comparative Physicochemical Properties
| Property | cis-Isomer | trans-Isomer | Rationale / Reference |
| IUPAC Name | methyl (1R,3S)-3-hydroxycyclopentane-1-carboxylate | methyl (1R,3R)-3-hydroxycyclopentane-1-carboxylate | Nomenclature defines stereochemistry.[3][4] |
| CAS Number | 79598-73-5 | 79590-84-4 | Unique identifiers for each stereoisomer.[3][5][6] |
| Molecular Formula | C₇H₁₂O₃ | C₇H₁₂O₃ | Identical for both isomers.[5][6] |
| Molecular Weight | 144.17 g/mol | 144.17 g/mol | Identical for both isomers.[4][6] |
| Physical Form | Liquid / Brown Liquid | Solid (typical) | Cis isomers often have lower melting points.[2][5][6][7] |
| Polarity | Higher | Lower | Additive dipole moments in the cis configuration.[2] |
| Boiling Point | 212.1±33.0 °C (Predicted) | Typically lower than cis | Higher polarity of cis isomer leads to stronger intermolecular forces.[2][7] |
Definitive Characterization: Spectroscopic Analysis
While physical properties provide initial clues, unambiguous identification requires spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing between these isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The key to differentiating the isomers via ¹H NMR lies in the vicinal coupling constants (³J) between the methine protons at C1 (attached to the ester) and C3 (attached to the hydroxyl group) and their adjacent methylene protons.
-
Causality: The magnitude of the ³J coupling constant is dependent on the dihedral angle between the coupled protons (as described by the Karplus equation). The rigid cyclopentane ring forces distinct dihedral angles for cis and trans relationships.
-
Expected Observations: In substituted cyclopentanes, the coupling constant between two vicinal methine protons in a cis relationship is typically larger than the coupling for a trans relationship.[8][9] Therefore, analyzing the multiplicity and coupling constants of the H1 and H3 signals allows for definitive assignment. The chemical shifts of the ring protons and carbons will also differ due to the different steric and electronic environments in each isomer.[10]
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard ¹H spectrum on a 400 MHz or higher spectrometer.
-
Key Parameters: 16-32 scans, relaxation delay (d1) of 2 seconds, acquisition time of 4 seconds.
-
Analysis: Carefully integrate all signals. Focus on the multiplets corresponding to H1 and H3. Use the spectrometer's software to measure the coupling constants (in Hz) from the fine structure of these signals. Compare the observed J-values to established ranges for cis/trans couplings in five-membered rings.[8]
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Key Parameters: 1024-4096 scans (due to the low natural abundance of ¹³C), relaxation delay of 2 seconds.[8]
-
Analysis: Compare the chemical shifts of the five cyclopentane carbons. The C1 and C3 carbons are expected to show the most significant differences between the two isomers.
-
Infrared (IR) Spectroscopy
IR spectroscopy is useful for confirming the presence of the key functional groups but is less definitive for differentiating the stereoisomers.
-
Expected Spectra: Both isomers will exhibit a strong, broad absorption band around 3400 cm⁻¹ corresponding to the O-H stretch of the hydroxyl group. A sharp, intense peak will be present around 1730 cm⁻¹ due to the C=O stretch of the ester.[11][12]
-
Subtle Differences: While the primary absorptions will be nearly identical, minor variations may be observed in the "fingerprint region" (below 1500 cm⁻¹) where complex C-C and C-O stretching and bending vibrations occur. These differences arise from the distinct molecular symmetry and vibrational modes of each isomer.
High-Resolution Separation: Chromatographic Protocols
Syntheses of this compound often produce a mixture of cis and trans isomers. Their separation is critical and relies on exploiting the subtle differences in their physicochemical properties.[13] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the methods of choice.
Caption: General workflow for the separation and analysis of isomers.
Protocol: Gas Chromatography (GC) Separation
GC separates compounds based on their volatility and interaction with the stationary phase. The more volatile, less polar trans isomer is generally expected to elute before the cis isomer.
-
System: A GC system equipped with a Flame Ionization Detector (FID) and a polar capillary column (e.g., DB-WAX or HP-INNOWax) is recommended. The polar stationary phase will interact more strongly with the more polar cis isomer, enhancing separation.
-
Sample Preparation: Dilute the isomer mixture (1-5 mg) in a suitable volatile solvent (e.g., ethyl acetate or dichloromethane) to a final concentration of ~1 mg/mL.
-
GC Conditions:
-
Injector Temperature: 250°C.
-
Detector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 10°C/min to 220°C and hold for 5 minutes. This program should be optimized for baseline resolution.
-
Injection: Inject 1 µL with a split ratio of 50:1.
-
-
Validation: The identity of the eluting peaks should be confirmed by spiking the sample with known standards of the pure isomers, if available, or by collecting the fractions for subsequent NMR analysis.
Protocol: High-Performance Liquid Chromatography (HPLC) Separation
Normal-phase HPLC, which separates based on polarity, is highly effective. The less polar trans isomer will have a weaker interaction with the polar stationary phase (e.g., silica) and will elute first.
-
System: An HPLC system with a UV detector (set to ~210 nm for the ester chromophore) and a normal-phase column (e.g., Silica or Cyano, 5 µm particle size, 4.6 x 250 mm).
-
Sample Preparation: Dissolve the isomer mixture in the mobile phase to a concentration of ~0.5 mg/mL. Filter through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Mobile Phase: An isocratic mixture of Hexane and Isopropanol (e.g., 95:5 v/v). The ratio must be optimized to achieve a resolution (Rs) > 1.5.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
-
Analysis: The retention times for the two isomers should be distinct. Quantification can be performed by integrating the peak areas, assuming similar detector responses for both isomers.[14]
Stereoselective Synthesis: The Enzymatic Approach
While chemical reduction of methyl 3-oxocyclopentanecarboxylate provides access to the core structure, it typically yields a mixture of isomers. For obtaining enantiomerically pure material, enzymatic resolution is a superior strategy.
-
Mechanism of Action: Certain lipase enzymes exhibit high stereoselectivity. For instance, Candida antarctica lipase B (CAL-B) can selectively catalyze the hydrolysis of the ester group of one stereoisomer while leaving the other untouched.[3] Specifically, CAL-B has been shown to selectively hydrolyze the cis ester, allowing the unreacted trans isomer to be recovered with high purity.[3] This method provides a practical route to isolate the trans isomer from a racemic cis/trans mixture.
Applications in Synthesis
The stereochemical identity of this compound dictates its utility as a synthetic precursor.
-
cis-Isomer: This isomer is a documented reagent in the synthesis of cholinergic compounds, such as epi-desmethyldesethermuscarine, which are valuable tools for studying neurotransmitter systems.[7][15]
-
trans-Isomer: The trans isomer is noted for its own biological activity and serves as a versatile building block for more complex organic molecules and in drug development programs.[3]
Conclusion
The cis and trans isomers of this compound are distinct chemical entities with unique properties and applications. While they share the same molecular formula, their different three-dimensional structures lead to measurable differences in polarity, stability, and spectroscopic signatures. For any researcher in the chemical or pharmaceutical sciences, the ability to separate, identify, and selectively utilize these isomers is crucial. The definitive assignment through NMR spectroscopy, coupled with high-resolution separation via chromatography, provides the foundational data necessary to confidently advance research and development efforts that leverage this important cyclopentanoid building block.
References
- 1. Enantioselective Synthesis of a Hydroxymethyl-cis-1,3-cyclopentenediol Building Block - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. benchchem.com [benchchem.com]
- 4. Methyl cis-3-hydroxycyclopentane-1-carboxylate | C7H12O3 | CID 239213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (cis)-3-Hydroxy-cyclopentanecarboxylic ac id Methyl ester [cymitquimica.com]
- 6. calpaclab.com [calpaclab.com]
- 7. (cis)-3-Hydroxy-cyclopentanecarboxylic ac id Methyl ester CAS#: 79598-73-5 [amp.chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Cyclopentanecarboxamide, 3-hydroxy-, cis- [webbook.nist.gov]
- 12. Methyl cyclopentanecarboxylate [webbook.nist.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chemistry.msu.edu [chemistry.msu.edu]
- 15. (cis)-3-Hydroxy-cyclopentanecarboxylic ac id Methyl ester | 79598-73-5 [amp.chemicalbook.com]
A Comparative Guide to the Biological Activity of Methyl 3-hydroxycyclopentanecarboxylate and its Derivatives
Introduction
Methyl 3-hydroxycyclopentanecarboxylate, a chiral cyclopentane derivative, serves as a versatile and crucial building block in the synthesis of a wide array of biologically active molecules.[1] While the parent compound itself is primarily recognized for its utility as a synthetic intermediate, its structural motif is central to the pharmacological activity of its more complex derivatives. This guide provides a comparative analysis of the biological activities of various classes of compounds derived from this compound, focusing on their antiviral, anticancer, and neuroprotective properties. We will delve into the experimental data supporting these activities, detail the methodologies used for their evaluation, and explore the underlying mechanisms of action.
The core value of this compound lies in its stereochemistry and the functionality offered by its hydroxyl and ester groups, which allow for diverse chemical modifications.[1] These modifications give rise to derivatives with significant therapeutic potential, far surpassing the known biological impact of the parent molecule. This guide will illuminate the structure-activity relationships that govern the potency and specificity of these derivatives.
I. Antiviral Activity: Carbocyclic Nucleoside Analogues
A significant class of derivatives synthesized from this compound are carbocyclic nucleoside analogues. In these compounds, the furanose ring of natural nucleosides is replaced by a cyclopentane ring. This structural modification confers enhanced stability against enzymatic degradation while often retaining the ability to interact with viral enzymes.[2]
Comparative Antiviral Potency
Several studies have demonstrated the potent antiviral activity of carbocyclic nucleoside analogues derived from cyclopentane scaffolds. These derivatives have shown efficacy against a range of viruses. For instance, a 1,2,3-triazole analogue of a carbocyclic nucleoside exhibited moderate activity against Coxsackie B4 virus with a half-maximal effective concentration (EC₅₀) of 9.4 µg/mL.[2] Another study reported a 1,2,3-triazole analogue with potent activity against the vaccinia virus (EC₅₀ of 0.4 µM) and moderate activity against the cowpox virus (EC₅₀ of 39 µM) and SARS coronavirus (EC₅₀ of 47 µM).[3]
| Derivative Class | Specific Analogue | Target Virus | EC₅₀ | Reference |
| Carbocyclic Nucleoside | 1,2,3-Triazole Analogue | Coxsackie B4 | 9.4 µg/mL | [2] |
| Carbocyclic Nucleoside | 1,2,3-Triazole Analogue | Vaccinia Virus | 0.4 µM | [3] |
| Carbocyclic Nucleoside | 1,2,3-Triazole Analogue | Cowpox Virus | 39 µM | [3] |
| Carbocyclic Nucleoside | 1,2,3-Triazole Analogue | SARS Coronavirus | 47 µM | [3] |
| Carbocyclic Nucleoside | Pyrazole Amide Analogue | HIV-1 | 24 µM | [3] |
| Cyclopentyl Nucleoside Phosphonate | Guanine Analogue | Varicella-Zoster Virus (TK+) | 5.35 µM | [4] |
| Cyclopentyl Nucleoside Phosphonate | Guanine Analogue | Varicella-Zoster Virus (TK-) | 8.83 µM | [4] |
Experimental Protocol: Plaque Reduction Assay for Antiviral Activity
The antiviral efficacy of these compounds is often determined using a plaque reduction assay. This method quantifies the ability of a compound to inhibit virus-induced cell death.
Step-by-Step Methodology:
-
Cell Seeding: Host cells appropriate for the target virus are seeded in 24-well plates and grown to confluency.
-
Virus Infection: The cell monolayers are infected with a known amount of virus for a specific adsorption period (e.g., 1-2 hours).
-
Compound Treatment: After adsorption, the viral inoculum is removed, and the cells are washed. A semi-solid overlay medium (e.g., containing agar or methylcellulose) with varying concentrations of the test compound is added.
-
Incubation: The plates are incubated for a period that allows for the formation of visible viral plaques (areas of cell death).
-
Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in the presence of the compound is compared to the number in the untreated control.
-
EC₅₀ Determination: The EC₅₀ value, the concentration of the compound that reduces the number of plaques by 50%, is calculated from the dose-response curve.
Caption: Workflow of a Plaque Reduction Assay.
II. Anticancer Activity: Diverse Cyclopentane Derivatives
Derivatives of this compound have also been investigated for their potential as anticancer agents. Preliminary studies have indicated that these derivatives can exhibit cytotoxic effects against various cancer cell lines.[1]
Comparative Cytotoxicity
The anticancer potential of these compounds is typically evaluated by measuring their cytotoxicity against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key parameter used to quantify a compound's potency. While direct comparative data including the parent compound is limited, various cyclopentane derivatives have shown promising activity. For example, a series of 8-cyclopentyl-7,8-dihydropteridin-6(5H)-one derivatives were synthesized and evaluated, with the most promising compound, 6k, demonstrating IC₅₀ values of 3.29 µM, 6.75 µM, 7.56 µM, and 10.30 µM against HCT-116, HeLa, HT-29, and MDA-MB-231 cell lines, respectively.
| Derivative Class | Specific Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Dihydropteridinone | Compound 6k | HCT-116 (Colon) | 3.29 | |
| Dihydropteridinone | Compound 6k | HeLa (Cervical) | 6.75 | |
| Dihydropteridinone | Compound 6k | HT-29 (Colon) | 7.56 | |
| Dihydropteridinone | Compound 6k | MDA-MB-231 (Breast) | 10.30 |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, consequently, the cytotoxic effects of chemical compounds.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: The culture medium is replaced with fresh medium containing MTT solution (final concentration typically 0.5 mg/mL). The plate is then incubated for 2-4 hours to allow for the conversion of MTT to formazan crystals by metabolically active cells.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or an SDS-HCl solution) is added to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570-600 nm.
-
IC₅₀ Calculation: The percentage of cell viability is calculated relative to the untreated control, and the IC₅₀ value is determined from the dose-response curve.
References
- 1. benchchem.com [benchchem.com]
- 2. Conformationally Locked Carbocyclic Nucleosides Built on a 4′-Hydroxymethyl-3′-hydroxybicyclo[4.1.0]heptane Template. Stereoselective Synthesis and Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antiviral evaluation of cyclopentyl nucleoside phosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Chiral Synthon: A Comparative Guide to Methyl 3-Hydroxycyclopentanecarboxylate
In the landscape of modern organic synthesis, the quest for efficient and stereoselective routes to complex chiral molecules is paramount. Drug development, in particular, relies heavily on the availability of versatile chiral building blocks, or "synthons," that can be elaborated into a diverse array of bioactive compounds. Among these, methyl 3-hydroxycyclopentanecarboxylate has emerged as a cornerstone for the synthesis of prostaglandins and carbocyclic nucleosides, two classes of molecules with profound physiological and therapeutic importance.
This guide provides a comprehensive analysis of the efficacy of this compound as a chiral synthon. We will delve into its application in the synthesis of key intermediates, objectively compare its performance against alternative starting materials, and provide detailed experimental protocols to illustrate its practical utility. This document is intended for researchers, scientists, and professionals in drug development who seek to make informed decisions in the design and execution of complex synthetic strategies.
Unveiling the Potential: Synthesis of Prostaglandin Precursors
Prostaglandins are a class of lipid compounds that exhibit a wide range of physiological effects, making them crucial targets for drug discovery. A key intermediate in many prostaglandin syntheses is the "Corey lactone," a bicyclic lactone that contains the essential stereochemical information of the cyclopentane core. The enantioselective synthesis of this intermediate is a critical challenge.
This compound serves as a valuable precursor to the Corey lactone. The inherent chirality of this synthon, which can be established through various methods including enzymatic resolution, provides a strategic advantage in controlling the stereochemistry of the final prostaglandin product.
Comparative Analysis: this compound vs. Alternative Synthons for the Corey Lactone
While this compound is a powerful tool, other chiral synthons are also employed in the synthesis of the Corey lactone. A prominent alternative is the use of chiral cyclopentenones. Below is a comparative overview of these approaches.
| Feature | This compound Route | Chiral Cyclopentenone Route |
| Chirality Source | Enzymatic resolution or asymmetric synthesis of the starting material. | Asymmetric conjugate addition or other enantioselective transformations on a prochiral cyclopentenone. |
| Key Transformation | Iodolactonization of the corresponding hydroxy acid. | Conjugate addition of a cuprate or other nucleophile to introduce the lower side chain. |
| Typical Overall Yield | Generally moderate to good, depending on the efficiency of the resolution and subsequent steps. | Can be high, particularly with well-optimized catalytic systems. |
| Enantiomeric Excess (% ee) | Often >99% ee achievable through enzymatic resolution. | Highly dependent on the catalyst and reaction conditions, but can reach >98% ee.[1] |
| Number of Steps | Can be relatively short, especially in chemoenzymatic approaches.[2] | The synthesis of the chiral cyclopentenone itself can add to the step count. |
| Scalability | Chemoenzymatic routes are often highly scalable.[2] | Catalytic routes can be scalable, but catalyst cost and loading may be a factor. |
| Key Advantages | Readily available starting material, high enantiopurity from enzymatic methods. | Convergent approach, allows for late-stage introduction of side chains. |
| Key Disadvantages | Resolution of a racemate can be inherently inefficient (max 50% yield for one enantiomer). | Synthesis of the chiral cyclopentenone can be complex; conjugate addition may yield diastereomeric mixtures. |
Causality Behind Experimental Choices: The choice between these synthons often hinges on the desired scale of the synthesis and the availability of specific catalysts or enzymes. For large-scale production, a highly efficient enzymatic resolution of a simple precursor like this compound can be more cost-effective than a multi-step synthesis of a complex chiral cyclopentenone.[2] Conversely, for the rapid generation of diverse prostaglandin analogs, the convergent nature of the cyclopentenone approach can be advantageous.
A Gateway to Antivirals: Synthesis of Carbocyclic Nucleosides
Carbocyclic nucleosides are a class of antiviral agents where the furanose sugar of a natural nucleoside is replaced by a cyclopentane or cyclopentene ring. This modification imparts greater metabolic stability while often retaining or enhancing biological activity. This compound, with its functional handles and defined stereochemistry, is an excellent starting point for the synthesis of these important therapeutic agents.
Comparative Analysis: this compound vs. Other Chiral Pools for Carbocyclic Nucleosides
The synthesis of carbocyclic nucleosides can also be initiated from other chiral starting materials, often derived from carbohydrates (the "chiral pool"). A comparison of these strategies is outlined below.
| Feature | This compound Route | Carbohydrate-Derived Route (e.g., from D-Ribose) |
| Chirality Source | Asymmetric synthesis or resolution of the cyclopentane core. | Inherent chirality of the starting carbohydrate.[3] |
| Key Transformation | Nucleophilic substitution or Mitsunobu reaction to introduce the nucleobase. | Multi-step transformation of the carbohydrate to form the carbocyclic ring. |
| Typical Overall Yield | Can be efficient, with the key bond-forming step often proceeding in good yield. | Can be lower due to the number of steps required for ring construction. |
| Stereochemical Control | The stereocenters on the cyclopentane ring are pre-defined. | Requires careful stereochemical manipulation throughout the synthesis. |
| Flexibility | The cyclopentane core can be readily modified to access a range of analogs. | The synthetic route is often tailored to a specific target. |
| Key Advantages | Direct access to the carbocyclic core, potentially shorter synthetic sequence. | Readily available and inexpensive starting materials from the chiral pool.[4] |
| Key Disadvantages | The initial enantioselective synthesis or resolution of the starting material is crucial. | Can involve lengthy and complex synthetic sequences with protection/deprotection steps. |
Expertise in Action: The decision to use this compound over a carbohydrate-derived route often reflects a strategy focused on convergence and efficiency. By starting with a pre-formed and stereochemically defined carbocyclic core, the synthetic sequence can be more direct, minimizing the number of protecting group manipulations and potentially increasing the overall yield.
Visualizing the Synthetic Pathways
To better illustrate the strategic use of this compound, the following diagrams outline the key synthetic transformations.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. A concise and scalable chemoenzymatic synthesis of prostaglandins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS [pubmed.ncbi.nlm.nih.gov]
- 4. keio.elsevierpure.com [keio.elsevierpure.com]
A Comparative Guide to Validating the Enantiomeric Excess of Methyl 3-hydroxycyclopentanecarboxylate
For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a cornerstone of stereoselective synthesis and the development of chiral therapeutics. Methyl 3-hydroxycyclopentanecarboxylate, a valuable chiral building block, is no exception. Its stereochemical purity can significantly influence the efficacy and safety of downstream active pharmaceutical ingredients (APIs). This guide provides an in-depth, objective comparison of the primary analytical techniques for validating the enantiomeric excess of this compound, supported by experimental data and detailed protocols.
The Criticality of Enantiomeric Excess in Chiral Molecules
Enantiomers, non-superimposable mirror images of a chiral molecule, often exhibit markedly different pharmacological and toxicological profiles. Regulatory bodies such as the FDA and EMA mandate rigorous characterization of the enantiomeric composition of chiral drugs. Consequently, robust and reliable analytical methods for determining enantiomeric excess are not merely a matter of academic interest but a critical component of quality control and regulatory compliance in the pharmaceutical industry.
A Comparative Overview of Analytical Techniques
The validation of the enantiomeric excess of this compound primarily relies on three powerful analytical techniques: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral derivatizing agents. Each method offers a unique set of advantages and is suited to different experimental contexts.
| Feature | Chiral HPLC | Chiral GC | NMR with Chiral Derivatizing Agents |
| Principle | Differential interaction with a chiral stationary phase. | Differential interaction with a chiral stationary phase in the gas phase. | Conversion of enantiomers into diastereomers with distinguishable NMR spectra. |
| Sample Volatility | Not required. | Required (or requires derivatization). | Not required. |
| Throughput | Moderate to high. | High. | Moderate. |
| Resolution | Generally excellent. | Excellent for volatile compounds. | Dependent on the derivatizing agent and magnetic field strength. |
| Quantitation | Highly accurate and precise. | Highly accurate and precise. | Accurate, but can be influenced by reaction completeness. |
| Method Development | Can be iterative, involving screening of columns and mobile phases. | Requires optimization of temperature programs and column selection. | Involves chemical reaction and purification steps. |
| Sample Consumption | Microgram to milligram scale. | Nanogram to microgram scale. | Milligram scale. |
Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard
Chiral HPLC is arguably the most versatile and widely adopted technique for the separation and quantification of enantiomers.[1] The principle lies in the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation.[2]
The Causality Behind Experimental Choices in Chiral HPLC
The success of a chiral HPLC separation is contingent on the selection of an appropriate CSP and mobile phase. For a molecule like this compound, which contains both a hydroxyl and an ester functional group, polysaccharide-based CSPs are an excellent starting point.[3] These phases, typically derivatives of cellulose or amylose, offer a multitude of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation.
Normal-phase chromatography, employing a non-polar mobile phase such as a mixture of an alkane (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol), is often the preferred mode for these types of compounds. The alcohol modifier plays a crucial role in modulating the retention and enantioselectivity by competing with the analyte for polar interaction sites on the CSP.
Experimental Protocol: Chiral HPLC
This protocol is a robust starting point for the method development for this compound, based on successful separations of similar cyclic hydroxy esters.
Instrumentation:
-
HPLC system with a UV detector.
Chromatographic Conditions:
-
Column: Chiralpak® IB (Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on 5µm silica-gel) or a similar polysaccharide-based column.[4]
-
Mobile Phase: n-Hexane / Isopropanol (90:10, v/v). The ratio can be optimized to improve resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Sample Preparation: Dissolve the sample of this compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Injection and Data Acquisition: Inject the sample and record the chromatogram for a sufficient time to allow both enantiomers to elute.
-
Analysis: Integrate the peak areas of the two enantiomers. Calculate the enantiomeric excess using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
| Parameter | Expected Value |
| Retention Time (Enantiomer 1) | ~ 8-12 min |
| Retention Time (Enantiomer 2) | ~ 10-15 min |
| Resolution (Rs) | > 1.5 |
| Separation Factor (α) | > 1.1 |
Chiral Gas Chromatography (GC): A High-Throughput Alternative
For volatile compounds, chiral GC offers an excellent alternative to HPLC, often with shorter analysis times and high efficiency.[5] The separation principle is analogous to chiral HPLC, but occurs in the gas phase with a chiral stationary phase coated on the inner wall of a capillary column.[6]
The Causality Behind Experimental Choices in Chiral GC
The volatility of this compound makes it amenable to GC analysis. Cyclodextrin-based CSPs are the most common and effective for a wide range of chiral compounds.[7] These cyclic oligosaccharides form transient diastereomeric inclusion complexes with the enantiomers, leading to their separation. The choice of the specific cyclodextrin derivative and the temperature program are critical for achieving optimal resolution. In some cases, derivatization of the hydroxyl group to an acetate or trifluoroacetate ester can improve peak shape and volatility.[8]
Experimental Protocol: Chiral GC
This protocol provides a general framework for the chiral GC analysis of this compound, drawing on methods for similar chiral esters.
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
Chromatographic Conditions:
-
Column: A cyclodextrin-based chiral capillary column, such as one containing a derivative of β-cyclodextrin (e.g., CP Chirasil-DEX CB).[8]
-
Carrier Gas: Helium or Hydrogen at an appropriate flow rate.
-
Injector Temperature: 250°C.
-
Detector Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 5°C/min to 180°C. This program should be optimized for the specific column and analyte.
-
Injection: Split injection (e.g., 50:1 split ratio).
Procedure:
-
Sample Preparation: Prepare a dilute solution of the analyte (e.g., 1 mg/mL) in a volatile solvent such as hexane or ethyl acetate.
-
Injection and Analysis: Inject a small volume (e.g., 1 µL) of the sample into the GC.
-
Data Analysis: Integrate the peak areas of the two enantiomers and calculate the enantiomeric excess as described for the HPLC method.
| Parameter | Expected Value |
| Resolution (Rs) | > 1.5 |
| Separation Factor (α) | > 1.1 |
NMR Spectroscopy with Chiral Derivatizing Agents: A Structural Approach
NMR spectroscopy offers a fundamentally different approach to determining enantiomeric excess. Since enantiomers have identical NMR spectra in an achiral environment, a chiral derivatizing agent (CDA) is used to convert the pair of enantiomers into a mixture of diastereomers.[9] These diastereomers have distinct NMR spectra, allowing for the quantification of their relative amounts.[10]
The Causality Behind Mosher's Acid Analysis
Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) is a widely used CDA for determining the enantiomeric excess and absolute configuration of chiral alcohols and amines.[11][12] The reaction of the chiral alcohol with an enantiomerically pure form of Mosher's acid chloride forms diastereomeric esters. The anisotropic effect of the phenyl ring in the Mosher's ester causes the signals of nearby protons in the two diastereomers to experience different shielding or deshielding, resulting in separate, quantifiable peaks in the ¹H or ¹⁹F NMR spectrum.
Experimental Protocol: Mosher's Acid Derivatization for NMR Analysis
This protocol details the procedure for forming Mosher's esters of this compound for the determination of enantiomeric excess.
Materials:
-
This compound (approx. 5 mg).
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride).
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-Mosher's acid chloride).
-
Anhydrous pyridine.
-
Anhydrous deuterated chloroform (CDCl₃).
-
NMR tubes.
Procedure:
-
Preparation of (R)-MTPA Ester:
-
In a clean, dry NMR tube, dissolve approximately 2.5 mg of this compound in 0.5 mL of anhydrous CDCl₃.
-
Add a small excess of anhydrous pyridine (approx. 5-10 µL).
-
Add a slight molar excess (approx. 1.2 equivalents) of (R)-Mosher's acid chloride.
-
Cap the NMR tube and mix thoroughly. Allow the reaction to proceed to completion (monitor by TLC or NMR).
-
-
Preparation of (S)-MTPA Ester:
-
In a separate, clean, dry NMR tube, repeat the procedure from step 1 using (S)-Mosher's acid chloride.
-
-
NMR Analysis:
-
Acquire ¹H NMR (and/or ¹⁹F NMR) spectra for both the (R)- and (S)-MTPA ester samples.
-
Identify a pair of well-resolved signals corresponding to the two diastereomers. Protons close to the newly formed ester linkage are often good candidates.
-
Integrate the signals for the two diastereomers in one of the spectra.
-
Calculate the enantiomeric excess based on the integration ratio.
-
| Parameter | Observation |
| ¹H NMR | Appearance of two distinct sets of signals for the diastereomers. |
| ¹⁹F NMR | Two distinct signals for the -CF₃ groups of the diastereomers. |
| Chemical Shift Difference (Δδ) | Varies depending on the proton, but should be sufficient for baseline resolution of at least one pair of signals. |
Conclusion and Recommendations
The choice of the optimal method for validating the enantiomeric excess of this compound depends on the specific requirements of the analysis, including sample throughput, available instrumentation, and the need for absolute configuration determination.
-
Chiral HPLC is the recommended method for routine, high-precision quantitative analysis due to its robustness and wide applicability.
-
Chiral GC is an excellent high-throughput alternative, particularly if the instrumentation is readily available and high sample numbers are anticipated.
-
NMR with Mosher's acid is a powerful tool, not only for determining enantiomeric excess but also for unambiguously assigning the absolute configuration, which is often a critical piece of information in drug development.
For a comprehensive validation, it is often beneficial to use two orthogonal methods (e.g., chiral HPLC and NMR with a CDA) to provide a self-validating system and ensure the utmost confidence in the stereochemical purity of this compound.
References
- 1. asianpubs.org [asianpubs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Separation of enantiomers by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gcms.cz [gcms.cz]
- 6. Methyl 3-hydroxy-2-methylbutanoate | 34293-67-9 | JBA29367 [biosynth.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. Stereoselective determination of 2-benzamidomethyl-3-oxobutanoate and methyl-2-benzoylamide-3-hydroxybutanoate by chiral high-performance liquid chromatography in biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Comparing enzymatic vs. chemical resolution of cyclopentanols
An In-Depth Technical Guide to the Resolution of Cyclopentanols: A Comparative Analysis of Enzymatic and Chemical Methodologies
For Researchers, Scientists, and Drug Development Professionals
The Principle of Kinetic Resolution
Kinetic resolution is a cornerstone technique for separating a racemic mixture of enantiomers. The process relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent. One enantiomer reacts significantly faster, allowing for its separation from the slower-reacting enantiomer.[1] Ideally, the faster-reacting enantiomer is converted into a new product, leaving the unreacted, slower-reacting enantiomer in high enantiomeric excess. It is crucial to understand that in a standard kinetic resolution, the maximum theoretical yield for a single enantiomer (either as the product or the unreacted starting material) is 50%.[2][3]
Enzymatic Resolution: The Biocatalytic Approach
Enzymatic resolution has become a method of choice in both academic and industrial settings due to its remarkable selectivity and operational simplicity under mild conditions.[4] For alcohols like cyclopentanols, lipases are the most extensively used class of enzymes.[2]
Mechanism and Key Parameters
Lipases, such as the widely used Candida antarctica Lipase B (CAL-B) and Pseudomonas cepacia Lipase (lipase PS), are serine hydrolases. Their catalytic activity stems from a "catalytic triad" of serine, histidine, and aspartate residues in the active site.[5] The resolution process, typically an enantioselective acylation, proceeds via a two-step mechanism:
-
Acyl-Enzyme Formation: The acyl donor (e.g., an ester like vinyl acetate) reacts with the serine residue to form a covalent acyl-enzyme intermediate.
-
Enantioselective Acylation: The racemic cyclopentanol enters the active site. The enzyme's chiral environment preferentially accommodates one enantiomer, which then nucleophilically attacks the acyl-enzyme intermediate. This results in the formation of the acylated cyclopentanol enantiomer, regenerating the free enzyme.
The success of an enzymatic resolution is governed by several interdependent factors:[4][6]
-
Enzyme Choice: Different lipases exhibit varying selectivity for different substrates.
-
Acyl Donor: Irreversible acyl donors like vinyl acetate are often preferred as they shift the equilibrium towards the products and produce a benign acetaldehyde byproduct.
-
Solvent: Organic solvents like ethers or hexane are common, and their choice can significantly impact enzyme activity and selectivity.[6]
-
Temperature: Reactions are typically run at room or slightly elevated temperatures (30-50°C) to balance reaction rate and enzyme stability.
-
Immobilization: Using immobilized enzymes (e.g., Novozym 435, which is CAL-B immobilized on a resin) simplifies catalyst recovery and reuse, enhancing process economy.[6]
Advanced Method: Dynamic Kinetic Resolution (DKR)
A major limitation of standard kinetic resolution is the 50% maximum yield. Dynamic Kinetic Resolution (DKR) overcomes this by combining the enantioselective enzymatic reaction with in situ racemization of the slow-reacting enantiomer.[5] This is typically achieved by adding a compatible metal catalyst (based on Ru, V, or Fe) that continuously converts the less-reactive alcohol enantiomer back into the racemate, making it available for the enzymatic acylation.[5][7] This one-pot process allows for theoretical yields approaching 100% of a single, enantiopure acylated product.[1][8]
Chemical Resolution: Synthetic Strategies
While enzymatic methods are powerful, chemical resolution offers a valid and sometimes necessary alternative, especially if an enzymatic reaction proves sluggish.[4]
Diastereomeric Derivatization
The classical approach involves reacting the racemic cyclopentanol with a stoichiometric, enantiopure chiral resolving agent (e.g., a chiral carboxylic acid or amine) to form a mixture of diastereomers.[4][9] Unlike enantiomers, diastereomers possess different physical properties, such as solubility and melting point, which allows for their separation by conventional techniques like fractional crystallization or chromatography.[9] Following separation, the chiral auxiliary must be cleaved to recover the desired enantiomerically pure cyclopentanol.
This multi-step process (derivatization, separation, cleavage) can be laborious and often results in a lower overall yield.[4] The requirement for stoichiometric amounts of often-expensive resolving agents also leads to poor atom economy.[4]
Chemical Kinetic Resolution
Analogous to the enzymatic method, a chiral chemical catalyst can be used to selectively acylate one enantiomer of the cyclopentanol. Chiral derivatives of 4-(dimethylamino)pyridine (DMAP) have been developed for this purpose.[10] These catalysts act as chiral nucleophiles, creating a reactive chiral acylating agent that preferentially reacts with one enantiomer of the alcohol. While this approach avoids the multiple steps of diastereomeric derivatization, the selectivity factors (s-factors) are often lower than those achieved with enzymes.[10]
Comparative Analysis: Enzymatic vs. Chemical Resolution
| Feature | Enzymatic Resolution | Chemical Resolution |
| Selectivity | Typically very high (Enantiomeric Ratios, E > 100 are common).[6][11] | Variable; often moderate (Selectivity factors, s < 20 are common).[10] |
| Max. Yield | 50% (KR); >95% (DKR).[2][8] | <50% (Derivatization due to multiple steps); 50% (KR).[4] |
| Conditions | Mild (Room temp, neutral pH).[4] | Can be harsh (e.g., cryogenic temperatures, strong acids/bases).[10] |
| Catalyst/Reagent | Biocatalyst (Enzyme); often reusable. | Stoichiometric chiral auxiliary or synthetic catalyst; can be expensive.[4] |
| Atom Economy | Good, especially in DKR.[4] | Often poor due to stoichiometric resolving agents.[4] |
| Environmental Impact | Generally considered "greener"; uses benign reagents.[4] | Often requires hazardous solvents and reagents. |
| Process Simplicity | Often a one-step kinetic resolution.[4] | Multi-step process (derivatization, separation, cleavage).[4] |
Experimental Workflows & Protocols
Visualizing the Workflows
Protocol 1: Enzymatic Kinetic Resolution of (±)-cis-2-Cyanocyclopentanol
This protocol is adapted from methodologies demonstrating high enantioselectivity in the resolution of substituted cycloalkanols.[6]
-
Preparation: To a solution of racemic cis-2-cyanocyclopentanol (1.0 mmol) in diisopropyl ether (10 mL), add vinyl acetate (1.5 mmol, 1.5 eq.).
-
Reaction Initiation: Add immobilized lipase from Candida antarctica B (Novozym 435, 50 mg).
-
Incubation: Stir the suspension at 40°C.
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral GC or HPLC to determine the enantiomeric excess (ee) of the remaining alcohol and the formed ester.
-
Termination: When approximately 50% conversion is reached (typically yielding high ee for both substrate and product), stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and dried for reuse.
-
Workup and Isolation: Evaporate the solvent from the filtrate under reduced pressure. The remaining mixture of unreacted (S)-alcohol and acylated (R)-ester can be separated by column chromatography on silica gel.
Protocol 2: Chemical Kinetic Resolution of (±)-1-Phenylethanol (Model for Cyclic Alcohols)
This protocol is based on the use of chiral DMAP derivatives for the kinetic resolution of secondary alcohols.[10]
-
Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the chiral DMAP catalyst (S,S)-4a (0.010 mmol, 5 mol%) and racemic 1-phenylethanol (0.20 mmol) in dry toluene (4.0 mL).
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
Reagent Addition: Add triethylamine (0.15 mmol, 0.75 eq.) followed by acetic anhydride (0.15 mmol, 0.75 eq.).
-
Reaction: Stir the mixture at -78°C for the specified time (e.g., 15 hours).
-
Quenching: Quench the reaction by adding methanol (1 mL).
-
Workup and Analysis: Allow the mixture to warm to room temperature and concentrate it in vacuo. The conversion and enantiomeric excess of the unreacted alcohol and the formed acetate are determined by chiral HPLC or GC analysis after passing the residue through a short plug of silica.
Conclusion and Future Outlook
For the resolution of cyclopentanols, enzymatic methods, particularly lipase-catalyzed acylations, stand out for their exceptional enantioselectivity, mild operating conditions, and favorable environmental profile.[4] The development of Dynamic Kinetic Resolution (DKR) has further enhanced their appeal by overcoming the inherent 50% yield limitation, making them highly efficient for industrial applications.[5][12]
Chemical resolution, while often burdened by lower atom economy and harsher conditions, remains an indispensable tool.[4] It is particularly valuable for substrates that are poor candidates for enzymatic resolution or in exploratory phases where a wide variety of synthetic catalysts can be screened rapidly. The choice between these powerful methodologies is not mutually exclusive; rather, it should be a strategic decision based on the specific substrate, desired scale, economic constraints, and sustainability goals of the project.
References
- 1. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 2. jocpr.com [jocpr.com]
- 3. scielo.br [scielo.br]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chiral ester synthesis by transesterification [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Cytotoxicity of Cyclopentane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the Cyclopentane Scaffold
The cyclopentane ring, a five-membered carbocyclic structure, is a recurring motif in a vast array of natural products and synthetic molecules, prized for its unique conformational properties that balance structural rigidity with flexibility.[1][2] This characteristic makes it a "privileged scaffold" in medicinal chemistry, enabling effective interaction with diverse biological targets.[2] Within the broad family of cyclopentane-containing molecules, numerous derivatives have been identified or synthesized that exhibit significant cytotoxic activity against various cancer cell lines. Their potential to interfere with cancer cell proliferation and induce cell death has established them as a promising area for the development of novel anticancer therapeutics.[3][4]
This guide provides a comparative analysis of the cytotoxic profiles of several classes of cyclopentane derivatives. We will delve into supporting experimental data, explore the underlying mechanisms of action, and provide detailed protocols for assessing cytotoxicity, offering a comprehensive resource for professionals in drug discovery and development.
Comparative Cytotoxicity of Cyclopentane Derivatives
The cytotoxic efficacy of cyclopentane derivatives is highly dependent on the specific chemical structure, including the nature and position of functional groups on the cyclopentane core. This structure-activity relationship dictates the compound's potency and, in some cases, its selectivity toward different cancer cell lines. Below is a summary of the cytotoxic activities of representative cyclopentane derivatives from different chemical classes, as measured by their half-maximal inhibitory concentration (IC₅₀) or other metrics.
| Derivative Class | Specific Compound | Cancer Cell Line | IC₅₀ / IC₃₀ (µM) | Reference |
| Cyclopentenone | Cyclopent-2-en-1-one (2CP) | Melanoma (M14, M66, etc.) | Sub-micromolar range | [4][5] |
| Cyclopent-2-en-1-one (2CP) | NSCLC (CAEP, ChaGo-K1, etc.) | > 1 (less sensitive) | [5] | |
| Dihydropteridinone | Compound 6k | HCT-116 (Colon) | 3.29 | [6] |
| Compound 6k | HeLa (Cervical) | 6.75 | [6] | |
| Compound 6k | HT-29 (Colon) | 7.56 | [6] | |
| Compound 6k | MDA-MB-231 (Breast) | 10.30 | [6] | |
| Cyclopenta[b]quinoline | Compound 6h | HeLa (Cervical) | IC₅₀: 55.4 | [7] |
| Compound 6h | Raji (Lymphoma) | IC₃₀: 82 | [7] | |
| Compound 7f | HeLa (Cervical) | IC₅₀: 84.0 | [7] |
Note: The data presented is compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions.
The data clearly indicates that even within the broad category of cyclopentane derivatives, cytotoxic potency can vary significantly. For instance, cyclopentenones have shown high potency in the sub-micromolar range against melanoma cells.[4][5] In contrast, a study on cyclopenta[b]quinoline-1,8-dione derivatives found that most compounds exhibited weaker cytotoxic effects, with IC₅₀ values often exceeding 50 or 100 µM.[7] However, specific substitutions, such as a bromophenyl moiety on the quinoline ring (Compound 6h), can confer more significant activity.[7] Similarly, novel 8-cyclopentyl-7,8-dihydropteridin-6(5H)-one derivatives have demonstrated potent antiproliferative activity in the low micromolar range across several cancer cell lines.[6]
Mechanisms of Cytotoxicity: Inducing Programmed Cell Death
Cyclopentane derivatives exert their cytotoxic effects through diverse mechanisms, often culminating in the induction of apoptosis, or programmed cell death. Understanding these mechanisms is crucial for the rational design of more effective and selective anticancer agents.
Key mechanisms identified include:
-
DNA Intercalation: Some derivatives, such as cyclopenta[b]quinoline-1,8-diones, are designed as DNA intercalating agents, which involves reversibly inserting into the DNA double helix, disrupting DNA replication and transcription, and ultimately leading to cell death.[7]
-
Enzyme Inhibition & ROS Induction: Cyclopentane-fused anthraquinones have been shown to interact with key targets like topoisomerase 1 and induce the production of reactive oxygen species (ROS), leading to oxidative stress and cellular damage.[3]
-
Induction of Apoptosis via the Mitochondrial Pathway: A prominent mechanism, particularly for cyclopentenone derivatives, is the activation of the intrinsic (mitochondrial) apoptosis pathway.[4][8] These compounds can induce a loss of the mitochondrial transmembrane potential, leading to the release of cytochrome c into the cytosol.[8][9] This event triggers a cascade of caspase activation, primarily involving caspase-9 and the executioner caspase-3, which orchestrates the dismantling of the cell.[4][5]
Signaling Pathway: Cyclopentenone-Induced Mitochondrial Apoptosis
The following diagram illustrates the key steps in the mitochondrial pathway of apoptosis, a common mechanism of action for cytotoxic cyclopentenone derivatives.
Caption: Mitochondrial pathway of apoptosis induced by cyclopentenone derivatives.
Experimental Protocols: Assessing Cytotoxicity
Reliable and reproducible assessment of cytotoxicity is fundamental to anticancer drug screening. The MTT assay is a widely used colorimetric method for determining cell viability by measuring the metabolic activity of cells.[10][11]
Protocol: MTT Cell Viability Assay
This protocol provides a standardized workflow for evaluating the cytotoxic effect of cyclopentane derivatives on adherent cancer cell lines.
Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes, present in metabolically active (viable) cells, to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[10][12] The formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of viable cells.[13]
Materials:
-
Adherent cancer cells of choice
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well clear, flat-bottom tissue culture plates
-
Cyclopentane derivative stock solution (in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in sterile PBS, filter-sterilized and protected from light)[12]
-
Solubilization solution (e.g., cell-culture grade DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-Buffered Saline (PBS)
-
Multi-channel pipette
-
Microplate reader (capable of measuring absorbance at ~570-590 nm)[13]
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: a. Harvest and count cells, then dilute to a final concentration of 5 x 10⁴ cells/mL in complete culture medium. b. Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well). c. Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach and resume growth.
-
Compound Treatment: a. Prepare serial dilutions of the cyclopentane derivative in complete culture medium from the stock solution. b. Carefully aspirate the medium from the wells. c. Add 100 µL of the diluted compounds to the respective wells. Include vehicle control wells (medium with the same concentration of solvent, e.g., DMSO, as the highest compound concentration) and untreated control wells (medium only). d. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition and Incubation: a. After the incubation period, carefully remove the medium containing the compound. b. Add 100 µL of fresh, serum-free medium to each well. c. Add 10 µL of the 12 mM MTT stock solution to each well.[14] d. Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, purple formazan crystals should become visible in viable cells.
-
Formazan Solubilization: a. After the MTT incubation, carefully remove the medium from each well without disturbing the formazan crystals. b. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.[12][14] c. Place the plate on an orbital shaker for 15 minutes, protected from light, to ensure complete dissolution of the formazan crystals.[12][13]
-
Data Acquisition and Analysis: a. Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm or 590 nm.[13] b. Subtract the absorbance of a blank well (medium and MTT only) from all readings. c. Calculate the percentage of cell viability for each treatment relative to the vehicle control: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100 d. Plot the percentage of viability against the compound concentration (on a logarithmic scale) and use a non-linear regression analysis to determine the IC₅₀ value.
Conclusion and Future Directions
The diverse chemical space of cyclopentane derivatives offers a fertile ground for the discovery of novel cytotoxic agents. The studies highlighted in this guide demonstrate that modifications to the cyclopentane scaffold can yield compounds with potent, low-micromolar to sub-micromolar activity against a range of cancer cell lines. The induction of apoptosis via the mitochondrial pathway represents a key and desirable mechanism of action for many of these compounds.
Future research should focus on the synthesis of new analogs to improve potency and selectivity, potentially reducing off-target toxicity. A deeper investigation into their mechanisms, including potential synergistic effects with existing chemotherapeutics, will be crucial for translating these promising scaffolds into clinically effective anticancer drugs.
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and antitumor activity of cyclopentane-fused anthraquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pro-apoptotic activity of cyclopentenone in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and antiproliferative evaluation of novel 8-cyclopentyl-7,8-dihydropteridin-6(5H)-one derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Cytotoxicity Study of New Cyclopenta [b] quinoline-1,8-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclopentenone prostaglandins induce lymphocyte apoptosis by activating the mitochondrial apoptosis pathway independent of external death receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Contribution of cyclopentenone prostaglandins to the resolution of inflammation through the potentiation of apoptosis in activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. clyte.tech [clyte.tech]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. broadpharm.com [broadpharm.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. static.igem.wiki [static.igem.wiki]
Safety Operating Guide
A Researcher's Guide to Personal Protective Equipment for Handling Methyl 3-hydroxycyclopentanecarboxylate
This guide provides essential, immediate safety and logistical information for the handling of Methyl 3-hydroxycyclopentanecarboxylate (CAS No. 55567-55-0). As researchers, scientists, and drug development professionals, our primary responsibility is to ensure a safe laboratory environment, which begins with a thorough understanding of the materials we handle and the implementation of robust safety protocols. This document moves beyond a simple checklist, offering a procedural and causal framework for personal protective equipment (PPE) selection, use, and disposal, grounded in the specific hazard profile of this compound.
Hazard Assessment: Understanding the Risks
This compound is an ester that, while not having fully elucidated toxicological properties, presents several potential hazards that dictate our safety protocols.[1] The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system.[2][3] According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is associated with the following hazard statements:
Furthermore, it may be harmful if inhaled, ingested, or absorbed through the skin.[1] Therefore, the cornerstone of our safety strategy is to prevent direct contact and inhalation through the diligent use of appropriate PPE.
Summary of Chemical Hazards
| Hazard Type | Description | GHS Classification | Primary Exposure Routes |
| Skin Irritation | Causes irritation upon direct contact. | Skin Irrit. 2 | Dermal Contact |
| Eye Irritation | Causes serious irritation upon direct contact. | Eye Irrit. 2A | Ocular Contact |
| Respiratory Irritation | May cause irritation to the respiratory tract if inhaled. | STOT SE 3 | Inhalation |
| General Toxicity | May be harmful by inhalation, ingestion, or skin absorption.[1] | Not Classified | Inhalation, Ingestion, Dermal |
Core Directive: Selecting the Right PPE
The selection of PPE is not a one-size-fits-all approach; it is dictated by the specific procedure being performed and the associated risk of exposure. The following table outlines the recommended PPE for handling this compound.
| Body Part | Recommended PPE | Specifications and Rationale |
| Hands | Chemical-resistant gloves (Nitrile or Neoprene recommended).[4] | Rationale: To prevent skin contact and absorption, which can cause irritation.[2] Nitrile gloves offer good resistance to a range of chemicals and are a standard for general laboratory work.[5][6] For prolonged handling or higher-risk operations, consider double-gloving.[5] Always inspect gloves for tears or punctures before use and wash the exterior before removal. |
| Eyes & Face | Chemical safety goggles. A face shield is required when there is a significant splash risk. | Rationale: Protects against splashes that can cause serious eye irritation.[2] Standard safety glasses with side shields are insufficient; snug-fitting goggles that form a seal around the eyes are mandatory.[7][8] A face shield provides an additional layer of protection for the entire face during tasks like transferring large volumes or working with heated solutions. |
| Body | Laboratory coat (fully buttoned). Chemical-resistant apron for large volumes. | Rationale: A standard lab coat protects skin and personal clothing from minor spills and contamination.[4] For procedures involving more than a few milliliters or where splashes are likely, a chemical-resistant apron worn over the lab coat is essential to prevent chemical permeation.[7] |
| Respiratory | Use in a well-ventilated area (e.g., chemical fume hood). A NIOSH-approved respirator may be required. | Rationale: To prevent the inhalation of vapors or aerosols that may cause respiratory irritation.[1][3] All work should be conducted in a certified chemical fume hood. If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors is required.[1][3] |
| Feet | Closed-toe shoes. | Rationale: Protects feet from spills. Leather shoes can absorb chemicals and are not recommended for spill situations.[7] |
Operational Plan: Donning and Doffing Procedures
The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Step-by-Step Donning Protocol
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Body Protection: Don the laboratory coat, ensuring it is fully buttoned. If required, put on a chemical-resistant apron.
-
Eye and Face Protection: Put on chemical safety goggles. If a splash hazard exists, add a face shield.
-
Gloves: Don the final layer of protection, your chemical-resistant gloves. Ensure the cuffs of the gloves are pulled over the sleeves of the lab coat.
Step-by-Step Doffing Protocol (to minimize contamination)
-
Gloves: Remove gloves first. Using a gloved hand, grasp the outside of the opposite glove near the wrist and peel it off, turning it inside out. Hold the removed glove in the still-gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off from the inside, creating a "bag" for both gloves.
-
Apron (if used): Untie the apron and allow it to fall forward, touching only the ties.
-
Eye and Face Protection: Remove the face shield (if used), followed by the goggles, handling them by the strap or earpieces.
-
Lab Coat: Unbutton the lab coat. Remove it by peeling it from the shoulders and turning the sleeves inside out. The contaminated exterior should be folded inward.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[8]
Disposal Plan: Managing Contaminated Materials
Proper disposal is a crucial final step in the chemical handling workflow to ensure personal and environmental safety.
Contaminated PPE Disposal Workflow
The following diagram illustrates the logical flow for disposing of contaminated personal protective equipment after handling this compound.
Caption: Workflow for the safe disposal of contaminated PPE.
Chemical Waste Disposal
-
Liquid Waste: All solutions containing this compound, including reaction mixtures and solvent washes, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[5]
-
Solid Waste: Unused or expired product and contaminated consumables (e.g., pipette tips, weigh boats) must be disposed of in a designated solid chemical waste container.[5]
-
Disposal Vendor: Never dispose of chemical waste down the drain.[3] All chemical waste must be handled by a licensed professional waste disposal service in accordance with local, state, and federal regulations.[3]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Methyl cis-3-hydroxycyclopentane-1-carboxylate | C7H12O3 | CID 239213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. capotchem.cn [capotchem.cn]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. support.hpe.com [support.hpe.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
